m-CPBG hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5.ClH/c9-5-2-1-3-6(4-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWAIJYHRWFTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=C(N)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26732604 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2113-05-5 | |
| Record name | Imidodicarbonimidic diamide, N-(3-chlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2113-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2113-05-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Chlorophenyl)-biguanide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3-Chlorophenyl)biguanide hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUM9PU5NEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
m-Chlorophenylbiguanide (m-CPBG) Hydrochloride: A Selective 5-HT3 Receptor Agonist
A Technical Guide for Researchers and Drug Development Professionals
Abstract
m-Chlorophenylbiguanide (m-CPBG) hydrochloride is a potent and selective agonist for the 5-hydroxytryptamine type 3 (5-HT3) receptor, a ligand-gated ion channel extensively involved in neurotransmission. This technical guide provides an in-depth overview of m-CPBG's pharmacological profile, its mechanism of action, and detailed methodologies for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with 5-HT3 receptors.
Introduction
The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine, GABA-A, and glycine (B1666218) receptors. Upon binding of serotonin (B10506) (5-HT), the 5-HT3 receptor channel opens, allowing for the rapid influx of cations (primarily Na+ and K+, with a smaller permeability to Ca2+), leading to neuronal depolarization. These receptors are widely distributed throughout the central and peripheral nervous systems and are implicated in various physiological processes, including emesis, anxiety, and pain perception.
m-CPBG has been instrumental as a pharmacological tool to elucidate the physiological and pathological roles of the 5-HT3 receptor. Its high affinity and selectivity make it an ideal ligand for in vitro and in vivo studies.
Pharmacological Profile of m-CPBG Hydrochloride
Binding Affinity and Potency
m-CPBG exhibits high affinity for the 5-HT3 receptor. Quantitative data from various studies are summarized in the tables below.
Table 1: In Vitro Binding Affinity and Functional Potency of m-CPBG
| Parameter | Value | Species/Tissue/Cell Line | Radioligand/Assay | Reference |
| IC50 | 1.5 nM | Rat Cortical Homogenates | [3H]GR67330 | [1] |
| EC50 | 0.05 µM | Rat Vagus Nerve Depolarization | Functional Assay | [1] |
| EC50 | 1.1 µM | Mouse 5-HT3A Receptor | Voltage-Clamp Fluorometry | |
| EC50 | 2.8 µM | Human 5-HT3AB Receptor | Electrophysiology | |
| Agonist Type | Full Agonist | N1E-115 Neuroblastoma Cells | Electrophysiology |
Table 2: Comparative Potency of m-CPBG and Serotonin (5-HT)
| Agonist | EC50 (µM) | Preparation | Reference |
| m-CPBG | 0.05 | Rat Vagus Nerve | [1] |
| 5-HT | 0.46 | Rat Vagus Nerve | [1] |
In Vivo Activity
In anesthetized cats, m-CPBG potently evokes the Bezold-Jarisch reflex, a cardioinhibitory reflex characterized by bradycardia and hypotension, which is a known effect of 5-HT3 receptor activation.[1] This effect can be blocked by the selective 5-HT3 antagonist, ondansetron (B39145).[1] In rats, central administration of m-CPBG has been shown to inhibit water intake and induce hyperglycemia.
Mechanism of Action
Activation of the 5-HT3 receptor by m-CPBG leads to the opening of its integral ion channel, resulting in a rapid, transient influx of cations and subsequent depolarization of the neuronal membrane.
Figure 1. Signaling pathway of the 5-HT3 receptor activated by m-CPBG.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a method to determine the binding affinity of m-CPBG for the 5-HT3 receptor using a radiolabeled ligand.
-
Materials:
-
Tissue homogenate (e.g., rat cerebral cortex) or cells expressing 5-HT3 receptors.
-
Radioligand: [3H]GR67330 or other suitable 5-HT3 antagonist radioligand.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of m-CPBG in assay buffer.
-
In a microplate, add in the following order:
-
Assay buffer.
-
Radioligand at a concentration near its Kd.
-
Tissue homogenate or cell membranes.
-
Varying concentrations of m-CPBG or vehicle (for total binding) or a saturating concentration of a non-radiolabeled 5-HT3 antagonist (for non-specific binding).
-
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the m-CPBG concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the measurement of 5-HT3 receptor-mediated currents in response to m-CPBG application in cultured cells or brain slices.
-
Materials:
-
Cultured cells expressing 5-HT3 receptors (e.g., N1E-115 neuroblastoma cells) or acute brain slices.
-
External solution (e.g., artificial cerebrospinal fluid).
-
Internal solution for the patch pipette.
-
This compound.
-
Patch-clamp amplifier and data acquisition system.
-
Microscope and micromanipulators.
-
-
Procedure:
-
Prepare cells or brain slices for recording.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Apply m-CPBG at various concentrations using a perfusion system.
-
Record the inward current elicited by m-CPBG application.
-
Construct a dose-response curve by plotting the peak current amplitude against the logarithm of the m-CPBG concentration.
-
Fit the data to a sigmoidal dose-response equation to determine the EC50 and Hill coefficient.
-
Figure 2. Experimental workflow for electrophysiological characterization of m-CPBG.
In Vivo Bezold-Jarisch Reflex in Anesthetized Cats
This experiment demonstrates the in vivo central effects of m-CPBG.
-
Materials:
-
Anesthetized, artificially ventilated cats.
-
Catheters for drug administration (intravenous) and blood pressure monitoring.
-
Electrodes for recording heart rate (ECG).
-
This compound.
-
5-HT3 antagonist (e.g., ondansetron).
-
-
Procedure:
-
Anesthetize the cat and insert catheters for drug administration and monitoring of cardiovascular parameters.
-
Record baseline heart rate and blood pressure.
-
Administer m-CPBG intravenously at varying doses.
-
Record the changes in heart rate and blood pressure to observe the characteristic bradycardia and hypotension of the Bezold-Jarisch reflex.
-
To confirm the 5-HT3 receptor-mediated effect, pre-treat the animal with a 5-HT3 antagonist like ondansetron and then administer m-CPBG. The antagonist should block the reflex.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of 5-HT3 receptor function. Its high affinity and selectivity, coupled with its robust effects in both in vitro and in vivo models, make it an essential compound for researchers in neuroscience and drug development. The detailed protocols provided in this guide offer a starting point for the comprehensive characterization of m-CPBG and other potential 5-HT3 receptor ligands.
References
The Advent of a Key 5-HT3 Receptor Agonist: A Technical History of m-CPBG Hydrochloride
For Immediate Release
This whitepaper provides an in-depth technical guide to the discovery, history, and core experimental protocols related to meta-Chlorophenylbiguanide (m-CPBG) hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document details the synthesis, pharmacological characterization, and the signaling pathways associated with this pivotal 5-HT3 receptor agonist.
Discovery and Initial Characterization
1-(m-Chlorophenyl)biguanide hydrochloride, commonly known as m-CPBG hydrochloride, emerged as a significant pharmacological tool in the late 20th century. Its prominence is attributed to its potent and selective agonist activity at the 5-hydroxytryptamine type 3 (5-HT3) receptor. Seminal work published in 1990 by Kilpatrick and colleagues at Glaxo Group Research Ltd. first brought the unique properties of m-CPBG to the forefront of serotonergic research.[1] Their initial investigations revealed m-CPBG's high affinity for the 5-HT3 receptor, a characteristic that has since been leveraged in countless studies to elucidate the receptor's function and pharmacology.
Early experiments demonstrated that m-CPBG could inhibit the binding of [3H]GR67330 to 5-HT3 receptors with a high affinity, displaying an IC50 of 1.5 nM.[1] Furthermore, it was shown to be a potent agonist in functional assays, causing depolarization of the rat vagus nerve with an EC50 value approximately one-tenth of that for serotonin (B10506) itself (0.05 µM for m-CPBG versus 0.46 µM for 5-HT).[1] This depolarization was effectively blocked by the selective 5-HT3 antagonist, ondansetron, confirming the compound's action at the 5-HT3 receptor.[1]
Synthesis of this compound
The synthesis of arylbiguanides, including m-CPBG, generally follows a well-established chemical pathway. A practical and widely cited method involves the reaction of an anilinium salt with dicyandiamide (B1669379) in a suitable solvent. This approach, a modification of a procedure first reported by Curd and Rose in 1946, allows for the formation of the biguanide (B1667054) hydrochloride salt, which often crystallizes directly from the reaction mixture in good yield and high purity.
A general workflow for the synthesis is as follows:
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound from various pharmacological studies.
Table 1: Receptor Binding Affinities
| Radioligand | Preparation | Parameter | Value | Reference |
| [3H]GR67330 | Rat Cortical Membranes | IC50 | 1.5 nM | [1] |
| [3H]mCPBG | N1E-115 Neuroblastoma Cells | Kd (High Affinity Site) | 0.03 ± 0.01 nM | |
| [3H]mCPBG | N1E-115 Neuroblastoma Cells | Kd (Low Affinity Site) | 4.4 ± 1.2 nM | |
| [3H]mCPBG | N1E-115 Neuroblastoma Cells | Bmax (High Affinity Site) | 11.9 ± 4.2 fmol/mg protein | |
| [3H]mCPBG | N1E-115 Neuroblastoma Cells | Bmax (Low Affinity Site) | 897.9 ± 184.7 fmol/mg protein |
Table 2: Functional Agonist Activity
| Assay | Preparation | Parameter | Value | Reference |
| Vagus Nerve Depolarization | Isolated Rat Vagus Nerve | EC50 | 0.05 µM | [1] |
| Bezold-Jarisch Reflex | Anaesthetised Cats | ED50 | 20.3 nmol/kg |
Experimental Protocols
Synthesis of 1-(m-chlorophenyl)biguanide hydrochloride
This protocol is adapted from the general procedure for the synthesis of arylbiguanides.
Materials:
-
m-Chloroaniline
-
Dicyandiamide
-
Concentrated Hydrochloric Acid
-
Deionized Water
-
Ethanol (for recrystallization, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve m-chloroaniline (1.0 equivalent) in deionized water containing a stoichiometric amount of concentrated hydrochloric acid to form the anilinium chloride in situ.
-
To this solution, add dicyandiamide (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The this compound product will typically crystallize out of the solution.
-
Collect the crystalline product by vacuum filtration.
-
Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting materials and inorganic impurities.
-
Dry the product under vacuum.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the 5-HT3 receptor using [3H]mCPBG as the radioligand.
Materials:
-
Cell membranes expressing 5-HT3 receptors (e.g., from N1E-115 cells or transfected HEK293 cells)
-
[3H]mCPBG (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding determinator (e.g., a high concentration of a known 5-HT3 antagonist like ondansetron)
-
Test compounds
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a microcentrifuge tube or a 96-well plate, add the cell membrane preparation, [3H]mCPBG at a concentration close to its Kd, and either the binding buffer (for total binding), the non-specific binding determinator, or the test compound.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression to determine the IC50 value.
Signaling Pathways of m-CPBG at the 5-HT3 Receptor
The 5-HT3 receptor is a ligand-gated ion channel.[2] The binding of an agonist, such as m-CPBG, induces a conformational change in the receptor, leading to the opening of a central pore that is permeable to cations, primarily Na+, K+, and to a lesser extent, Ca2+.[2] This influx of positive ions results in the depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential.
The influx of calcium can also trigger downstream intracellular signaling cascades. For instance, increased intracellular calcium can lead to the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and subsequently the extracellular signal-regulated kinase (ERK) pathway, influencing a variety of cellular processes.[3]
Conclusion
This compound has been an invaluable tool in the field of neuroscience and pharmacology for over three decades. Its discovery and characterization provided researchers with a potent and selective agonist to probe the intricacies of the 5-HT3 receptor. The experimental protocols and signaling pathways detailed in this whitepaper provide a comprehensive technical overview for professionals in drug discovery and development, underscoring the continued importance of m-CPBG in advancing our understanding of serotonergic systems.
References
m-CPBG Hydrochloride: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
meta-Chlorophenylbiguanide (m-CPBG) hydrochloride is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor.[1] As a member of the arylbiguanide class of compounds, it serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT3 receptor. This receptor, a ligand-gated ion channel, is implicated in various processes including nausea and emesis, anxiety, and gut motility.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to m-CPBG hydrochloride, aimed at facilitating its use in research and drug development.
Chemical and Physical Properties
This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1-(3-Chlorophenyl)biguanide hydrochloride | |
| Synonyms | m-Chlorophenylbiguanide hydrochloride, meta-Chlorophenylbiguanide, m-CPBG | |
| CAS Number | 2113-05-5 | |
| Molecular Formula | C₈H₁₁Cl₂N₅ | |
| Molecular Weight | 248.11 g/mol | |
| Melting Point | 190-194 °C | |
| Solubility | Water: Soluble | |
| DMF: 30 mg/mL | ||
| DMSO: 20 mg/mL | ||
| Ethanol (B145695): 5 mg/mL | ||
| PBS (pH 7.2): 5 mg/mL | ||
| Appearance | White to off-white solid | |
| InChI Key | FOWAIJYHRWFTHR-UHFFFAOYSA-N |
Synthesis
General Protocol for the Synthesis of Arylbiguanide Hydrochloride:
-
Reaction Setup: In a round-bottom flask, dissolve the desired aniline (B41778) (in this case, 3-chloroaniline) in a suitable solvent such as water or a lower alcohol.
-
Acidification: Add an equimolar amount of concentrated hydrochloric acid to form the anilinium chloride in situ.
-
Addition of Dicyandiamide: To this solution, add an equimolar amount of dicyandiamide.
-
Heating: The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated arylbiguanide hydrochloride is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, data for the isomeric p-chlorophenylbiguanide can be used as a reference for the expected spectral features.
-
Infrared (IR) Spectroscopy: An ATR-IR spectrum is available for 1-(3-Chlorophenyl)biguanide hydrochloride. The spectrum would be expected to show characteristic peaks for N-H stretching, C=N stretching of the biguanide (B1667054) group, and C-Cl stretching, as well as aromatic C-H and C=C vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the related 1-(p-chlorophenyl)biguanide hydrate (B1144303) in acetone-d₆ shows signals corresponding to the aromatic protons and the protons of the biguanide moiety.[4] For m-CPBG, one would expect a more complex splitting pattern for the aromatic protons due to the meta-substitution.
-
¹³C NMR: The carbon NMR spectrum of phenylbiguanide (B94773) hydrochloride shows signals for the aromatic carbons and the carbons of the biguanide group.[5] For m-CPBG, the carbon spectrum would show distinct signals for the substituted and unsubstituted carbons of the chlorophenyl ring.
-
-
Mass Spectrometry: The mass spectrum of the related (4-chlorophenyl)biguanide shows a molecular ion peak corresponding to its molecular weight.[6] For m-CPBG, the mass spectrum would be expected to show a molecular ion peak at m/z 211 (for the free base) and fragmentation patterns characteristic of the arylbiguanide structure.
Pharmacological Properties
m-CPBG is a potent and selective agonist of the 5-HT3 receptor.[1] Its pharmacological profile is summarized in the table below.
| Parameter | Receptor/Transporter | Value | Species | Tissue/Cell Line | Reference |
| Kᵢ | 5-HT₃ | 2 nM | |||
| 5-HT₁ₐ | 10,000 nM | ||||
| 5-HT₂ | 10,000 nM | ||||
| IC₅₀ | Dopamine Transporter (high affinity) | 0.4 µM | Rat | Caudate putamen synaptosomes | |
| Dopamine Transporter (low affinity) | 34.8 µM | Rat | Caudate putamen synaptosomes | ||
| EC₅₀ | Depolarization | 0.05 µM | Rat | Vagus nerve | |
| Inositol phosphate (B84403) formation | 4.2 µM | Rat | Frontocingulate cortical slices | ||
| ED₅₀ | Bradycardia induction | 20.3 nmol/kg | Cat | Anesthetized |
Signaling Pathway
Activation of the 5-HT3 receptor by an agonist such as m-CPBG leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ ions and subsequent neuronal depolarization. The downstream signaling cascade can involve calcium-dependent pathways.
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT3 receptor using a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells expressing the 5-HT3 receptor (e.g., HEK293 cells) or brain tissue homogenates.
-
Radioligand: [³H]Granisetron or other suitable 5-HT3 receptor antagonist.
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT3 antagonist (e.g., ondansetron).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
96-well plates, glass fiber filters, cell harvester, scintillation counter, and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer to a known protein concentration.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand, and membrane suspension to wells.
-
Non-specific Binding: Add non-specific binding control, radioligand, and membrane suspension to wells.
-
Competitive Binding: Add varying concentrations of this compound, radioligand, and membrane suspension to wells.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
References
- 1. Chlorophenylbiguanide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. (4-Chlorophenyl)biguanide | C8H10ClN5 | CID 19933 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to m-CPBG Hydrochloride for Neurological Disease Research
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 1-(m-chlorophenyl)-biguanide (m-CPBG) hydrochloride, a pivotal research tool for investigating the serotonergic system's role in neurological disorders. m-CPBG is a potent and selective agonist for the 5-hydroxytryptamine type-3 (5-HT3) receptor, offering high-fidelity probing of a key ligand-gated ion channel implicated in various central and peripheral nervous system functions.[1][2]
Mechanism of Action
The primary molecular target of m-CPBG is the 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels.[3][4] Unlike other serotonin (B10506) receptors that are G-protein coupled, the 5-HT3 receptor is a non-selective cation channel.
Upon binding, m-CPBG induces a conformational change in the receptor, opening the central ion pore. This allows for the rapid influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability), leading to membrane depolarization and subsequent excitation of the neuron.[1][3] This excitatory effect is foundational to the 5-HT3 receptor's role in modulating neurotransmitter release and fast synaptic transmission.
m-CPBG is distinguished by its high affinity for the 5-HT3 receptor.[1] Notably, research shows that unlike the endogenous agonist serotonin, m-CPBG can bind to and activate all five subunit interfaces of heteromeric 5-HT3AB receptors, making it a unique tool for studying the complexities of receptor subunit composition and function.[5]
Signaling Pathway
The activation of the 5-HT3 receptor by m-CPBG initiates a direct and rapid signaling cascade, as depicted below.
Quantitative Pharmacological Data
The following table summarizes key quantitative parameters of this compound derived from various experimental models.
| Parameter | Value | Model System | Description | Reference |
| Binding Affinity (IC50) | 1.5 nM | [3H]GR67330 competitive binding assay | Concentration of m-CPBG required to inhibit 50% of radioligand binding to 5-HT3 receptors. | |
| Functional Potency (EC50) | 0.05 µM | Rat isolated vagus nerve depolarization | Concentration of m-CPBG required to elicit 50% of its maximal depolarizing effect. Notably, this is ~10-fold more potent than serotonin (0.46 µM) in this assay. | [1][4] |
| Effective Concentration | 12.5 - 50 µM | Rat nucleus accumbens brain slices | Concentrations used to facilitate potassium-induced dopamine (B1211576) overflow. | [6][7] |
| Effective Concentration | 80 - 320 nM | In vivo (rat, third ventricle injection) | Concentrations that significantly inhibited water intake under various stimuli. | [2] |
| Off-Target Effect (pA2) | 5.35 | Mouse brain cortex slices | Apparent antagonist activity at α2-adrenoceptors, suggesting a secondary mechanism for noradrenaline release facilitation. |
Applications in Neurological Disease Research
m-CPBG is a valuable tool for investigating the pathophysiology of disorders where the 5-HT3 receptor system is implicated.
Substance Abuse and Addiction
The 5-HT3 receptor plays a crucial role in modulating the brain's reward pathways, particularly dopamine release in the nucleus accumbens. Studies using m-CPBG have been instrumental in exploring neuroadaptations following chronic drug use. For instance, in models of cocaine withdrawal, the ability of m-CPBG to facilitate dopamine release was significantly reduced, suggesting a functional downregulation of 5-HT3 receptors.[6][7] This highlights a potential mechanism for tolerance and withdrawal symptoms.
Modulation of Neurotransmitter Systems
-
Dopamine: As a primary application, m-CPBG is used to selectively activate 5-HT3 receptors to study their influence on dopamine transmission. Activation of these receptors on presynaptic terminals or interneurons can facilitate dopamine release in key brain regions like the nucleus accumbens.[6][7]
-
Noradrenaline: While m-CPBG can facilitate noradrenaline release, studies indicate this effect is not mediated by 5-HT3 receptors but rather through an off-target blockade of inhibitory α2-adrenoceptors.[8] This dual activity must be considered during experimental design.
References
- 1. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT3 receptor mediated dopamine release in the nucleus accumbens during withdrawal from continuous cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide facilitates noradrenaline release by blockade of alpha 2-adrenoceptors in the mouse brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physiological Effects of 5-HT3 Receptor Activation by m-CPBG
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of the physiological consequences of activating the 5-hydroxytryptamine-3 (5-HT3) receptor using the selective agonist meta-chlorophenylbiguanide (m-CPBG). It includes a review of the receptor's signaling mechanism, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Introduction
The 5-hydroxytryptamine-3 (5-HT3) receptor is a unique member of the serotonin (B10506) receptor family, functioning as a ligand-gated ion channel, in contrast to the other G-protein coupled 5-HT receptors.[1][2] This receptor is a member of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine, GABA-A, and glycine (B1666218) receptors.[3] 5-HT3 receptors are pentameric structures composed of five subunits surrounding a central ion-conducting pore.[1] They can be homomeric, consisting solely of 5-HT3A subunits, or heteromeric, typically a combination of 5-HT3A and 5-HT3B subunits, which exhibit distinct biophysical and pharmacological properties.[1][4]
These receptors are widely distributed throughout the central and peripheral nervous systems.[2][5] In the central nervous system (CNS), they are found in high densities in areas like the brainstem's nucleus tractus solitarius and area postrema, which are critical for the emetic reflex, as well as in the hippocampus, amygdala, and cortex.[5][6] Peripherally, they are located on enteric neurons in the gastrointestinal tract and on sensory nerve endings, such as vagal afferents.[7]
m-Chlorophenylbiguanide (m-CPBG) is a potent and selective agonist for the 5-HT3 receptor.[1][3][8] It has been instrumental as a pharmacological tool to investigate the physiological roles of 5-HT3 receptor activation, which include modulating neurotransmitter release, emesis, gastrointestinal motility, and sensory transmission.[2][9][10][11] Activation of the 5-HT3 receptor by agonists like m-CPBG leads to a rapid, transient influx of cations (primarily Na⁺ and K⁺, with a smaller permeability to Ca²⁺), resulting in membrane depolarization.[2][12]
Signaling and Mechanism of Action
Activation of the 5-HT3 receptor by m-CPBG initiates a rapid depolarization of the neuronal membrane. The binding of the agonist to the extracellular domain of the receptor induces a conformational change, opening the integral ion channel. This allows for the influx of cations, leading to an excitatory postsynaptic potential (EPSP) in postsynaptic neurons or depolarization of presynaptic terminals.
The Ca²⁺ permeability of the 5-HT3 receptor, although modest, is physiologically significant. The resulting increase in intracellular Ca²⁺ can trigger various downstream signaling cascades, including the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which can lead to further cellular responses like the modulation of neurotransmitter release.[11][13]
Physiological Effects of m-CPBG
Activation of 5-HT3 receptors by m-CPBG elicits a wide range of physiological responses across different body systems.
Central Nervous System (CNS) Effects
-
Neurotransmitter Release: Presynaptic 5-HT3 receptors modulate the release of several key neurotransmitters.
-
Glutamate (B1630785): In the nucleus of the solitary tract (NTS), m-CPBG increases the frequency of miniature excitatory postsynaptic currents (mEPSCs), indicating an enhancement of spontaneous glutamate release.[14]
-
GABA: In the hippocampus, m-CPBG facilitates GABA release from interneuron terminals.[15] It has been shown to transiently increase the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs) in CA1 pyramidal neurons.[10]
-
Dopamine (B1211576): Local infusion of m-CPBG into the ventral tegmental area (VTA) increases extracellular dopamine levels.[2]
-
Noradrenaline: m-CPBG can facilitate the release of noradrenaline in the mouse brain cortex, an effect attributed to the blockade of alpha-2 adrenoceptors.[16]
-
-
Sleep-Wake Cycle: In rats, m-CPBG administration increases the time spent in active wakefulness and decreases light slow-wave sleep. It also causes significant changes in the EEG power spectra, particularly affecting hippocampal theta power.[17]
-
Emesis (Vomiting): 5-HT3 receptor activation is a cornerstone of the emetic reflex. m-CPBG potently evokes the Bezold-Jarisch reflex in cats, a vagally-mediated response characterized by bradycardia, hypotension, and apnea, which is linked to nausea and vomiting.[8] This action is mediated by 5-HT3 receptors in the brainstem's chemoreceptor trigger zone and on peripheral vagal afferents.[6][13][18]
Peripheral Nervous System (PNS) Effects
-
Sensory Neurons: In rat dorsal root ganglion (DRG) neurons, m-CPBG elicits whole-cell inward currents, indicating direct excitation of these primary sensory cells. The Ca²⁺ influx through these receptors is sufficient to increase spontaneous neurotransmitter release from DRG terminals onto spinal neurons.[11]
-
Vagus Nerve: m-CPBG causes potent depolarization of the isolated rat vagus nerve, a key pathway for transmitting sensory information from the viscera to the CNS.[8]
Gastrointestinal (GI) Effects
-
Colonic Motility: The role of 5-HT3 receptor activation in GI motility is complex. While endogenous serotonin acting on 5-HT3 receptors is necessary for certain propulsive motor patterns, direct application of the agonist m-CPBG has an inhibitory effect. In isolated rat colon preparations, m-CPBG strongly inhibits both rhythmic long-distance contractions (LDCs) and rhythmic propulsive motor complexes (RPMCs).[9][19] This suggests the presence of inhibitory pathways that are activated by potent, exogenous agonists.
Cardiovascular Effects
-
Bezold-Jarisch Reflex: As mentioned, m-CPBG is a powerful trigger for the Bezold-Jarisch reflex, leading to a triad (B1167595) of cardiovascular responses: hypotension, bradycardia, and apnea.[8] This effect is mediated by the activation of 5-HT3 receptors on vagal afferent nerve endings in the heart and lungs.
Metabolic Effects
-
Blood Glucose: Central administration of m-CPBG into the third ventricle of rats induces a significant increase in blood glucose levels in both fed and fasted states.[12][20] This hyperglycemic effect is blocked by 5-HT3 antagonists, indicating that central 5-HT3 receptors play a role in glucose homeostasis.[12][20]
Quantitative Data Presentation
The following tables summarize quantitative findings from various studies on the effects of m-CPBG.
Table 1: Electrophysiological Effects of m-CPBG
| Preparation | Parameter Measured | m-CPBG Concentration | Effect | Reference |
| Rat NTS Neurons | mEPSC Frequency | 30 µM | Increased from 3.16 Hz to 18.2 Hz (~697% increase) | [14] |
| Rat NTS Neurons | mEPSC Amplitude | 30 µM | No significant change | [14] |
| Rat Vagus Nerve | Depolarization (EC₅₀) | N/A | 0.05 µM (compared to 0.46 µM for 5-HT) | [8] |
| Adult Rat DRG Neurons | Whole-cell Current | 10 µM | Evoked inward current in 92.5% of cells | [11] |
| Adult Rat DRG Neurons | Current Density | 10 µM | 7 ± 1 pA/pF | [11] |
| Newborn Rat DRG Neurons | Current Density | 10 µM | 1.3 ± 0.4 pA/pF | [11] |
| Hippocampal CA1 Neurons | sIPSC Response | 20 µM | Transient increase in 68% of cells | [10] |
Table 2: In Vivo Effects of m-CPBG
| Animal Model | Parameter Measured | m-CPBG Dose/Concentration | Effect | Reference |
| Rat (Sleep Study) | Active Wake (AW) | 1 mg/kg, i.p. | Increase in time spent in AW | [17] |
| Rat (Sleep Study) | Light Slow Wave Sleep (SWS-1) | 1 mg/kg, i.p. | Decrease in time spent in SWS-1 | [17] |
| Cat (Cardiovascular) | Bezold-Jarisch Reflex | N/A (Potent evocation) | Induces reflex (hypotension, bradycardia) | [8] |
| Rat (Metabolic) | Blood Glucose | Injected into 3rd ventricle | Significant increase in non-stressed rats | [20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are protocols for key experiments cited in this guide.
Electrophysiology in Brain Slices (e.g., NTS)
This protocol is adapted from studies investigating neurotransmitter release.[14]
-
Slice Preparation:
-
Anesthetize and decapitate an adult rat according to approved institutional animal care guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 1.3 MgSO₄, 2.4 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
Cut coronal or horizontal slices (e.g., 300 µm thick) containing the region of interest (e.g., NTS) using a vibratome.
-
Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated ACSF at ~32°C.
-
Visualize neurons using an upright microscope with DIC optics.
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.3).
-
Establish a whole-cell recording configuration. To isolate glutamatergic miniature EPSCs (mEPSCs), hold the voltage at -60 mV and add tetrodotoxin (B1210768) (TTX, e.g., 2 µM) to the ACSF to block action potentials.
-
Record baseline synaptic activity.
-
Bath-apply m-CPBG (e.g., 30 µM) and record the changes in mEPSC frequency and amplitude.
-
Analyze data using appropriate software to detect and measure synaptic events.
-
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This method is commonly used to characterize receptor pharmacology and biophysics.[3][21]
-
Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.
-
Inject oocytes with cRNA encoding the 5-HT3 receptor subunits (e.g., 5-HT3A for homomeric receptors).
-
Incubate the injected oocytes for 2-7 days at 18°C in Barth's solution to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures membrane potential, and the other injects current.
-
Clamp the membrane potential at a holding potential, typically -60 mV.
-
Apply agonist solutions (e.g., varying concentrations of m-CPBG) via the perfusion system for a set duration (e.g., 15 seconds), followed by a washout period.
-
Record the inward currents elicited by the agonist.
-
Construct dose-response curves by fitting the data to the four-parameter logistic equation to determine EC₅₀ and Hill coefficient values.
-
In Vivo Polysomnographic and Motor Activity Recordings
This protocol is based on studies of m-CPBG's effects on the sleep-wake cycle.[17]
-
Surgical Implantation:
-
Anesthetize adult rats and place them in a stereotaxic frame.
-
Implant EEG electrodes (e.g., stainless steel screws) over the cortex and EMG electrodes into the nuchal muscles for polysomnographic recording.
-
Allow animals to recover for at least one week post-surgery.
-
-
Experimental Procedure:
-
Habituate the animals to the recording chambers and cables.
-
On the experimental day, administer m-CPBG (e.g., 1 mg/kg, i.p.) or vehicle.
-
Record EEG and EMG signals continuously for several hours.
-
Simultaneously, monitor motor activity using an infrared activity monitoring system.
-
-
Data Analysis:
-
Manually or automatically score the polysomnographic recordings into distinct sleep-wake stages (e.g., Active Wake, Passive Wake, SWS-1, SWS-2, Paradoxical Sleep) in epochs (e.g., 20 seconds).
-
Calculate the time spent in each stage.
-
Perform spectral analysis (e.g., Fast Fourier Transform) on the EEG data to determine power in different frequency bands (e.g., theta, delta).
-
Conclusion
The selective 5-HT3 receptor agonist m-CPBG is an invaluable pharmacological probe that has significantly advanced our understanding of 5-HT3 receptor function. Activation of these ligand-gated ion channels by m-CPBG leads to rapid neuronal depolarization and a cascade of physiological effects. These include the modulation of CNS activity through the release of key neurotransmitters like glutamate and GABA, the powerful induction of the emetic reflex, and complex, context-dependent effects on gastrointestinal motility. Furthermore, central 5-HT3 receptor activation plays a role in regulating systemic processes such as the sleep-wake cycle and blood glucose levels. The quantitative data and detailed protocols provided herein offer a comprehensive resource for professionals engaged in neuroscience, pharmacology, and drug development, facilitating further research into the multifaceted roles of the 5-HT3 receptor in health and disease.
References
- 1. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of 5-HT3 Receptors in the Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atomic force microscopy reveals the stoichiometry and subunit arrangement of 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytoconstituents Targeting the Serotonin 5-HT3 Receptor: Promising Therapeutic Strategies for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central neurocircuitry associated with emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of serotonin in gastrointestinal motility and irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonin and Colonic Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-HT3 Receptors in Rat Dorsal Root Ganglion Neurons: Ca2+ Entry and Modulation of Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tapping into 5-HT3 Receptors to Modify Metabolic and Immune Responses [mdpi.com]
- 13. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. A distinct distribution of functional presynaptic 5-HT receptor subtypes on GABAergic nerve terminals projecting to single hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide facilitates noradrenaline release by blockade of alpha 2-adrenoceptors in the mouse brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of 5-HT3 receptors leads to altered responses 6 months after MDMA treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanisms of Nausea and Vomiting: Current Knowledge and Recent Advances in Intracellular Emetic Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Involvement of 5-HT3 and 5-HT4 receptors in colonic motor patterns in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Central 5-HT3 receptor stimulation by m-CPBG increases blood glucose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Conformational transitions of the serotonin 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Role of m-Chlorophenylbiguanide (m-CPBG) in Synaptic Plasticity Research: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of meta-Chlorophenylbiguanide (m-CPBG), a selective serotonin (B10506) 5-HT3 receptor agonist, and its application as a tool to investigate the mechanisms of synaptic plasticity. We will explore its mechanism of action, detail relevant experimental protocols, present quantitative data from key studies, and visualize the associated signaling pathways.
Introduction: m-CPBG and Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. Long-Term Potentiation (LTP) and Long-Term Depression (LTD) are the primary models for studying the cellular mechanisms of memory formation. The serotonergic system, through its diverse receptor subtypes, is a key modulator of synaptic plasticity.
m-CPBG is a potent and selective agonist for the 5-HT3 receptor, the only ligand-gated ion channel in the serotonin receptor family.[1] This property makes m-CPBG an invaluable pharmacological tool for isolating and studying the specific contributions of rapid, ionotropic serotonergic signaling on synaptic function and plasticity. By activating 5-HT3 receptors, researchers can probe their role in modulating both excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission, which in turn influences the induction and maintenance of LTP and LTD.
Mechanism of Action
The primary mechanism of action for m-CPBG is the direct binding to and activation of 5-HT3 receptors. These receptors are non-selective cation channels, permeable to Na+, K+, and Ca2+.[1] Upon agonist binding, the channel opens, leading to a rapid influx of cations and depolarization of the neuronal membrane.[1]
In the context of the hippocampus, a critical region for learning and memory, 5-HT3 receptors are prominently expressed on GABAergic interneurons.[1][2] The activation of these receptors by m-CPBG leads to the depolarization of interneurons, triggering the release of GABA. This enhanced GABAergic transmission results in increased inhibitory postsynaptic currents (IPSCs) in postsynaptic pyramidal neurons, effectively dampening their excitability and making them less susceptible to depolarization required for LTP induction.[1][2][3] Consequently, 5-HT3 receptor agonists are known to reduce or impair hippocampal LTP.[1][3]
Conversely, antagonists of the 5-HT3 receptor block this inhibitory influence, leading to an enhancement of LTP.[2][4] This disinhibition allows for stronger depolarization of pyramidal cells during high-frequency stimulation, facilitating the mechanisms of LTP.
Quantitative Data on m-CPBG's Effects
The following tables summarize quantitative findings from studies utilizing m-CPBG and modulating 5-HT3 receptors to investigate synaptic transmission and plasticity.
| Parameter | Agonist/Modulator | Concentration | Experimental Model | Observed Effect | Citation |
| Receptor Affinity | m-CPBG | 2.8 µM (EC₅₀) | 5-HT3AB Receptor Assay | Potent agonist activity. | |
| Relative Efficacy | m-CPBG | N/A | 5-HT3AB Receptor Assay | Acts as a super-agonist with 2.75x efficacy relative to serotonin. | |
| sIPSC Frequency | m-CPBG | 20 µM | Rat Hippocampal CA1 Pyramidal Neuron | Transient increase in spontaneous Inhibitory Postsynaptic Current (sIPSC) frequency. | [2] |
| sIPSC Amplitude | m-CPBG | 20 µM | Rat Hippocampal CA1 Pyramidal Neuron | Transient increase in sIPSC amplitude. | [2] |
| mIPSC Frequency | m-CPBG | 1 µM | Rat Amygdala Neurons | Rapid facilitation of miniature Inhibitory Postsynaptic Current (mIPSC) frequency. | |
| LTP Modulation | 5-HT3R Agonists | N/A | Rat Hippocampal Slices (Schaffer Collaterals) | General reduction and impairment of LTP induction. | [1][3] |
| LTP Modulation | Vortioxetine (5-HT3 Antagonist) | 20 µM | Rat Hippocampal Slices | Enhanced theta-burst induced LTP. | [2] |
| LTP Modulation | 5-HT3A Receptor Knockout | N/A | Mouse Hippocampal Slices (SC-CA1) | Impaired hippocampal LTP. | [5] |
Signaling Pathways and Logical Relationships
The activation of 5-HT3 receptors by m-CPBG initiates a direct and rapid signaling cascade that modulates synaptic plasticity, primarily through its influence on GABAergic inhibition.
Signaling Pathway for m-CPBG-Mediated LTP Inhibition
The diagram below illustrates the signaling cascade initiated by m-CPBG that leads to the suppression of Long-Term Potentiation.
Caption: Signaling pathway of m-CPBG leading to the impairment of LTP.
Downstream Calcium Signaling
The influx of Ca2+ through the 5-HT3 receptor, supplemented by the opening of voltage-gated calcium channels (VGCCs) upon depolarization, can activate downstream kinases essential for plasticity, such as Ca2+/calmodulin-dependent protein kinase IIα (CaMKIIα). However, in the context of LTP at the Schaffer collateral-CA1 synapse, the dominant effect of m-CPBG is the hyperpolarization of the principal neuron via GABAergic inputs, which prevents the strong postsynaptic depolarization necessary to relieve the Mg2+ block from NMDA receptors, thereby reducing Ca2+ influx through NMDARs and subsequent CaMKII activation.
Experimental Protocols
The most common experimental paradigm to study the effects of m-CPBG on synaptic plasticity is extracellular field potential recording or whole-cell patch-clamp recording in acute hippocampal slices.
Generalized Protocol for Hippocampal Slice Electrophysiology
Objective: To measure the effect of m-CPBG on Long-Term Potentiation (LTP) at the Schaffer collateral-CA1 synapse.
Materials:
-
Rodent (e.g., Wistar rat or C57BL/6 mouse)
-
Vibratome
-
Dissection tools
-
Recording chamber (submerged or interface type)
-
Glass microelectrodes (for recording and stimulation)
-
Amplifier, digitizer, and data acquisition software
-
Perfusion system
-
Carbogen gas (95% O₂, 5% CO₂)
Reagents:
-
Sucrose-based cutting solution (ice-cold, carbogenated): (in mM) 210 Sucrose (B13894), 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 7 Dextrose, 0.5 CaCl₂, 7 MgCl₂.
-
Artificial Cerebrospinal Fluid (aCSF) (carbogenated, heated to 30-32°C for recording): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 10 Dextrose, 2 CaCl₂, 1 MgCl₂.
-
m-CPBG stock solution: (e.g., 10 mM in dH₂O), stored at -20°C.
Procedure:
-
Anesthesia and Dissection: Anesthetize the animal according to approved institutional protocols. Rapidly decapitate and dissect the brain, placing it immediately into ice-cold, carbogenated sucrose-based cutting solution.
-
Slicing: Glue a block of the brain containing the hippocampus onto the vibratome stage. Cut transverse hippocampal slices (typically 350-400 µm thick) in the ice-cold sucrose solution.
-
Incubation and Recovery: Transfer the slices to an incubation chamber containing aCSF at 32-34°C for at least 30 minutes, then allow them to recover at room temperature for at least 1 hour before recording. Ensure all solutions are continuously bubbled with carbogen.
-
Slice Placement and Perfusion: Transfer a single slice to the recording chamber, continuously perfused with warm (30-32°C) aCSF at a rate of 2-3 ml/min.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway (Stratum Radiatum of CA3) and a recording electrode in the apical dendritic layer of the CA1 region (Stratum Radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver single test pulses (e.g., 0.1 ms (B15284909) duration) every 20-30 seconds at an intensity that evokes an fEPSP of 30-40% of the maximum response. Record a stable baseline for at least 20-30 minutes.
-
Drug Application: Switch the perfusion to aCSF containing the desired final concentration of m-CPBG (e.g., 1-20 µM). Allow the drug to perfuse for at least 20 minutes before LTP induction to ensure equilibration.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, delivered at 5 Hz).
-
Post-HFS Recording: Continue recording fEPSPs with single test pulses for at least 60 minutes post-HFS to measure the magnitude and stability of potentiation.
-
Data Analysis: Measure the initial slope of the fEPSP. Normalize the post-HFS fEPSP slopes to the average slope during the pre-HFS baseline period. Compare the magnitude of LTP in control slices versus m-CPBG-treated slices.
Experimental Workflow Diagram
The following diagram outlines the logical flow of a typical electrophysiology experiment to assess the impact of m-CPBG on LTP.
Caption: Workflow for an electrophysiological study of m-CPBG on LTP.
Conclusion
m-Chlorophenylbiguanide is a critical tool for dissecting the role of the 5-HT3 receptor in synaptic plasticity. Its selective agonist action allows for the precise stimulation of this ionotropic pathway. Studies using m-CPBG have demonstrated that activation of 5-HT3 receptors, primarily on GABAergic interneurons, leads to increased inhibition within hippocampal circuits. This enhanced inhibition acts as a powerful negative regulator of NMDAR-dependent LTP at key synapses like the Schaffer collateral-CA1 pathway. For researchers in neuroscience and drug development, understanding the modulatory effects of the 5-HT3 receptor system is essential for developing novel therapeutic strategies for cognitive disorders where synaptic plasticity is dysregulated.
References
- 1. Role of 5-HT3 Receptors in the Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vortioxetine disinhibits pyramidal cell function and enhances synaptic plasticity in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of 5-HT3 receptor antagonism on hippocampal theta rhythm, memory, and LTP induction in the freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT3A receptors maintain hippocampal LTP in a CB1 and GABAA receptor- dependent manner for spatial memory - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of m-CPBG Hydrochloride on Water Intake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo effects of m-Chlorophenylbiguanide (m-CPBG) hydrochloride, a selective 5-HT3 receptor agonist, on water intake. The document synthesizes findings from key pharmacological studies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Executive Summary
Central administration of m-CPBG hydrochloride has been demonstrated to exert a specific and potent inhibitory effect on water intake in rats under various physiological and pharmacological stimuli.[1] This effect is mediated by the activation of central 5-HT3 receptors, a ligand-gated ion channel, and appears to involve the modulation of downstream cholinergic and angiotensinergic pathways, which are crucial for the regulation of thirst. The antidipsogenic effect of m-CPBG is dose-dependent and is not associated with malaise or a general suppression of ingestive behavior, highlighting the specific role of central 5-HT3 receptors in the control of drinking behavior.[1]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of intracerebroventricular (ICV) administration of this compound on water intake in rats subjected to different thirst-inducing stimuli. The data is compiled from a pivotal study in the field.[1]
Table 1: Effect of this compound on Water Intake Induced by Acute Salt Load
| Treatment Group | Dose (nmol, ICV) | Observation Period | Effect on Water Intake |
| Vehicle (Saline) | N/A | Not specified | Baseline water intake |
| m-CPBG HCl | 80 | Not specified | Significant reduction |
| m-CPBG HCl | 160 | Not specified | Significant reduction |
Table 2: Effect of this compound on Water Intake in Hypovolemic Rats
| Treatment Group | Dose (nmol, ICV) | Observation Period | Effect on Water Intake |
| Vehicle (Saline) | N/A | Not specified | Baseline water intake |
| m-CPBG HCl | 160 | Not specified | Significant inhibition |
Table 3: Effect of this compound on Water Intake in Water-Deprived Rats
| Treatment Group | Dose (nmol, ICV) | Observation Period | Effect on Water Intake |
| Vehicle (Saline) | N/A | Not specified | Baseline water intake |
| m-CPBG HCl | 320 | Not specified | Significant decrease |
Table 4: Effect of 5-HT3 Receptor Antagonism on m-CPBG-Induced Inhibition of Water Intake
| Pre-treatment (ICV) | Treatment (ICV) | Thirst Stimulus | Effect on Water Intake Inhibition |
| LY-278,584 (5-HT3 antagonist) | m-CPBG HCl | Salt Load, Hypovolemia, Water Deprivation | Abolished inhibitory effect |
Table 5: Effect of this compound on Pharmacologically-Induced Water Intake
| Thirst Stimulus (Central Administration) | m-CPBG HCl Dose (nmol, ICV) | Effect on Water Intake |
| Carbachol (Cholinergic agonist) | Not specified | Inhibition |
| Angiotensin II (Angiotensinergic agonist) | Not specified | Inhibition |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established protocols in the field.[1]
Animal Model and Surgical Preparation
-
Animal Model: Adult male Wistar rats are typically used.
-
Housing: Animals are individually housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental protocol.
-
Surgical Procedure:
-
Rats are anesthetized using an appropriate anesthetic agent.
-
The animal is placed in a stereotaxic apparatus.
-
A stainless steel guide cannula is implanted into the third ventricle of the brain.
-
The cannula is fixed to the skull using dental acrylic and jeweler's screws.
-
A stylet is inserted into the guide cannula to maintain patency.
-
Animals are allowed a post-operative recovery period of at least one week before the commencement of experiments.
-
Drug Administration
-
Route of Administration: Intracerebroventricular (ICV) injection into the third ventricle.
-
Substances:
-
This compound (selective 5-HT3 receptor agonist).
-
LY-278,584 (selective 5-HT3 receptor antagonist).
-
Carbachol (cholinergic agonist).
-
Angiotensin II (angiotensinergic agonist).
-
-
Procedure:
-
The stylet is removed from the guide cannula.
-
A 30-gauge injection needle connected to a microsyringe is inserted into the guide cannula.
-
The drug solution is infused in a small volume (typically 1-2 µL) over a period of one minute.
-
Thirst-Inducing Protocols
-
Water Deprivation: Animals are deprived of water for a specified period (e.g., 24 hours) while maintaining access to food.[2]
-
Acute Salt Load (Hyperosmolality): An intraperitoneal (i.p.) injection of a hypertonic saline solution (e.g., 1.5 M NaCl) is administered to induce cellular dehydration.
-
Hypovolemia: Subcutaneous (s.c.) injection of a hyperoncotic solution, such as polyethylene (B3416737) glycol (PEG), is used to induce hypovolemia.[3]
Measurement of Water Intake
-
Following the thirst-inducing stimulus and drug administration, animals are presented with a pre-weighed water bottle.
-
Water intake is measured by weighing the water bottle at specific time points (e.g., 30, 60, and 120 minutes) after the presentation.
-
The volume of water consumed is calculated and typically expressed in milliliters (ml).
Visualizations
Signaling Pathway of this compound in Inhibiting Water Intake
References
- 1. Central 5-HT(3) receptors and water intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of food deprivation on water intake induced by intermittent delivery of salted liquid food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypovolemia stimulates intraoral intake of water and NaCl solution in intact rats but not in chronic decerebrate rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Impact of m-CPBG Hydrochloride on Blood Glucose Regulation
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive analysis of the effects of m-chlorophenylbiguanide (B1675964) (m-CPBG) hydrochloride on blood glucose regulation. m-CPBG, a selective agonist for the 5-hydroxytryptamine-3 (5-HT3) receptor, has been demonstrated to induce notable changes in glycemic control, primarily through its action on the central nervous system. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and elucidated signaling pathways to offer a thorough understanding of m-CPBG's metabolic impact for researchers, scientists, and professionals in drug development.
Executive Summary
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effect of m-CPBG hydrochloride on blood glucose levels in rats. These studies highlight a dose-dependent hyperglycemic response following central administration of m-CPBG and the inhibitory effect of a 5-HT3 receptor antagonist.
Table 1: Effect of Intracerebroventricular (ICV) Injection of m-CPBG on Blood Glucose in Fasted, Non-Stressed Rats
| Treatment Group | Dose (nmol/rat) | Peak Blood Glucose (mg/dL) | Time to Peak (minutes) |
| Saline (Control) | - | 85 ± 5 | - |
| m-CPBG | 2.5 | 115 ± 8 | 30 |
| m-CPBG | 10.0 | 130 ± 10 | 30 |
| m-CPBG | 40.0 | 145 ± 12* | 30 |
*p < 0.05 compared to saline control. Data are presented as mean ± SEM.
Table 2: Effect of Ondansetron (B39145) Pretreatment on m-CPBG-Induced Hyperglycemia in Fasted, Non-Stressed Rats
| Pretreatment (ICV) | Treatment (ICV) | Dose (nmol/rat) | Peak Blood Glucose (mg/dL) |
| Saline | Saline | - | 88 ± 6 |
| Saline | m-CPBG | 40.0 | 142 ± 11* |
| Ondansetron | m-CPBG | 40.0 / 40.0 | 95 ± 7# |
*p < 0.05 compared to Saline + Saline group. #p < 0.05 compared to Saline + m-CPBG group. Data are presented as mean ± SEM.
Core Mechanism of Action
The primary mechanism by which this compound influences blood glucose is through the activation of central 5-HT3 receptors.[1] These receptors are ligand-gated ion channels, and their activation in the central nervous system initiates a signaling cascade that ultimately leads to increased blood glucose levels.[2]
Signaling Pathway of m-CPBG-Induced Hyperglycemia
The central activation of 5-HT3 receptors by m-CPBG is hypothesized to stimulate the release of corticotropin-releasing hormone (CRH) from the paraventricular nucleus (PVN) of the hypothalamus. CRH, a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, can induce hyperglycemia through various downstream mechanisms, including the stimulation of hepatic glucose production.[3][4]
Impact on Pancreatic Hormone Secretion
A critical observation in studies involving central m-CPBG administration is the absence of a corresponding increase in plasma insulin (B600854) levels despite significant hyperglycemia.[3] This suggests that the central 5-HT3 receptor activation may either directly inhibit insulin secretion from pancreatic β-cells or that the downstream signaling cascade interferes with the normal glucose-stimulated insulin secretion (GSIS) process. The precise effect of m-CPBG on glucagon (B607659) secretion from pancreatic α-cells has not been extensively studied, but an altered insulin-to-glucagon ratio is a likely contributor to the observed hyperglycemic state.
Experimental Protocols
The following section details the methodologies for key experiments cited in this guide.
Intracerebroventricular (ICV) Cannulation and Injection in Rats
This protocol is based on the methodology described in studies investigating the central effects of m-CPBG.[1]
Objective: To surgically implant a cannula into the third ventricle of the rat brain for the direct administration of substances.
Materials:
-
Adult male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stainless steel guide cannula (22-gauge)
-
Dental acrylic cement
-
Miniature screws
-
Injection needle (28-gauge) connected to a microsyringe
-
This compound and ondansetron solutions in sterile saline
Procedure:
-
Anesthetize the rat and secure it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull at the appropriate coordinates for the third ventricle (coordinates are determined based on a rat brain atlas, e.g., Paxinos and Watson).
-
Insert the guide cannula to the desired depth.
-
Secure the cannula to the skull using miniature screws and dental acrylic cement.
-
Allow the animal to recover for at least one week post-surgery.
-
For injections, gently restrain the conscious rat, remove the stylet from the guide cannula, and insert the injection needle.
-
Infuse the drug solution (e.g., m-CPBG or ondansetron) in a small volume (typically 1-5 µL) over a period of 1-2 minutes.
-
Replace the stylet after injection.
Blood Glucose Measurement
Objective: To quantify changes in blood glucose levels following experimental interventions.
Materials:
-
Glucometer and glucose test strips
-
Lancets or small gauge needles
-
Capillary tubes (optional)
Procedure:
-
Gently restrain the rat.
-
Make a small puncture at the tip of the tail vein using a lancet.
-
Collect a drop of blood onto the glucose test strip.
-
Record the blood glucose reading from the glucometer.
-
Repeat measurements at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-injection.
Discussion and Future Directions
The available evidence strongly indicates that this compound, through its agonist activity at central 5-HT3 receptors, is a potent inducer of hyperglycemia. The involvement of the CRH system provides a plausible mechanistic link between serotonergic stimulation and altered glucose metabolism. However, several areas warrant further investigation:
-
Elucidation of Downstream Pathways: The precise neural and hormonal pathways downstream of CRH activation that lead to increased hepatic glucose output require further characterization.
-
Direct Pancreatic Effects: In vitro studies using isolated pancreatic islets are needed to determine the direct effects of m-CPBG on insulin and glucagon secretion, independent of central nervous system input.
-
Interaction with AMPK Pathway: Given that other biguanides, like metformin, exert their effects through the activation of AMP-activated protein kinase (AMPK), it is crucial to investigate whether m-CPBG has any direct or indirect effects on this key metabolic regulator.
-
Relevance to Human Physiology: The translation of these findings from rodent models to human physiology and pathophysiology requires further investigation. Understanding the role of central 5-HT3 receptors in glucose homeostasis in humans could have implications for the development of novel therapeutic strategies for metabolic disorders.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the central serotonergic system, specifically 5-HT3 receptors, in the regulation of blood glucose. The induction of hyperglycemia via a mechanism involving the central CRH system, without a concomitant rise in insulin, highlights a complex interplay between neurotransmitter systems and metabolic control. Further research is necessary to fully elucidate the downstream signaling cascades and to explore the therapeutic potential of targeting this pathway in metabolic diseases.
References
- 1. Central 5-HT3 receptor stimulation by m-CPBG increases blood glucose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tapping into 5-HT3 Receptors to Modify Metabolic and Immune Responses | MDPI [mdpi.com]
- 3. Hyperglycemia induced by pharmacological activation of central serotonergic pathways depends on the functional integrity of brain CRH system and 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of the direct and indirect effects of hyperglycemia on the HPA axis in T2DM and the co-occurrence of depression - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Efficacy of m-CPBG Hydrochloride: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the preliminary efficacy studies of m-CPBG hydrochloride, a selective serotonin (B10506) 3 (5-HT3) receptor agonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and potential therapeutic applications of this compound. This document details the mechanism of action of this compound, including its role as an allosteric modulator of heteromeric 5-HT3AB receptors. Quantitative data from in vitro and in vivo studies are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the current research landscape surrounding this compound.
Introduction
m-Chlorophenylbiguanide (m-CPBG) hydrochloride is a potent and selective agonist of the 5-HT3 receptor, a ligand-gated ion channel.[1] The activation of 5-HT3 receptors, which are permeable to sodium, potassium, and calcium ions, leads to rapid neuronal depolarization.[2] These receptors are implicated in a variety of physiological processes, making them a target for therapeutic intervention in conditions such as nausea and vomiting, irritable bowel syndrome, and neurological disorders. This guide summarizes the foundational efficacy data for this compound, providing a critical resource for its further investigation and development.
Mechanism of Action
Selective Agonism at 5-HT3 Receptors
This compound acts as a selective agonist at 5-HT3 receptors. Binding of m-CPBG to the receptor's orthosteric site is thought to induce a conformational change that opens the ion channel.[3] Studies have shown that m-CPBG can potently displace radiolabeled antagonists from 5-HT3 receptors, indicating a high affinity for this site.[1]
Allosteric Modulation of 5-HT3AB Receptors
In addition to its direct agonistic activity, m-CPBG has been shown to act as an allosteric modulator of heteromeric 5-HT3AB receptors.[4] Unlike the native agonist serotonin, which primarily activates the receptor through the A-A subunit interface, m-CPBG can bind to and activate the receptor at all five subunit interfaces of the heteromer.[4] This allosteric activity can modulate the receptor's response to serotonin, suggesting a more complex mechanism of action than simple agonism.[4]
In Vitro Efficacy
The in vitro efficacy of this compound has been characterized through various binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In these assays, a radiolabeled ligand with known high affinity for the 5-HT3 receptor is used in competition with unlabeled this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, from which the inhibition constant (Ki) can be calculated.[5]
Table 1: Binding Affinity of this compound at 5-HT3 Receptors
| Receptor Subtype | Radioligand | Test System | Ki (nM) | Reference |
| 5-HT3 | [3H]GR67330 | Rat brain homogenate | 1.5 (IC50) | [1] |
| 5-HT3 | Not Specified | Not Specified | 32 (mCPG) | [6] |
Note: The IC50 value is presented as reported in the source. mCPG is a related compound.
Functional Assays
Functional assays measure the biological response elicited by a compound. For this compound, these assays typically involve measuring the ion flux or changes in membrane potential in cells expressing 5-HT3 receptors. The concentration of this compound that produces 50% of the maximal response is the EC50 value.[5]
Table 2: Functional Potency of this compound at 5-HT3 Receptors
| Receptor Subtype | Response Measured | Test System | EC50 (µM) | Reference |
| 5-HT3A | Ion Current | Xenopus Oocytes | 3.8 | [4] |
| 5-HT3AB | Ion Current | Xenopus Oocytes | 2.8 | [4] |
| 5-HT3 | Depolarization | Rat Vagus Nerve | 0.05 | [1] |
In Vivo Efficacy
In vivo studies in animal models have provided preliminary evidence for the physiological effects of this compound.
Modulation of Water Intake in Rodent Models
Central administration of this compound has been shown to modulate water intake in rats. Intracerebroventricular injections of m-CPBG have been demonstrated to reduce water consumption in response to various dipsogenic stimuli.
Table 3: In Vivo Efficacy of this compound on Water Intake in Rats
| Animal Model | Dipsogenic Stimulus | Route of Administration | Effective Dose | Observed Effect | Reference |
| Wistar Rats | Water Deprivation | Intracerebroventricular | 320 nmol | Decreased water intake | Not explicitly stated, inferred from similar studies |
| Wistar Rats | Acute Salt Load | Intracerebroventricular | 80 and 160 nmol | Significantly reduced water intake | Not explicitly stated, inferred from similar studies |
| Wistar Rats | Hypovolemia | Intracerebroventricular | 160 nmol | Significantly inhibited water intake | Not explicitly stated, inferred from similar studies |
| Wistar Rats | Angiotensin II (icv) | Intracerebroventricular | Not specified | Blocked water intake | Not explicitly stated, inferred from similar studies |
| Wistar Rats | Carbachol (icv) | Intracerebroventricular | Not specified | Blocked water intake | Not explicitly stated, inferred from similar studies |
Signaling Pathways
5-HT3 Receptor-Mediated Signaling Cascade
Activation of the 5-HT3 receptor by this compound initiates a rapid influx of cations, including Ca2+, into the neuron.[2] This increase in intracellular Ca2+ triggers a downstream signaling cascade involving Calcium/Calmodulin-dependent protein kinase II (CaMKII) and the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] This pathway is implicated in various cellular processes, including gene expression, mitosis, and cell differentiation.[7]
Caption: 5-HT3 receptor activation by m-CPBG leads to a signaling cascade.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for 5-HT3 Receptors
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
a. Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand: [3H]-Granisetron or other suitable high-affinity 5-HT3 receptor antagonist radioligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration (e.g., 10 µM) of a non-labeled 5-HT3 receptor antagonist (e.g., ondansetron).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
b. Methods:
-
Membrane Preparation: Homogenize cells expressing the 5-HT3 receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration.
-
Binding Assay: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific control), and competitor binding (radioligand + varying concentrations of this compound).
-
Add the radioligand at a concentration near its Kd value to all wells.
-
Add the membrane preparation to all wells.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vivo Water Intake Study in Rats
This protocol describes a method to assess the effect of intracerebroventricularly administered this compound on water intake in rats.
a. Animals:
-
Male Wistar rats (250-300 g).
-
House individually in a temperature-controlled room with a 12:12-h light-dark cycle.
-
Provide ad libitum access to food and water unless otherwise specified.
b. Surgical Procedure:
-
Anesthetize the rats with an appropriate anesthetic.
-
Secure the rat in a stereotaxic apparatus.
-
Implant a permanent guide cannula aimed at the third ventricle.
-
Allow at least one week for recovery.
c. Experimental Procedure:
-
Habituation: Habituate the rats to the experimental cages and handling for several days prior to the experiment.
-
Dipsogenic Stimulus: Induce thirst through a chosen method (e.g., 24-hour water deprivation, intraperitoneal injection of hypertonic saline, or subcutaneous injection of polyethylene (B3416737) glycol).
-
Drug Administration: Gently restrain the rat and inject this compound (dissolved in sterile saline) or vehicle intracerebroventricularly through the guide cannula.
-
Measurement of Water Intake: Immediately after the injection, present a pre-weighed water bottle to the rat. Measure water consumption at regular intervals (e.g., 30, 60, 120 minutes) by re-weighing the bottle.
-
Data Analysis: Express water intake as ml/100 g of body weight. Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control.
Caption: Workflow for an in vivo water intake study in rats.
Protocol 3: Whole-Cell Patch-Clamp Recording of Hippocampal GABAergic Interneurons
This protocol details a method for recording from GABAergic interneurons in acute hippocampal slices to study the effects of this compound.
a. Slice Preparation:
-
Anesthetize a mouse or rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut coronal or sagittal hippocampal slices (300-400 µm) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
b. Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Identify GABAergic interneurons based on their morphology (e.g., in the stratum radiatum or stratum oriens (B10768531) of the CA1 region) and/or by using transgenic animals expressing fluorescent reporters in specific interneuron subtypes.
-
Obtain a whole-cell patch-clamp recording from the identified interneuron using a glass micropipette filled with an appropriate internal solution.
-
Record baseline synaptic activity (spontaneous inhibitory postsynaptic currents, sIPSCs) in voltage-clamp mode.
-
Bath-apply this compound at various concentrations to the slice and record the changes in sIPSC frequency and amplitude.
-
To confirm the effect is mediated by 5-HT3 receptors, co-apply a selective 5-HT3 antagonist (e.g., ondansetron) with this compound.
c. Data Analysis:
-
Analyze the frequency and amplitude of sIPSCs before, during, and after the application of this compound using appropriate software.
-
Use statistical tests (e.g., paired t-test or ANOVA) to determine the significance of the drug's effects.
Caption: Workflow for whole-cell patch-clamp recording.
Conclusion
The preliminary studies on this compound demonstrate its potent and selective agonistic activity at 5-HT3 receptors, with additional complexity arising from its allosteric modulation of heteromeric receptor subtypes. In vitro and in vivo data support its ability to modulate neuronal function and physiological responses. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further investigate the efficacy and therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular mechanisms of its allosteric action and expanding the in vivo characterization to a broader range of behavioral and disease models.
References
- 1. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | PLOS One [journals.plos.org]
- 3. A comprehensive study on the 5-hydroxytryptamine(3A) receptor binding of agonists serotonin and m-chlorophenylbiguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Conformationally-restricted analogues and partition coefficients of the 5-HT3 serotonin receptor ligands meta-chlorophenylbiguanide (mCPBG) and meta-chlorophenylguanidine (mCPG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of m-Chlorophenylbiguanide (m-CPBG) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacology of meta-chlorophenylbiguanide (m-CPBG) hydrochloride, a potent and selective 5-HT3 receptor agonist. The document details its mechanism of action, receptor binding profile, and downstream signaling pathways. Furthermore, it includes a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and a discussion of its chemical properties and synthesis. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of serotonergic systems and the development of novel therapeutics targeting the 5-HT3 receptor.
Introduction
meta-Chlorophenylbiguanide (m-CPBG) is a synthetic compound widely utilized in pharmacological research as a selective agonist for the 5-hydroxytryptamine type 3 (5-HT3) receptor. The 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, is unique among serotonin (B10506) receptors in that it is ionotropic, mediating rapid, excitatory neurotransmission in both the central and peripheral nervous systems.[1][2] The activation of these receptors is implicated in a variety of physiological processes, including emesis, anxiety, and gastrointestinal motility.[3] m-CPBG's high affinity and selectivity for the 5-HT3 receptor make it an invaluable tool for elucidating the physiological and pathological roles of this receptor subtype.[4] This guide provides a detailed examination of the pharmacological properties of m-CPBG hydrochloride.
Chemical and Physical Properties
This compound is the hydrochloride salt of 1-(3-chlorophenyl)biguanide. Its key chemical and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 1-(3-Chlorophenyl)biguanide hydrochloride | |
| Synonyms | m-CPBG, meta-Chlorophenylbiguanide | [5] |
| Molecular Formula | C8H10ClN5 • HCl | [5] |
| Molecular Weight | 248.11 g/mol | |
| CAS Number | 2113-05-5 | |
| Appearance | A solid | [5] |
| Purity | ≥98% (HPLC) | |
| Solubility | Water: 24.81 mg/mL (100 mM) | |
| DMF: 30 mg/mL | [5] | |
| DMSO: 20 mg/mL | [5] | |
| Ethanol: 5 mg/mL | [5] | |
| PBS (pH 7.2): 5 mg/mL | [5] | |
| Storage | Desiccate at room temperature |
Pharmacology
Mechanism of Action
m-CPBG acts as a potent agonist at the 5-HT3 receptor, which is a non-selective cation channel.[1][2] Upon binding, m-CPBG induces a conformational change in the receptor, leading to the opening of the ion channel and a rapid influx of cations, primarily Na+ and K+, and to a lesser extent Ca2+.[2] This influx of positive ions results in the depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential.[1]
A key aspect of m-CPBG's mechanism of action is its role as an allosteric agonist and modulator, particularly at the heteromeric 5-HT3AB receptor.[6] Unlike the endogenous agonist serotonin, which primarily binds at the A-A subunit interface, m-CPBG is capable of binding to and activating the receptor at all five subunit interfaces (A-A, A-B, and B-A).[2][6] This property allows m-CPBG to act as a "super-agonist" at the 5-HT3AB receptor, eliciting a maximal response greater than that of serotonin.[6]
Signaling Pathways
The activation of 5-HT3 receptors by m-CPBG initiates a cascade of downstream signaling events. The primary event is the rapid membrane depolarization. This depolarization can then trigger the activation of voltage-gated ion channels, leading to the generation of action potentials and the propagation of the nerve impulse.
Furthermore, m-CPBG-induced activation of 5-HT3 receptors located on GABAergic interneurons can modulate inhibitory neurotransmission.[7] Activation of these receptors leads to the depolarization of the interneuron and the subsequent release of gamma-aminobutyric acid (GABA). This released GABA can then act on postsynaptic GABA-A receptors, leading to either inhibitory or excitatory effects depending on the developmental stage of the neuron.[8]
In the context of vascular tone, the activation of 5-HT3 receptor-expressing interneurons in the neocortex by m-CPBG has been shown to induce both vasodilation and vasoconstriction.[9] Vasodilation is mediated by the release of nitric oxide (NO), while vasoconstriction is mediated by the release of neuropeptide Y (NPY).[9]
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound at various receptors and in different experimental models.
Table 1: Receptor Binding Affinities of this compound
| Receptor/Transporter | Radioligand | Preparation | Ki (µM) | Reference |
| 5-HT3 | [3H]GR67330 | - | 0.002 | [5] |
| 5-HT1A | - | - | 10 | [5] |
| 5-HT2 | - | - | 10 | [5] |
| Dopamine Transporter (DAT) - High Affinity | - | Rat caudate putamen synaptosomal membranes | 0.4 (IC50) | [5] |
| Dopamine Transporter (DAT) - Low Affinity | - | Rat caudate putamen synaptosomal membranes | 34.8 (IC50) | [5] |
Table 2: Functional Potency of this compound
| Assay | Preparation | Parameter | Value (µM) | Reference |
| Depolarization of rat vagus nerve | Isolated rat vagus nerve | EC50 | 0.05 | [4][5] |
| Inositol phosphate (B84403) formation | Rat frontocingulate cortical slices | EC50 | 4.2 | [5] |
| Activation of homomeric 5-HT3A receptors | - | EC50 | 3.8 | [6] |
| Activation of heteromeric 5-HT3AB receptors | - | EC50 | 2.8 | [6] |
| Inhibition of [3H]GR67330 binding | 5-HT3 receptors | IC50 | 0.0015 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacology of this compound.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of m-CPBG for the 5-HT3 receptor.[1][10][11]
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT3A receptor or from brain regions known to have high densities of 5-HT3 receptors (e.g., cortex, hippocampus).[1]
-
Radioligand: [3H]Granisetron or [3H]GR65630, used at a concentration close to its Kd.[1][10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the receptor preparation with the radioligand and varying concentrations of m-CPBG.
-
Total binding is determined in the absence of m-CPBG, and non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT3 antagonist (e.g., ondansetron).
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[1]
-
Wash the filters with ice-cold assay buffer.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: The IC50 value (the concentration of m-CPBG that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Vagus Nerve Electrophysiology
This protocol describes an in vitro method to measure the depolarizing effect of m-CPBG on the rat vagus nerve.[4]
-
Preparation:
-
Isolate the cervical vagus nerve from an adult rat.
-
Mount the nerve in a recording chamber and perfuse with oxygenated artificial cerebrospinal fluid (aCSF).
-
-
Recording:
-
Use extracellular electrodes to record the compound action potential.
-
Apply this compound at various concentrations to the perfusion solution.
-
Record the change in the membrane potential (depolarization).
-
-
Data Analysis:
-
Measure the amplitude of the depolarization at each concentration of m-CPBG.
-
Construct a concentration-response curve and determine the EC50 value (the concentration of m-CPBG that produces 50% of the maximal depolarization).
-
Bezold-Jarisch Reflex in Anesthetized Animals
This in vivo protocol is used to assess the ability of m-CPBG to evoke the Bezold-Jarisch reflex.[4][12]
-
Procedure:
-
Anesthetize the animal and cannulate the femoral vein for drug administration and the carotid artery for blood pressure and heart rate monitoring.
-
Administer this compound intravenously.
-
Record the changes in mean arterial pressure and heart rate. The reflex is characterized by a triad (B1167595) of bradycardia, hypotension, and apnea.
-
-
Data Analysis:
-
Quantify the magnitude of the decrease in blood pressure and heart rate in response to m-CPBG.
-
To confirm the involvement of 5-HT3 receptors, the experiment can be repeated after pre-treatment with a selective 5-HT3 antagonist, such as ondansetron, which should block the reflex.[4]
-
Synthesis and Pharmacokinetics
Chemical Synthesis
The synthesis of this compound typically involves the reaction of 3-chloroaniline (B41212) with dicyandiamide (B1669379). A general method for the synthesis of N-arylbiguanides involves the fusion of the corresponding amine hydrochloride with dicyandiamide at elevated temperatures.[13] Alternatively, the reaction can be carried out in a suitable solvent with an acid catalyst.[14]
Pharmacokinetics (ADME)
There is limited publicly available information on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion) of this compound. Further research is required to fully characterize its ADME profile, which is a critical step in the drug development process.
Conclusion
m-Chlorophenylbiguanide hydrochloride is a potent and selective 5-HT3 receptor agonist that has proven to be an indispensable tool in the field of pharmacology. Its unique mechanism of action, particularly its allosteric modulation of the 5-HT3AB receptor, provides valuable insights into the functioning of this important class of ion channels. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand the role of the 5-HT3 receptor in health and disease and to develop novel therapeutic agents targeting this receptor. The notable gap in the understanding of its pharmacokinetic properties highlights an area for future investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Largest Group of Superficial Neocortical GABAergic Interneurons Expresses Ionotropic Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Gabaergic Interneurons in Early Brain Development: Conducting and Orchestrated by Cortical Network Activity [frontiersin.org]
- 9. Frontiers | Activation of cortical 5-HT3 receptor-expressing interneurons induces NO mediated vasodilatations and NPY mediated vasoconstrictions [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Stimulation of 5-HT3 receptors in the NTS inhibits the cardiac Bezold-Jarisch reflex response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Binding Affinity of m-CPBG Hydrochloride for 5-HT3 Receptors
This technical guide provides a comprehensive overview of the binding characteristics of meta-chlorophenylbiguanide (m-CPBG) hydrochloride, a potent agonist for the 5-hydroxytryptamine-3 (5-HT3) receptor. The document is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology. It details the quantitative binding affinity, the experimental protocols used for its determination, and the underlying signaling mechanisms.
Quantitative Binding Affinity Data
m-CPBG is recognized as a high-affinity agonist for the 5-HT3 receptor.[1] Its binding affinity has been quantified using various radioligand binding assays, revealing detailed insights into its interaction with the receptor. The data summarized below has been compiled from studies utilizing different radiolabeled ligands and cell systems.
Table 1: Binding Affinity of m-CPBG for the 5-HT3 Receptor
| Parameter | Value (nM) | Radioligand | Cell/Tissue Preparation | Reference |
| IC₅₀ | 1.5 | [³H]GR67330 | N/A (Homogenate) | [1] |
| Kᵈ (High) | 0.03 ± 0.01 | [³H]m-CPBG | N1E-115 Neuroblastoma Cell Membranes | [2] |
| Kᵈ (Low) | 4.4 ± 1.2 | [³H]m-CPBG | N1E-115 Neuroblastoma Cell Membranes | [2] |
-
IC₅₀ (Half-maximal inhibitory concentration): Indicates the concentration of m-CPBG required to displace 50% of the specific binding of a radiolabeled antagonist. A lower IC₅₀ value signifies higher binding affinity.
-
Kᵈ (Equilibrium dissociation constant): Represents the concentration of radiolabeled m-CPBG at which 50% of the receptors are occupied at equilibrium. The study using [³H]m-CPBG identified two distinct binding sites: a high-affinity state and a low-affinity state, which may correspond to different conformational or desensitized states of the receptor.[2][3]
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel, distinct from other serotonin (B10506) receptors that are G-protein coupled.[4][5] Upon agonist binding, the receptor undergoes a conformational change that opens an integral, non-selective cation channel. This leads to a rapid influx of sodium (Na⁺) and calcium (Ca²⁺) ions and an efflux of potassium (K⁺) ions, resulting in membrane depolarization and neuronal excitation.[4]
Experimental Protocols: Radioligand Binding Assay
The binding affinity of m-CPBG for the 5-HT3 receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (m-CPBG) to compete with a radiolabeled ligand for binding to the receptor.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cells stably expressing the human 5-HT3A receptor (e.g., HEK293 cells) or from tissues rich in these receptors (e.g., N1E-115 neuroblastoma cells).[2][6]
-
Radioligand: A high-affinity 5-HT3 receptor radioligand, such as [³H]-Granisetron or [³H]GR67330.[1][6]
-
Test Compound: m-CPBG hydrochloride, serially diluted to a range of concentrations.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT3 receptor antagonist (e.g., granisetron (B54018) or ondansetron).[1][6]
-
Buffers:
-
Equipment: 96-well plates, glass fiber filters (e.g., GF/B), cell harvester, and a liquid scintillation counter.[4][6]
Methodology
-
Membrane Preparation:
-
Culture cells (e.g., HEK293-h5-HT3A) to confluency.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Perform differential centrifugation to pellet the cell membranes (e.g., 40,000 x g).
-
Wash the membrane pellet and resuspend it in the assay buffer to a specific protein concentration (e.g., 100-200 µg/mL), determined by a protein assay like the Bradford method.[6][7]
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add membrane preparation, radioligand (at a concentration near its Kᵈ), and assay buffer.[4][6]
-
Non-specific Binding (NSB): Add membrane preparation, radioligand, and a saturating concentration of a non-labeled antagonist.[4][6]
-
Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of m-CPBG.[4][6]
-
-
-
Incubation:
-
Filtration and Washing:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding to the filter itself.[4][6]
-
-
Quantification and Data Analysis:
-
Place the dried filters into scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[4]
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of m-CPBG to generate a competition curve.
-
Determine the IC₅₀ value from the curve using non-linear regression.
-
Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ) , where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.
-
References
- 1. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of [3H]meta-chlorophenylbiguanide binding to 5-HT3 receptors in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The agonist properties of m-chlorophenylbiguanide and 2-methyl-5-hydroxytryptamine on 5-HT3 receptors in N1E-115 neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Initial Safety and Toxicity Profile of m-CPBG Hydrochloride: A Technical Guide
Disclaimer: This document summarizes the currently available public information regarding the safety and toxicity profile of m-Chlorophenylbiguanide (m-CPBG) hydrochloride. It is intended for researchers, scientists, and drug development professionals. A comprehensive toxicological assessment of m-CPBG hydrochloride has not been published in the peer-reviewed scientific literature. The information presented herein is collated from Safety Data Sheets (SDS) and pharmacological research studies. No dedicated acute toxicity (e.g., LD50), repeated-dose toxicity, genotoxicity, or carcinogenicity studies for this compound were identified. Therefore, this guide highlights significant data gaps in the safety profile of this compound.
Hazard Identification
The primary sources of hazard information for this compound are Safety Data Sheets provided by chemical suppliers. These documents provide basic hazard classifications and precautionary statements.
Table 1: Summary of Hazard Information from Safety Data Sheets
| Hazard Classification | Description | Source Citations |
| Skin Irritation | Causes skin irritation. | [1][2][3][4] |
| Eye Irritation | Causes serious eye irritation. | [1][2][3][4] |
| Respiratory Irritation | May cause respiratory irritation. | [1][2][3][4] |
| GHS Classification | Classified under GHS07 (Exclamation Mark) for skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity - single exposure (H335). | [1] |
| Other Hazards | One supplier notes that the substance does not meet the classification criteria of EC Directives 67/548/EEC, 1999/45/EC or 1272/2008, and the product does not need to be labelled in accordance with EC directives or respective national laws. | [5] |
In Vivo Pharmacological Studies
While no formal toxicity studies are publicly available, several pharmacological studies have administered this compound to rats to investigate its effects as a selective 5-HT3 receptor agonist. These studies provide some insights into the doses administered and observed physiological and behavioral effects. It is important to note that these were not designed as safety studies and did not systematically evaluate toxicological endpoints.
-
Experimental Protocol:
-
Animal Model: Adult male Wistar rats.
-
Drug Administration: Injections of this compound into the third ventricle of the brain.
-
Dosage: Not specified in the abstract, but sufficient to induce a pharmacological effect.
-
Endpoints Measured: Blood glucose levels in fasted and fed states, both in stressed (immobilization) and non-stressed conditions.
-
Key Findings: Central administration of m-CPBG induced a significant increase in blood glucose in non-stressed rats, an effect that was blocked by the 5-HT3 antagonist ondansetron.[6]
-
-
Experimental Protocol:
-
Animal Model: Rats.
-
Drug Administration: Intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) injections.
-
Dosage (i.p.): 1-30 mg/kg.
-
Dosage (i.c.v.): 0.1-10 micrograms.
-
Endpoints Measured: Observation of behaviors such as abdominal constrictions, writhing, salivation, paw shakes, chin rubbing, conditioned place aversion, and locomotor activity.
-
Key Findings: Intraperitoneal injection of m-CPBG (1-30 mg/kg) produced aversive behaviors, including abdominal constrictions and writhing.[7] These effects suggest potential gastrointestinal discomfort or malaise at these dose levels.[7] Central administration led to dopamine-related behaviors like enhanced locomotion.[7]
-
-
Experimental Protocol:
-
Animal Model: Male Wistar rats.
-
Drug Administration: Injection into the third ventricle.
-
Dosage: 80, 160, and 320 nM.
-
Endpoints Measured: Water intake under various conditions (water deprivation, acute salt load, hypovolemia).
-
Key Findings: Central administration of this compound significantly reduced water intake under all tested conditions, indicating a role for central 5-HT3 receptors in the control of drinking behavior.[8]
-
Signaling Pathway and Experimental Workflows
This compound is a potent and selective agonist for the 5-HT3 receptor.[8] The 5-HT3 receptor is a ligand-gated ion channel. Activation of this receptor by an agonist like m-CPBG leads to the rapid opening of the channel, allowing for the influx of cations (primarily Na+ and Ca2+), which results in neuronal depolarization.
Caption: Signaling pathway of m-CPBG as a 5-HT3 receptor agonist.
To establish a comprehensive safety profile for a compound like this compound, a series of standardized toxicity studies are required. The following diagram illustrates a general workflow for a repeated-dose toxicity study, which is currently lacking for this compound.
Caption: A generalized workflow for conducting a repeated-dose toxicity study in rodents.
Conclusion and Data Gaps
The available data on the safety and toxicity of this compound is extremely limited. Current information is restricted to hazard warnings of skin, eye, and respiratory irritation from Safety Data Sheets. Pharmacological studies in rats indicate that intraperitoneal doses of 1-30 mg/kg can induce aversive behaviors, suggesting potential for discomfort or local irritation.[7]
There is a critical lack of formal toxicological studies. To adequately characterize the safety profile of this compound for any potential development, the following studies would be essential:
-
Acute Toxicity Studies: To determine the LD50 and identify signs of acute toxicity.
-
Repeated-Dose Toxicity Studies: To identify potential target organs of toxicity following sub-chronic exposure.
-
Genotoxicity Assays: A battery of in vitro (e.g., Ames test, micronucleus test) and in vivo tests to assess mutagenic and clastogenic potential.
-
Carcinogenicity Studies: Long-term studies in animals to evaluate carcinogenic potential.
-
Reproductive and Developmental Toxicity Studies: To assess effects on fertility and embryonic development.
Without such data, a comprehensive risk assessment for human exposure cannot be performed. Researchers and drug development professionals should exercise caution and consider the need for these pivotal safety studies before proceeding with further development of this compound.
References
- 1. repeat-dose toxicity study: Topics by Science.gov [science.gov]
- 2. [A 13-week oral repeated dose toxicity study of (+/-)-4-diethylamino-1,1-dimethylbut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate (NS-21), a novel drug for urinary frequency and incontinence, in rats followed by a 5-week recovery test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Reproductive and developmental toxicity studies of (+/-)-4-diethylamino-1,1-dimethylbut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate(NS-21), a novel drug for urinary frequency and incontinence (3). Teratogenicity study in rabbits by oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. [Reproductive and developmental toxicity studies of (+/-)-4-diethylamino-1,1-dimethylbut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate(NS-21), a novel drug for urinary frequency and incontinence (2). Teratogenicity study in rats by oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. m-Chlorophenylbiguanide hydrochloride | 5-HT3 Receptors | Tocris Bioscience [tocris.com]
The Role of m-CPBG Hydrochloride in Advancing Central Nervous System Research: A Technical Guide
An In-depth Exploration of a Potent 5-HT3 Receptor Agonist for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(m-Chlorophenyl)biguanide hydrochloride (m-CPBG), a potent and selective 5-HT3 receptor agonist, has emerged as a critical pharmacological tool in the exploration of the central nervous system (CNS). Its ability to selectively activate 5-HT3 receptors, which are ligand-gated ion channels, has provided invaluable insights into their role in synaptic transmission, neuronal excitability, and the pathophysiology of various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the application of m-CPBG in CNS research, detailing its mechanism of action, experimental protocols, and key findings. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its utility in the field.
Introduction
The serotonin (B10506) 3 (5-HT3) receptor is unique among serotonin receptors as it is a non-selective cation channel, mediating fast, excitatory neurotransmission. Its involvement in a range of physiological processes, including nausea, vomiting, anxiety, and nociception, has made it a significant target for drug development. m-CPBG hydrochloride, with its high affinity and selectivity for the 5-HT3 receptor, serves as an indispensable tool for elucidating the precise functions of this receptor in the complex circuitry of the CNS.
Mechanism of Action
m-CPBG is a potent, high-affinity 5-HT3 receptor agonist.[1] It selectively binds to 5-HT3 receptors, inducing a conformational change that opens the ion channel.[2] This allows for the influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization and neuronal excitation.
The binding affinity of m-CPBG for the 5-HT3 receptor is in the nanomolar range, demonstrating its high potency.[1][3] Unlike the endogenous ligand serotonin, which binds only at the A-A subunit interfaces of the heteromeric 5-HT3AB receptor, m-CPBG is capable of binding to and activating the receptor at all five subunit interfaces (A-A, A-B, and B-A).[4] This unique property allows m-CPBG to act as an allosteric modulator of serotonin activity and makes it a valuable probe for studying the stoichiometry and function of heteromeric 5-HT3 receptors.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound from various in vitro and in vivo studies.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Species/Preparation | Reference |
| Ki | 0.002 µM | - | [3] |
| IC50 | 1.5 nM | Rat brain homogenate ([3H]GR67330 binding) | [1] |
| EC50 | 0.05 µM | Rat vagus nerve depolarization | [1] |
| EC50 | 2.8 µM | Human 5-HT3AB receptor (in Xenopus oocytes) | [4] |
Table 2: Electrophysiological Effects of this compound
| Effect | Concentration | Preparation | Key Findings | Reference |
| Increased sIPSC Frequency | 20 µM | Rat hippocampal CA1 pyramidal cells | Transient increase, blocked by vortioxetine | [5] |
| Facilitated GABAergic mIPSCs | 1 µM | Rat basolateral amygdala neurons | Rapid facilitation and desensitization | [6] |
| Evoked Inward Currents | 10 µM | Adult rat dorsal root ganglion neurons | Higher current density than in newborn cells | [7][8] |
| Attenuated LTP | 0.3 - 1 µM | Guinea-pig hippocampal mossy fiber-CA3 | Reversible by bicuculline | [9] |
Table 3: In Vivo Effects of this compound
| Effect | Dose | Species/Administration | Key Findings | Reference |
| Increased Food Intake | 10.0, 20.0 µ g/0.5 µl | Rat (intra-NAcc injection) | Increased chow and palatable diet intake | [10] |
| Decreased Water Intake | 320 nM | Rat (third ventricle injection) | In water-deprived rats | [11] |
| Anxiogenic-like effects | - | Mice | Increased anxiety in CB1-KO mice | [12] |
| Altered Auditory Responses | Iontophoretic application | Mouse (inferior colliculus) | Both increases and decreases in neuronal responses | [13] |
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recordings
Objective: To investigate the effect of m-CPBG on synaptic transmission in brain slices.
Methodology:
-
Slice Preparation: Young Wistar rats (postnatal day 14-21) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal or sagittal brain slices (300-400 µm) containing the region of interest (e.g., hippocampus, amygdala) are prepared using a vibratome.[14][15]
-
Recording: Slices are transferred to a recording chamber and continuously perfused with aCSF at room temperature or 32-34°C. Whole-cell patch-clamp recordings are made from visually identified neurons using glass micropipettes filled with an internal solution.[5][14]
-
Drug Application: this compound is dissolved in aCSF to the desired concentration (e.g., 1-20 µM).[5][6] It can be applied to the bath or focally applied to the slice surface using a perfusion system.[5]
-
Data Analysis: Changes in synaptic currents (e.g., spontaneous inhibitory postsynaptic currents, sIPSCs) are recorded and analyzed to determine the effect of m-CPBG on their frequency, amplitude, and kinetics.[5][6]
In Vivo Microinjection and Behavioral Testing
Objective: To assess the behavioral effects of m-CPBG in a specific brain region.
Methodology:
-
Animal Surgery: Adult male rats are anesthetized and placed in a stereotaxic frame. Guide cannulae are implanted bilaterally, targeting the brain region of interest (e.g., nucleus accumbens).[10]
-
Drug Preparation and Microinjection: this compound is dissolved in sterile saline to the desired concentration (e.g., 10-20 µ g/0.5 µl).[10] For microinjection, an injector is inserted into the guide cannula, and the drug solution is infused over a set period.
-
Behavioral Testing: Following microinjection, animals are subjected to behavioral tests relevant to the research question. For example, to study feeding behavior, food intake is measured over a 2-hour period.[10] To assess anxiety, an elevated plus-maze test can be used.[12]
-
Data Analysis: Behavioral parameters are quantified and statistically analyzed to compare the effects of m-CPBG with a vehicle control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows involving m-CPBG.
Caption: m-CPBG-mediated enhancement of GABAergic transmission.
Caption: Experimental workflow for electrophysiological recording.
Conclusion
This compound is a powerful and selective agonist for the 5-HT3 receptor, making it an essential tool for dissecting the role of this ion channel in the central nervous system. Its utility spans from in vitro electrophysiological studies on synaptic function to in vivo investigations of complex behaviors. The data and protocols presented in this guide highlight the significant contributions of m-CPBG to our understanding of serotonergic modulation of neuronal circuits. As research continues to unravel the complexities of the CNS, m-CPBG will undoubtedly remain a cornerstone for future discoveries in neuroscience and the development of novel therapeutics for a range of neurological and psychiatric conditions.
References
- 1. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m-Chlorophenylbiguanide | 48144-44-1 | Benchchem [benchchem.com]
- 3. m-Chlorophenylbiguanide hydrochloride (PD015298, FOWAIJYHRWFTHR-UHFFFAOYSA-N) [probes-drugs.org]
- 4. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Presynaptic 5-HT3 receptor-mediated modulation of synaptic GABA release in the mechanically dissociated rat amygdala neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5-HT3 Receptors in Rat Dorsal Root Ganglion Neurons: Ca2+ Entry and Modulation of Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Contrasting effects of 5-HT3 receptor stimulation of the nucleus accumbens or ventral tegmentum on food intake in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Activation of serotonin 3 receptors changes in vivo auditory responses in the mouse inferior colliculus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
- 15. Vortioxetine disinhibits pyramidal cell function and enhances synaptic plasticity in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of m-Chlorophenylpiperazine (m-CPP): An In-depth Guide to its Interaction with Serotonin Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on meta-chlorophenylpiperazine (m-CPP) and its complex interactions with serotonin (B10506) (5-hydroxytryptamine, 5-HT) pathways. This document delves into the quantitative pharmacological data, detailed experimental methodologies, and the intricate signaling cascades affected by this psychoactive compound.
Introduction to m-CPP and the Serotonin System
m-Chlorophenylpiperazine (m-CPP) is a psychoactive compound of the phenylpiperazine class that has been widely used as a research tool to probe the function of the serotonin system.[1][2] It is also a known metabolite of several antidepressant drugs, including trazodone.[3] The serotonin system, a key neuromodulatory system in the central nervous system, is integral to the regulation of mood, anxiety, sleep, appetite, and cognition.[4] m-CPP exerts its effects by interacting with a wide array of serotonin receptors and the serotonin transporter (SERT), making it a non-selective serotonergic agent.[3][5]
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of m-CPP at various serotonergic targets. This data has been compiled from multiple in vitro studies to provide a comparative overview.
Table 1: Binding Affinities (Ki) of m-CPP at Human Serotonin Receptors and Transporter
| Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT1A | [3H]8-OH-DPAT | Human Brain | ~360-1300 | [5] |
| 5-HT1B | [125I]CYP | Human Brain | ~360-1300 | [5] |
| 5-HT1D | [3H]5-HT | Human Brain | ~360-1300 | [5] |
| 5-HT2A | [3H]Ketanserin | Human Brain | 32.1 | [3] |
| 5-HT2B | [3H]5-HT | Human Brain | 28.8 | [3] |
| 5-HT2C | [3H]Mesulergine | Human Brain | 3.4 | [3] |
| 5-HT3 | [3H]GR65630 | Human Brain | ~360-1300 | [5] |
| SERT | [125I]RTI-55 | Human Occipital Cortex | 230 | [6] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity of m-CPP at Serotonin Receptors
| Receptor | Assay Type | Effect | Notes | Reference |
| 5-HT1A | G-protein activation | Agonist | [3] | |
| 5-HT1B | G-protein activation | Agonist | [3] | |
| 5-HT2A | Calcium Flux | Partial Agonist | [3] | |
| 5-HT2B | Functional Assay | Antagonist | Induces migraines | [3] |
| 5-HT2C | Functional Assay | Agonist | Mediates anxiety and appetite loss | [3] |
| 5-HT3 | Functional Assay | Agonist | Likely mediates nausea | [3] |
Serotonin Signaling Pathways
Serotonin exerts its diverse physiological effects by binding to a family of at least 14 distinct receptor subtypes, which are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, a ligand-gated ion channel.[7] The major signaling cascades initiated by serotonin receptor activation are depicted below.
Serotonin Synthesis and Metabolism
The synthesis of serotonin begins with the dietary amino acid L-tryptophan.[4][8] Tryptophan hydroxylase (TPH), the rate-limiting enzyme, converts tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). Aromatic L-amino acid decarboxylase (AADC) then converts 5-HTP to serotonin (5-HT).[9] Following its release into the synaptic cleft, serotonin is primarily cleared by the serotonin transporter (SERT) back into the presynaptic neuron.[4] Monoamine oxidase (MAO) is the principal enzyme responsible for the metabolic degradation of serotonin into 5-hydroxyindoleacetic acid (5-HIAA).[8][9]
Postsynaptic Signaling Cascades
Upon binding to its receptors on the postsynaptic neuron, serotonin initiates a variety of intracellular signaling cascades. These can be broadly categorized based on the G-protein subtype to which the receptor couples.
-
Gi/o-coupled receptors (e.g., 5-HT1A, 5-HT1B): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA).[10]
-
Gq/11-coupled receptors (e.g., 5-HT2A, 5-HT2C): These receptors activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[10]
-
Gs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7): Activation of these receptors stimulates adenylyl cyclase, resulting in an increase in cAMP levels and PKA activation.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of m-CPP with serotonin pathways.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., m-CPP) for a specific serotonin receptor subtype.
Objective: To quantify the competitive displacement of a specific radioligand from a serotonin receptor by m-CPP.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT2A).
-
Radioligand specific for the receptor (e.g., [3H]Ketanserin).
-
Test compound (m-CPP).
-
Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like Mianserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes and wash. Resuspend the final pellet in the assay buffer. Determine protein concentration using a standard assay (e.g., BCA).[12]
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competition: Cell membranes, radioligand, and varying concentrations of m-CPP.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the m-CPP concentration.
-
Determine the IC50 value (the concentration of m-CPP that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
References
- 1. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Dissolving and Preparing m-CPBG Hydrochloride Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the dissolution, preparation, and storage of m-CPBG (meta-Chlorophenylbiguanide) hydrochloride solutions. m-CPBG is a potent and selective 5-HT3 receptor agonist widely used in neuroscience research to study serotonergic pathways, synaptic plasticity, and various neurological and psychiatric conditions.[1][2][3][4]
Physicochemical Properties and Solubility
m-CPBG hydrochloride is typically supplied as a solid, crystalline powder.[5] Accurate solution preparation begins with understanding its fundamental properties and solubility in various solvents.
| Property | Value |
| Formal Name | N-(3-chlorophenyl)-imidodicarbonimidic diamide, monohydrochloride |
| Synonyms | 1-(3-Chlorophenyl)biguanide hydrochloride, m-CPBG, meta-CPBG |
| Molecular Formula | C₈H₁₀ClN₅ • HCl |
| Formula Weight | 248.1 g/mol [5][6] |
| CAS Number | 2113-05-5[1][5] |
| Appearance | White to off-white solid[7] |
| Purity | ≥95-98%[1][5] |
| Storage (Solid) | -20°C for ≥ 4 years[5] |
The solubility of this compound can vary between batches and suppliers. It is crucial to consult the batch-specific Certificate of Analysis. The data below is compiled from various sources for guidance.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | ~20 - 125 mg/mL[1][7][8] | ~80 - 504 mM[7][8] | Sonication or ultrasound may be required for higher concentrations.[7][8] |
| PBS (pH 7.2) | ~5 mg/mL[5][6] | ~20 mM | Recommended for direct preparation of physiological solutions.[5] |
| DMSO | ~20 - 60 mg/mL[5][6][8] | ~80 - 242 mM[8] | A common solvent for preparing high-concentration stock solutions.[5] |
| Ethanol | ~5 mg/mL[5][6] | ~20 mM | |
| Dimethyl Formamide (DMF) | ~30 mg/mL[5][6] | ~121 mM |
Experimental Protocols for Solution Preparation
Proper preparation technique is essential to ensure the accuracy and reproducibility of experiments. Always use high-purity solvents and calibrated equipment.
Protocol 2.1: Preparation of a High-Concentration Organic Stock Solution (e.g., 20 mM in DMSO)
This protocol is ideal for creating a concentrated stock that can be stored for an extended period and diluted into various aqueous buffers for experiments.
-
Calculation : Determine the mass of this compound (FW: 248.1 g/mol ) required.
-
Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x 0.2481 (mg/mL/mM)
-
Example for 1 mL of a 20 mM stock: 1 mL x 20 mM x 0.2481 = 4.96 mg
-
-
Weighing : Accurately weigh the calculated mass of this compound powder in a suitable microcentrifuge tube.
-
Dissolution : Add the desired volume of high-purity DMSO to the tube.
-
Mixing : Vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can aid dissolution if necessary.[8]
-
Storage : Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles.[7] Store at -20°C for up to one month or -80°C for up to six months.[7] For maximal stability, storing under an inert gas like nitrogen is recommended.[5][7]
Protocol 2.2: Preparation of an Aqueous Stock Solution (e.g., 5 mg/mL in PBS, pH 7.2)
This method is used when an organic solvent-free solution is required for biological experiments.
-
Weighing : Weigh 5 mg of this compound powder into a sterile conical tube.
-
Dissolution : Add 1 mL of sterile PBS (pH 7.2).
-
Mixing : Vortex thoroughly. If solubility is an issue, sonication can be used to facilitate dissolution.
-
Sterilization : For cell culture or in vivo use, sterilize the solution by passing it through a 0.22 µm syringe filter.[7]
-
Storage : Aqueous solutions are not recommended for long-term storage. Prepare this solution fresh on the day of the experiment. Do not store for more than one day.[5]
Protocol 2.3: Preparation of a Final Working Solution
This protocol describes the dilution of a concentrated organic stock into a final aqueous buffer for immediate use.
-
Calculation : Determine the volume of the stock solution needed using the dilution formula: M₁V₁ = M₂V₂.
-
M₁ = Concentration of stock solution (e.g., 20 mM)
-
V₁ = Volume of stock solution to be determined
-
M₂ = Desired final concentration (e.g., 10 µM)
-
V₂ = Desired final volume (e.g., 10 mL)
-
V₁ = (M₂ x V₂) / M₁ = (10 µM x 10 mL) / 20,000 µM = 0.005 mL or 5 µL
-
-
Dilution : Add the calculated volume (5 µL) of the stock solution to the final volume (10 mL) of the desired experimental buffer (e.g., isotonic saline, artificial cerebrospinal fluid, cell culture medium).
-
Mixing : Vortex gently to ensure homogeneity.
-
Solvent Control : Ensure the final concentration of the organic solvent (e.g., DMSO) is insignificant, typically <0.1%, as it may have physiological effects.[5] A vehicle control group containing the same final concentration of the solvent should be included in experiments.
Mechanism of Action and Experimental Workflow
m-CPBG acts as a direct agonist at the 5-HT3 receptor, which is a non-selective, ligand-gated ion channel. Upon binding of an agonist like serotonin (B10506) or m-CPBG, the channel opens, allowing the rapid influx of cations (primarily Na⁺ and Ca²⁺), leading to membrane depolarization and neuronal excitation.
Caption: Agonist activation of the 5-HT3 receptor channel.
The general workflow for using a prepared m-CPBG solution in a research setting follows a logical progression from preparation to data analysis.
Safety Precautions
This compound should be handled with care. It is considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with eyes, skin, or clothing. Always wash hands thoroughly after handling. Before use, researchers must review the complete Safety Data Sheet (SDS) provided by the supplier.[5] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.
References
- 1. m-Chlorophenylbiguanide hydrochloride | 5-HT3 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m-CPBG (hydrochloride) - MedChem Express [bioscience.co.uk]
- 4. This compound (1-(3-Chlorophenyl)biguanide hydrochloride) | 5-HT3 激动剂 | MCE [medchemexpress.cn]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. m-Chlorophenylbiguanide hydrochloride | 5-HT Receptor | TargetMol [targetmol.com]
Application Notes and Protocols for m-CPBG Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of m-Chlorophenylbiguanide (m-CPBG) hydrochloride, a selective 5-HT3 receptor agonist, in rodent models. This document includes recommended dosages, detailed experimental protocols for various administration routes, and an overview of the relevant signaling pathways.
Data Presentation: Recommended Dosages
The following table summarizes the recommended dosage ranges for m-CPBG hydrochloride in rats and mice based on published literature. The optimal dose for a specific study should be determined empirically.
| Rodent Model | Route of Administration | Dosage Range | Reported Effects |
| Rat | Intraperitoneal (i.p.) | 0.3 - 30 mg/kg | Conditioned place aversion, abdominal constrictions, writhing, salivation.[1] |
| Intracerebroventricular (i.c.v.) | 0.1 - 40 µg | Enhanced locomotor and gnawing-related behavior[1], increased seizure duration in kindling models[2], increased blood glucose.[3] | |
| Third Ventricle Injection | 80 - 320 nM | Decreased water intake.[4] | |
| Mouse | Intraperitoneal (i.p.) | 1 mg/kg | Depressant-like effects in forced swim and tail suspension tests.[5] |
Signaling Pathway of this compound
This compound is a selective agonist for the 5-hydroxytryptamine-3 (5-HT3) receptor. Unlike other serotonin (B10506) receptors that are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel.[3][6] Upon binding of an agonist like m-CPBG, the channel opens, allowing for the rapid influx of cations, primarily Na+ and Ca2+, leading to neuronal depolarization.[6] This influx of calcium can trigger downstream signaling cascades, including the activation of Calmodulin-dependent protein kinase II (CaMKII) and Extracellular signal-regulated kinases (ERK1/2).
Experimental Protocols
1. Preparation of this compound Solution
-
Vehicle: Sterile, pyrogen-free saline (0.9% NaCl) is the most common vehicle for in vivo administration. For intracerebroventricular (i.c.v.) injections, artificial cerebrospinal fluid (aCSF) can also be used.
-
Preparation:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Dissolve the powder in the chosen vehicle to achieve the final desired concentration. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination, especially for i.c.v. injections.
-
Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
2. Intraperitoneal (i.p.) Injection Protocol
This method is suitable for systemic administration.
-
Materials:
-
Appropriately sized sterile syringes (e.g., 1 mL).
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats).[7][8]
-
Prepared this compound solution.
-
70% ethanol (B145695) for disinfection.
-
-
Procedure:
-
Restrain the rodent securely. For mice, this can be done by scruffing the neck and securing the tail. For rats, a two-person handling method or a towel wrap may be necessary.[7][8]
-
Position the animal with its head tilted slightly downwards.
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.[9]
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, discard the syringe and prepare a new one.
-
Inject the solution slowly and steadily. The maximum recommended injection volume is typically 10 mL/kg.[7][10]
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
3. Intracerebroventricular (i.c.v.) Injection Protocol
This method delivers the compound directly into the ventricular system of the brain, bypassing the blood-brain barrier. This is a surgical procedure that requires stereotaxic instrumentation and appropriate anesthesia and analgesia. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Materials:
-
Stereotaxic apparatus.
-
Anesthesia machine (e.g., isoflurane).
-
Surgical tools (scalpel, forceps, etc.).
-
Hamilton syringe with a 33-gauge needle or a microinjection pump.
-
Prepared this compound solution.
-
Suturing material or wound clips.
-
-
Procedure:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in the stereotaxic frame.
-
Shave and disinfect the surgical area on the scalp.
-
Make a midline incision to expose the skull.
-
Identify the bregma (the intersection of the sagittal and coronal sutures).
-
Determine the stereotaxic coordinates for the lateral ventricle. For mice, typical coordinates relative to bregma are: -0.5 mm posterior, ±1.0 mm lateral, and -2.5 to -3.0 mm ventral.[11][12] These coordinates may vary depending on the age and strain of the animal.
-
Drill a small hole through the skull at the determined coordinates.
-
Slowly lower the injection needle to the target depth.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 - 1 µL/min). The total volume is typically between 1-10 µL.[13]
-
Leave the needle in place for a few minutes after the injection to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle.
-
Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
-
Experimental Workflow
The following diagram outlines a general workflow for an in vivo study using this compound in a rodent model.
Disclaimer: This information is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals and with the approval of the relevant institutional animal care and use committee (IACUC). Researchers should consult the Safety Data Sheet (SDS) for this compound before handling.
References
- 1. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio.fsu.edu [bio.fsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 6. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. research.vt.edu [research.vt.edu]
- 10. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for inducing severe Scn2a insufficiency in mice by intracerebroventricular antisense oligonucleotide injection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-CPBG Hydrochloride in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Chlorophenylbiguanide (m-CPBG) hydrochloride is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor, an ionotropic cation channel.[1] Its activation leads to a rapid, transient influx of cations, primarily Na⁺ and K⁺, and to a smaller extent Ca²⁺, resulting in neuronal depolarization. In the field of electrophysiology, m-CPBG hydrochloride serves as a critical pharmacological tool to investigate the physiological and pathophysiological roles of 5-HT3 receptors in synaptic transmission, neuronal excitability, and network activity. These application notes provide a comprehensive overview of the use of this compound in electrophysiological recordings, including detailed protocols and quantitative data to guide experimental design and data interpretation.
Mechanism of Action
This compound selectively binds to and activates 5-HT3 receptors, which are pentameric ligand-gated ion channels. Upon binding, the channel opens, allowing for the flow of cations across the cell membrane, leading to depolarization. This excitatory effect can modulate neurotransmitter release and neuronal firing rates.
DOT script for Mechanism of Action Signaling Pathway
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in the scientific literature.
Table 1: Receptor Binding and Activation
| Receptor Subtype | Agonist | Parameter | Value | Species | Reference |
| 5-HT3A | m-CPBG | EC₅₀ | 3.8 ± 0.2 µM | Xenopus Oocytes | [1] |
| 5-HT3A | m-CPBG | Hill Coefficient (nₕ) | 3.0 ± 0.4 | Xenopus Oocytes | [1] |
| 5-HT3AB | m-CPBG | EC₅₀ | 2.8 ± 0.1 µM | Xenopus Oocytes | [1] |
| 5-HT3AB | m-CPBG | Hill Coefficient (nₕ) | 2.5 ± 0.3 | Xenopus Oocytes | [1] |
| 5-HT3A | m-CPBG vs. 5-HT | Relative Efficacy | 1.05 ± 0.03 | Xenopus Oocytes | [1] |
| 5-HT3AB | m-CPBG vs. 5-HT | Relative Efficacy | 0.81 ± 0.02 | Xenopus Oocytes | [1] |
Table 2: Effects on Synaptic Transmission
| Neuronal Preparation | Recording Type | Parameter Measured | Concentration | Effect | Reference |
| TH-EGFP Neurons in Brainstem Slices | Whole-Cell Patch-Clamp (mEPSCs) | Frequency of miniature EPSCs | 30 µM | Increased by approximately 697% | |
| TH-EGFP Neurons in Brainstem Slices | Whole-Cell Patch-Clamp (mEPSCs) | Amplitude of miniature EPSCs | 30 µM | No significant effect | |
| CA1 Pyramidal Neurons | Whole-Cell Patch-Clamp (sIPSCs) | Frequency of spontaneous IPSCs | 20 µM | Transiently increased | |
| CA1 Pyramidal Neurons | Whole-Cell Patch-Clamp (sIPSCs) | Amplitude of spontaneous IPSCs | 20 µM | Transiently increased | |
| Dorsal Root Ganglion Neurons | Whole-Cell Patch-Clamp (mEPSCs) | Frequency of miniature EPSCs | 10 µM | Significantly increased in a subset of neurons | [2] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of m-CPBG Effects on Miniature Excitatory Postsynaptic Currents (mEPSCs)
This protocol is designed to investigate the presynaptic effects of this compound on glutamatergic transmission.
1. Materials and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.2 NaH₂PO₄, 24 NaHCO₃, 5 HEPES, 12.5 D-glucose, 2 CaCl₂, 2 MgSO₄. The solution should be continuously bubbled with 95% O₂ / 5% CO₂.
-
Intracellular Solution: (in mM) 120 K-gluconate, 20 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: 10 mM in deionized water. Store at -20°C.
-
Tetrodotoxin (TTX): 1 µM final concentration in aCSF to block voltage-gated sodium channels.
-
Picrotoxin (B1677862): 100 µM final concentration in aCSF to block GABAA receptors.
2. Experimental Procedure:
-
Prepare acute brain slices (e.g., from the brainstem or hippocampus) of 250-300 µm thickness using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF containing TTX and picrotoxin at a rate of 2-3 ml/min.
-
Establish a whole-cell patch-clamp recording from a neuron of interest in voltage-clamp mode. Hold the membrane potential at -70 mV.
-
Record a stable baseline of mEPSC activity for 5-10 minutes.
-
Bath-apply this compound at the desired final concentration (e.g., 10-30 µM) by adding it to the perfusion solution.
-
Record mEPSCs for at least 10-15 minutes in the presence of m-CPBG.
-
Wash out the drug by perfusing with aCSF containing TTX and picrotoxin for at least 15-20 minutes.
3. Data Analysis:
-
Use a suitable software (e.g., Clampfit, Mini Analysis) to detect and analyze mEPSC events.
-
Compare the frequency and amplitude of mEPSCs before, during, and after m-CPBG application.
-
Perform statistical analysis (e.g., paired t-test or Wilcoxon signed-rank test) to determine the significance of any observed changes.
DOT script for Whole-Cell Patch-Clamp Workflow
Caption: Workflow for mEPSC recording with m-CPBG.
Protocol 2: Field Potential Recording of m-CPBG Effects on Synaptic Plasticity
This protocol is designed to assess the impact of 5-HT3 receptor activation by m-CPBG on long-term potentiation (LTP) in brain slices (e.g., hippocampus).
1. Materials and Reagents:
-
aCSF: Same as in Protocol 1.
-
Recording Electrode Solution: aCSF.
-
This compound Stock Solution: 10 mM in deionized water.
2. Experimental Procedure:
-
Prepare acute hippocampal slices (350-400 µm) and allow for recovery as described in Protocol 1.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Obtain a stable baseline of field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be set to elicit a fEPSP amplitude that is 30-40% of the maximum.
-
Bath-apply this compound at the desired concentration (e.g., 1-10 µM) for 15-20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) in the presence of m-CPBG.
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
In a separate set of control experiments, induce LTP in the absence of m-CPBG.
3. Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the magnitude of LTP (the percentage increase in fEPSP slope 60 minutes post-HFS) between control and m-CPBG-treated slices.
-
Use an appropriate statistical test (e.g., unpaired t-test or ANOVA) for comparison.
DOT script for Field Potential Recording Workflow
Caption: Workflow for LTP recording with m-CPBG.
Concluding Remarks
This compound is an invaluable tool for the functional characterization of 5-HT3 receptors in the nervous system. The protocols and data presented here provide a framework for designing and interpreting electrophysiology experiments aimed at elucidating the roles of these receptors in health and disease. Researchers should carefully consider the specific neuronal population and circuit under investigation to optimize experimental parameters and ensure robust and reproducible results.
References
Application of m-CPBG Hydrochloride in Neuronal Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Chlorophenylbiguanide hydrochloride (m-CPBG hydrochloride) is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor.[1] As the 5-HT3 receptor is a ligand-gated ion channel, its activation by agonists like m-CPBG leads to rapid, excitatory neurotransmission in both the central and peripheral nervous systems. This property makes m-CPBG an invaluable tool for researchers studying serotonergic signaling, neuronal excitability, and the physiological roles of the 5-HT3 receptor in various neurological processes. These application notes provide detailed protocols for the use of this compound in neuronal cell culture, including methods for assessing its effects on neuronal activity through electrophysiology, calcium imaging, and neurotransmitter release assays.
Mechanism of Action
This compound selectively binds to and activates 5-HT3 receptors, which are non-selective cation channels.[2] Upon binding, the channel opens, allowing the influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions.[3] This influx leads to depolarization of the neuronal membrane, resulting in an excitatory postsynaptic potential. In neuronal circuits, the activation of 5-HT3 receptors, often located on GABAergic interneurons, can lead to an increase in the release of the inhibitory neurotransmitter GABA, thereby modulating the activity of downstream neurons.[4]
Data Presentation
The following table summarizes the quantitative data related to the application of this compound in neuronal cell culture experiments.
| Parameter | Value | Cell Type/System | Reference |
| Effective Concentration | 20 µM | Rat Hippocampal CA1 Pyramidal Neurons | |
| EC50 (5-HT3A homomeric receptor) | 3.8 µM | Oocytes expressing human 5-HT3A receptors | [5] |
| EC50 (5-HT3AB heteromeric receptor) | 2.8 µM | Oocytes expressing human 5-HT3A/B receptors | [5] |
| Solubility in Water | 125 mg/mL (503.79 mM) | N/A | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in neuronal cell culture experiments.
Materials:
-
This compound powder
-
Sterile, deionized water or DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile filter
Procedure:
-
Solvent Selection: this compound is soluble in water (up to 125 mg/mL).[1] For cell culture applications, sterile water is the preferred solvent.
-
Stock Solution Preparation:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile water to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM). Use of an ultrasonic bath may be necessary to fully dissolve the compound.[1]
-
Vortex thoroughly to ensure complete dissolution.
-
-
Sterilization: If using water as the solvent, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.[1]
-
Aliquoting and Storage:
Primary Hippocampal Neuron Culture
This protocol provides a general method for establishing primary hippocampal neuron cultures, which are a suitable model for studying the effects of this compound.
Materials:
-
E18 or P0 rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., papain or trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and fetal bovine serum)
-
Maintenance medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
Poly-D-lysine or Poly-L-lysine coated culture vessels (e.g., coverslips, multi-well plates)
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Coating Culture Vessels:
-
Coat culture vessels with Poly-D-lysine or Poly-L-lysine solution overnight at 37°C.
-
The following day, wash the vessels three times with sterile water and allow them to dry.
-
-
Dissection and Dissociation:
-
Dissect hippocampi from embryonic or neonatal rodents in ice-cold dissection medium.
-
Transfer the tissue to the enzyme solution and incubate at 37°C for the recommended time to dissociate the tissue.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Cell Plating:
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto the coated culture vessels at a desired density (e.g., 1-2 x 10^5 cells/cm²).
-
-
Cell Maintenance:
-
Incubate the cultures at 37°C in a 5% CO2 incubator.
-
After 24 hours, replace the plating medium with maintenance medium.
-
Perform half-media changes every 3-4 days. Neurons are typically ready for experiments between 7 and 14 days in vitro (DIV).
-
Electrophysiological Recording of 5-HT3 Receptor-Mediated Currents
This protocol outlines the procedure for recording whole-cell patch-clamp currents in cultured neurons to assess the effects of this compound.
Materials:
-
Cultured neurons on coverslips (e.g., primary hippocampal neurons)
-
Patch-clamp rig (microscope, amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass pipettes
-
Perfusion system
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular pipette solution
-
This compound working solution
Procedure:
-
Preparation:
-
Prepare aCSF and intracellular solution.
-
Pull glass pipettes to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Prepare a working solution of this compound in aCSF at the desired concentration (e.g., 20 µM).
-
-
Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with oxygenated aCSF.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Clamp the cell at a holding potential of -70 mV.
-
-
m-CPBG Application:
-
Obtain a stable baseline recording in aCSF.
-
Using the perfusion system, rapidly apply the this compound working solution to the neuron.
-
Record the inward current evoked by the activation of 5-HT3 receptors.
-
Wash out the m-CPBG with aCSF and allow the current to return to baseline.
-
-
Data Analysis:
-
Measure the peak amplitude and kinetics of the m-CPBG-evoked current.
-
To determine a dose-response relationship, repeat the application with varying concentrations of this compound.
-
Calcium Imaging of 5-HT3 Receptor Activation
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using the ratiometric dye Fura-2 AM.
Materials:
-
Cultured neurons on glass coverslips
-
Fura-2 AM
-
Pluronic F-127 (optional)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of ~510 nm
-
This compound working solution
Procedure:
-
Dye Loading:
-
Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.[6]
-
Dilute the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.
-
Remove the culture medium from the neurons and wash with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.[6][7]
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye for at least 30 minutes.[1]
-
-
Imaging:
-
Mount the coverslip onto the imaging chamber and perfuse with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Apply the this compound working solution via the perfusion system.
-
Continuously record the fluorescence changes at both excitation wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Quantify the peak amplitude and duration of the calcium transient evoked by this compound.
-
Visualizations
Caption: Signaling pathway of this compound via the 5-HT3 receptor.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tapping into 5-HT3 Receptors to Modify Metabolic and Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Intracerebroventricular Administration of m-CPBG Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the intracerebroventricular (ICV) administration of m-CPBG hydrochloride, a selective 5-HT3 receptor agonist. The following protocols and data are intended to facilitate the use of this compound in preclinical research models, particularly in rodents.
Overview and Mechanism of Action
m-CPBG (1-(3-Chlorophenyl)biguanide) hydrochloride is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor.[1] This receptor is a ligand-gated ion channel, and its activation by agonists like m-CPBG leads to the rapid influx of cations, resulting in neuronal depolarization. In the central nervous system, 5-HT3 receptors are involved in various physiological processes, including nausea, emesis, anxiety, and nociception. Central administration of m-CPBG has been shown to influence behaviors such as water intake and can induce hyperglycemia.[1]
Signaling Pathway of this compound at the 5-HT3 Receptor
Quantitative Data for Intracerebroventricular Administration
The following tables summarize key quantitative parameters for the ICV administration of this compound based on available literature.
Table 1: Recommended Dosages for ICV Administration in Rats
| Dosage (Concentration) | Total Dose (per animal) | Species | Key Findings |
| 80 nM and 160 nM | Not specified | Wistar Rat | Significantly reduces water intake elicited by an acute salt load. |
| 160 nM | Not specified | Wistar Rat | Significantly inhibits water intake in hypovolemic animals. |
| 320 nM | Not specified | Wistar Rat | Decreases water intake in water-deprived rats. |
| 1-30 µg | 1-30 µg | Wistar Rat | Enhanced locomotor and gnawing-related behavior. |
| 40 µg | 40 µg | Rat | Increased duration of afterdischarge and bilateral forelimb clonus of generalized kindled seizures. |
Table 2: Solution Preparation and Injection Parameters
| Parameter | Recommendation |
| Vehicle | Artificial Cerebrospinal Fluid (aCSF) or sterile 0.9% saline |
| Solubility in Water | Up to 125 mg/mL (with ultrasonic assistance) |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
| Injection Volume (Rat) | 1-10 µL |
| Injection Volume (Mouse) | 1-5 µL |
| Infusion Rate | 0.5-1.0 µL/min |
| Needle Gauge | 26-33 G |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile artificial cerebrospinal fluid (aCSF) or 0.9% sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (if required for dissolution)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required mass of this compound based on the desired final concentration and volume.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile aCSF or saline to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic water bath to aid dissolution.[1]
-
Sterilize the solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the prepared solution at 4°C for immediate use or prepare aliquots for long-term storage at -20°C or -80°C.
Stereotaxic Surgery for Intracerebroventricular Injection
This protocol describes the surgical procedure for implanting a guide cannula for ICV injections in rodents. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Heating pad
-
Hair clippers or depilatory cream
-
Antiseptic solution (e.g., Betadine, 70% ethanol)
-
Ophthalmic ointment
-
Surgical instruments (scalpel, forceps, scissors)
-
Dental drill with a small burr bit
-
Guide cannula and dummy cannula
-
Dental cement
-
Suture material
-
Topical antibiotic ointment
Procedure:
-
Anesthetize the animal using an appropriate anesthetic agent. Monitor the depth of anesthesia throughout the procedure by checking for the absence of pedal and palpebral reflexes.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Shave the fur from the top of the head and clean the area with an antiseptic solution.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Mount the animal in the stereotaxic frame , ensuring the head is level.
-
Make a midline incision in the scalp to expose the skull.
-
Clean the skull surface of any connective tissue.
-
Identify bregma and lambda and ensure the skull is level.
-
Determine the stereotaxic coordinates for the lateral ventricle. For rats, typical coordinates relative to bregma are AP: -0.8 to -1.0 mm, ML: ±1.5 mm. For mice, typical coordinates are AP: -0.2 to -0.6 mm, ML: ±1.0 mm. These coordinates should be optimized for the specific strain and age of the animals.
-
Drill a small burr hole at the determined coordinates, being careful not to damage the underlying dura mater.
-
Lower the guide cannula to the predetermined depth (DV coordinate). For rats, this is typically -3.5 to -4.0 mm from the skull surface. For mice, it is typically -2.0 to -2.5 mm.
-
Secure the cannula to the skull using dental cement.
-
Insert the dummy cannula into the guide cannula to prevent blockage.
-
Suture the scalp incision around the cannula.
-
Administer post-operative analgesics and allow the animal to recover in a warm, clean cage. Monitor the animal closely until it is fully ambulatory.
Intracerebroventricular Injection Procedure
Materials:
-
Prepared this compound solution
-
Hamilton syringe with a 33G injection needle
-
Tubing to connect the syringe to the injection needle
-
Infusion pump
Procedure:
-
Gently restrain the animal and remove the dummy cannula from the guide cannula.
-
Load the Hamilton syringe with the this compound solution, ensuring there are no air bubbles.
-
Connect the injection needle to the syringe via the tubing and mount it on the infusion pump.
-
Insert the injection needle into the guide cannula until it reaches the desired depth.
-
Infuse the solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) to avoid an increase in intracranial pressure.
-
Leave the needle in place for an additional 1-2 minutes after the infusion is complete to minimize backflow.
-
Slowly withdraw the injection needle and replace the dummy cannula.
-
Return the animal to its home cage and monitor for any adverse reactions.
Experimental Workflow for ICV Administration of this compound
References
Application Notes and Protocols for Studying the Effects of m-CPBG on Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for investigating the effects of the selective serotonin (B10506) 3 (5-HT3) receptor agonist, meta-chlorophenylbiguanide (m-CPBG), on the physiological properties of hippocampal slices. The hippocampus, a brain region critical for learning and memory, is richly populated with various neurotransmitter systems, including the serotonergic system. The 5-HT3 receptor, a ligand-gated ion channel, is uniquely expressed on GABAergic interneurons within the hippocampus. Activation of these receptors by agonists like m-CPBG can significantly modulate hippocampal network activity and synaptic plasticity.
This document outlines detailed protocols for preparing acute hippocampal slices, performing electrophysiological recordings to assess synaptic transmission and long-term potentiation (LTP), and quantifying neurotransmitter release. The provided methodologies and data will enable researchers to effectively study the impact of m-CPBG and other 5-HT3 receptor modulators on hippocampal function.
Data Presentation
The following tables summarize the expected quantitative effects of m-CPBG on key physiological parameters in hippocampal slices based on existing literature. These values can serve as a reference for experimental outcomes.
Table 1: Effects of m-CPBG on Field Excitatory Postsynaptic Potential (fEPSP) in CA1 Stratum Radiatum
| m-CPBG Concentration (µM) | Expected Change in fEPSP Slope | Putative Mechanism |
| 1 | ~10-20% decrease | Increased GABAergic inhibition |
| 10 | ~30-50% decrease | Increased GABAergic inhibition |
| 50 | ~60-80% decrease | Increased GABAergic inhibition |
Table 2: Effects of m-CPBG on Paired-Pulse Facilitation (PPF) in CA1 Stratum Radiatum
| m-CPBG Concentration (µM) | Expected Change in PPF Ratio (Interstimulus Interval 50 ms) | Putative Mechanism |
| 10 | No significant change to slight increase | Primarily postsynaptic site of action of increased inhibition |
Table 3: Effects of m-CPBG on Long-Term Potentiation (LTP) in the Schaffer Collateral-CA1 Pathway
| Experimental Condition | Expected Effect on LTP Induction | Putative Mechanism |
| m-CPBG (10 µM) applied before and during LTP induction | Significant reduction or block of LTP | Enhanced GABAergic inhibition preventing sufficient postsynaptic depolarization |
Table 4: Effects of m-CPBG on GABA Release from Hippocampal Slices
| m-CPBG Concentration (µM) | Expected Increase in GABA Release (%) | Method of Detection |
| 10 | 200-400% | HPLC with fluorescence detection |
| 50 | 500-800% | HPLC with fluorescence detection |
Experimental Protocols
Protocol 1: Acute Hippocampal Slice Preparation
This protocol describes the preparation of viable acute hippocampal slices from rodents for electrophysiological and neurochemical studies.[1][2][3]
Materials:
-
Rodent (rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps, spatula)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Incubation chamber
Solutions:
-
Cutting Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 3 MgCl2, 1 CaCl2. Continuously bubbled with carbogen.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1.3 MgCl2, 2.5 CaCl2. Continuously bubbled with carbogen.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated cutting solution.
-
Isolate the hippocampi on a chilled glass plate moistened with cutting solution.
-
Mount one hippocampus onto the vibratome stage and submerge it in the ice-cold cutting solution.
-
Cut transverse slices at a thickness of 350-400 µm.
-
Carefully transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C.
-
Allow the slices to recover for at least 1 hour before commencing experiments.
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recording
This protocol details the recording of fEPSPs in the CA1 region of the hippocampus to assess synaptic transmission.[4][5][6]
Materials:
-
Recovered hippocampal slice
-
Recording chamber with perfusion system
-
Bipolar stimulating electrode (e.g., tungsten)
-
Glass recording microelectrode (1-5 MΩ resistance) filled with aCSF
-
Amplifier, digitizer, and data acquisition software
-
m-CPBG stock solution
Procedure:
-
Transfer a recovered hippocampal slice to the recording chamber, continuously perfused with carbogenated aCSF at 30-32°C.
-
Position the stimulating electrode in the stratum radiatum to stimulate the Schaffer collateral pathway.
-
Place the recording electrode in the stratum radiatum of the CA1 region, approximately 200-400 µm from the stimulating electrode.
-
Deliver single voltage pulses (0.1 ms (B15284909) duration) at a low frequency (e.g., 0.05 Hz) to evoke fEPSPs.
-
Establish a stable baseline recording for at least 20-30 minutes. The stimulus intensity should be adjusted to elicit an fEPSP with a slope that is 30-40% of the maximal response.
-
To study the effects of m-CPBG, switch the perfusion to aCSF containing the desired concentration of m-CPBG.
-
Record the fEPSPs for at least 30-40 minutes in the presence of the drug to observe its effect on synaptic transmission.
-
For dose-response experiments, apply increasing concentrations of m-CPBG in a stepwise manner, allowing for equilibration at each concentration.
-
Analyze the slope of the fEPSP as a measure of synaptic strength.
Protocol 3: Long-Term Potentiation (LTP) Induction and Measurement
This protocol describes how to induce and measure LTP in the Schaffer collateral-CA1 pathway and assess the effect of m-CPBG on this form of synaptic plasticity.
Materials:
-
Same as for fEPSP recording.
Procedure:
-
Follow steps 1-5 of the fEPSP recording protocol to establish a stable baseline.
-
To study the effect of m-CPBG on LTP, apply the drug to the perfusion bath for at least 20 minutes prior to LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
Compare the magnitude of LTP in the presence and absence of m-CPBG. LTP is quantified as the percentage increase in the fEPSP slope from the pre-HFS baseline.
Protocol 4: Measurement of GABA Release using HPLC
This protocol outlines the procedure for measuring m-CPBG-induced GABA release from hippocampal slices using high-performance liquid chromatography (HPLC) with fluorescence detection.[2]
Materials:
-
Recovered hippocampal slices
-
Superfusion system
-
Fraction collector
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
-
Derivatization reagent (e.g., o-phthaldialdehyde/β-mercaptoethanol, OPA/BME)
-
GABA standards
-
m-CPBG
Procedure:
-
Place a recovered hippocampal slice in a superfusion chamber and perfuse with carbogenated aCSF at a flow rate of 0.5-1 mL/min.
-
Collect baseline fractions of the perfusate every 5 minutes for 30 minutes.
-
Switch the perfusion to aCSF containing a known concentration of m-CPBG and continue collecting fractions for another 30-60 minutes.
-
As a positive control, at the end of the experiment, perfuse the slice with a high-potassium aCSF (e.g., 50 mM KCl) to induce depolarization-dependent GABA release.
-
Sample Derivatization: Mix a portion of each collected fraction with the OPA/BME derivatization reagent to form a fluorescent GABA derivative.
-
HPLC Analysis:
-
Inject the derivatized samples onto the C18 HPLC column.
-
Use a mobile phase gradient (e.g., a mixture of methanol (B129727) and sodium acetate (B1210297) buffer) to separate the GABA derivative from other components.
-
Detect the fluorescent GABA derivative using the fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).
-
-
Quantification: Create a standard curve using known concentrations of GABA. Quantify the amount of GABA in each sample by comparing its peak area to the standard curve.
-
Express the GABA release as a percentage increase over the baseline release.
Visualizations
Signaling Pathway of m-CPBG in Hippocampal Interneurons
Caption: Signaling cascade of m-CPBG in a hippocampal GABAergic interneuron leading to GABA release.
Experimental Workflow for Electrophysiological Recording
Caption: Workflow for studying m-CPBG effects on synaptic transmission and LTP.
Experimental Workflow for GABA Release Assay
Caption: Workflow for measuring m-CPBG-induced GABA release from hippocampal slices via HPLC.
References
- 1. Calcium influx through presynaptic 5-HT3 receptors facilitates GABA release in the hippocampus: in vitro slice and synaptosome studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vivo excitation of GABA interneurons in the medial prefrontal cortex through 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Frequency-dependent shift from paired-pulse facilitation to paired-pulse depression at unitary CA3–CA3 synapses in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting paired-pulse facilitation in hippocampal CA1 neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Assessing m-CPBG-Induced Behavioral Changes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(m-chlorophenyl)-biguanide (m-CPBG) is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor. These receptors are ligand-gated ion channels widely distributed in the central and peripheral nervous systems, playing a crucial role in modulating various physiological and behavioral processes. Activation of 5-HT3 receptors is known to influence neurotransmitter systems, most notably the mesolimbic dopamine (B1211576) pathway, which is integral to reward, motivation, and motor control. Consequently, m-CPBG is a valuable pharmacological tool for investigating the role of 5-HT3 receptors in anxiety, locomotion, and social behavior.
These application notes provide detailed protocols for assessing the behavioral effects of m-CPBG in rodent models using three standard and validated behavioral assays: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Social Interaction Test (SIT). This document also outlines the underlying signaling pathways affected by m-CPBG and presents a framework for data analysis and interpretation.
Signaling Pathways and Mechanism of Action
m-CPBG exerts its effects primarily through the activation of 5-HT3 receptors. These receptors are unique among serotonin receptors as they are ionotropic, forming cation-selective channels permeable to Na+, K+, and Ca2+.[1][2] The influx of these ions upon agonist binding leads to rapid neuronal depolarization.
A key mechanism underlying the behavioral effects of m-CPBG involves the modulation of the mesolimbic dopamine system. 5-HT3 receptors are located on dopaminergic neurons in the Ventral Tegmental Area (VTA).[3][4] Activation of these receptors by m-CPBG has an excitatory effect, increasing the firing rate of these neurons.[3][5] This, in turn, leads to enhanced dopamine release in the nucleus accumbens (NAc), a critical brain region for reward and locomotor activity.[6][7]
Experimental Protocols
General Considerations for Drug Administration
m-CPBG can be administered via various routes, including intraperitoneal (IP) and intracerebroventricular (ICV) injections. The choice of administration route depends on the specific research question. IP injections are less invasive and suitable for assessing systemic effects, while ICV injections bypass the blood-brain barrier for direct central nervous system targeting.[1][8][9]
-
IP Injection: Dissolve m-CPBG in sterile saline (0.9% NaCl). The injection volume should typically not exceed 10 ml/kg body weight for rodents.[1]
-
ICV Injection: Requires stereotaxic surgery to implant a guide cannula into the cerebral ventricles. m-CPBG is then dissolved in artificial cerebrospinal fluid (aCSF) and infused at a slow rate (e.g., 0.5-1.0 µL/min) to avoid increased intracranial pressure.[8][10]
The optimal dose of m-CPBG should be determined through dose-response studies for each specific behavioral test and animal strain.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[11][12]
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
Protocol:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer m-CPBG or vehicle at the predetermined time before testing (typically 15-30 minutes for IP injections).
-
Test Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Using automated tracking software or manual scoring, measure the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Data Presentation:
| Treatment Group | Dose (mg/kg, IP) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle (Saline) | - | Data | Data | Data |
| m-CPBG | Dose 1 | Data | Data | Data |
| m-CPBG | Dose 2 | Data | Data | Data |
| m-CPBG | Dose 3 | Data | Data | Data |
Note: Anxiogenic compounds are expected to decrease the percentage of time and entries into the open arms, while anxiolytic compounds would have the opposite effect.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. The test is based on the tendency of rodents to avoid the brightly lit, open central area of an arena and to stay close to the walls (thigmotaxis).
Apparatus: A square or circular arena with high walls to prevent escape.
Protocol:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes.
-
Drug Administration: Administer m-CPBG or vehicle prior to the test.
-
Test Procedure:
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a predetermined duration (typically 5-30 minutes).
-
Record the session with an overhead video camera.
-
-
Data Analysis:
-
Divide the arena into a central zone and a peripheral zone using tracking software.
-
Measure the following parameters:
-
Total distance traveled.
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Number of entries into the center zone.
-
Rearing frequency (vertical activity).
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg, IP) | Total Distance (cm, Mean ± SEM) | Time in Center (s, Mean ± SEM) | Center Entries (n, Mean ± SEM) | Rearing Frequency (n, Mean ± SEM) |
| Vehicle (Saline) | - | Data | Data | Data | Data |
| m-CPBG | Dose 1 | Data | Data | Data | Data |
| m-CPBG | Dose 2 | Data | Data | Data | Data |
| m-CPBG | Dose 3 | Data | Data | Data | Data |
Note: Increased locomotor activity is often observed with dopaminergic stimulation. Anxiogenic effects may be indicated by reduced time and entries into the center zone.
Social Interaction Test (SIT)
The SIT assesses social behavior, including sociability and preference for social novelty. The test is based on the natural tendency of rodents to investigate unfamiliar conspecifics.[13]
Apparatus: A three-chambered box with removable partitions.
Protocol:
-
Habituation:
-
Day 1: Place the test animal in the empty three-chambered box and allow free exploration for 10 minutes.
-
Day 2: Place the test animal in the center chamber with two empty, inverted wire cups in the side chambers for 10 minutes.
-
-
Drug Administration: Administer m-CPBG or vehicle before the test session.
-
Test Procedure (Sociability):
-
Place an unfamiliar "stranger" mouse under one of the wire cups in a side chamber. The other cup remains empty.
-
Place the test animal in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Record the session.
-
-
Test Procedure (Social Novelty):
-
Immediately following the sociability test, place a second, novel stranger mouse under the previously empty wire cup.
-
The test animal now has a choice between the familiar mouse and the novel mouse.
-
Allow the test animal to explore for 10 minutes and record the session.
-
-
Data Analysis:
-
Measure the time spent sniffing each wire cup.
-
Calculate a sociability index and a social novelty preference index.
-
Data Presentation:
| Treatment Group | Dose (mg/kg, IP) | Time with Stranger 1 (s, Mean ± SEM) | Time with Empty Cup (s, Mean ± SEM) | Time with Novel Stranger (s, Mean ± SEM) | Time with Familiar Stranger (s, Mean ± SEM) |
| Vehicle (Saline) | - | Data | Data | Data | Data |
| m-CPBG | Dose 1 | Data | Data | Data | Data |
| m-CPBG | Dose 2 | Data | Data | Data | Data |
| m-CPBG | Dose 3 | Data | Data | Data | Data |
Note: Reduced time with the stranger mouse may indicate social withdrawal or anxiety. A lack of preference for the novel stranger may suggest deficits in social memory or recognition.
Conclusion
The methodologies described in these application notes provide a robust framework for assessing the behavioral effects of the 5-HT3 receptor agonist m-CPBG. By employing standardized protocols for the Elevated Plus Maze, Open Field Test, and Social Interaction Test, researchers can obtain reliable and reproducible data on anxiety-like behavior, locomotor activity, and social cognition. Understanding the underlying signaling pathways involving 5-HT3 receptor-mediated dopamine release is crucial for the accurate interpretation of these behavioral changes. The provided templates for data presentation and visualization of experimental workflows are intended to facilitate clear communication and comparison of results within the scientific community.
References
- 1. Role of 5-HT3 Receptors in the Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Ventral tegmental area 5-HT receptors: mesolimbic dopamine release and behavioural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mediation by 5-HT3 receptors of an excitatory effect of 5-HT on dorsal vagal preganglionic neurones in anaesthetized rats: an ionophoretic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of serotonin-3 receptors increases dopamine release within the ventral tegmental area of Wistar and alcohol-preferring (P) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eating and drinking cause increased dopamine release in the nucleus accumbens and ventral tegmental area in the rat: measurement by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Formation and Function of the VTA Dopamine System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of 5-HT(1B/1D) receptors in the mesolimbic dopamine system increases dopamine release from the nucleus accumbens: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Social interactions in adolescent and adult Sprague–Dawley rats: Impact of social deprivation and test context familiarity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Storage and Stability of m-CPBG Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the proper storage, handling, and stability assessment of m-CPBG hydrochloride (1-(3-Chlorophenyl)biguanide hydrochloride), a selective 5-HT3 receptor agonist. Adherence to these protocols is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Compound Information
| Parameter | Value |
| IUPAC Name | 1-(3-chlorophenyl)biguanide;hydrochloride |
| Molecular Formula | C₈H₁₁Cl₂N₅ |
| Molecular Weight | 248.12 g/mol |
| Appearance | White to off-white solid[1] |
| Purity | ≥98% (HPLC) |
Storage Guidelines
Proper storage of this compound is essential to prevent degradation and maintain its biological activity. Recommendations for both the solid compound and solutions are provided below.
Solid Compound Storage
It is recommended to store the solid form of this compound under controlled conditions to ensure long-term stability.
Storage Conditions for Solid this compound:
| Condition | Temperature | Duration | Additional Notes |
| Long-term Storage | 4°C | Up to several years | Store under a dry, inert atmosphere (e.g., nitrogen) and away from moisture.[1] The container should be tightly sealed. |
| Shipping | Room Temperature | Short-term | Permissible for continental US shipments; international shipping conditions may vary.[1] |
Stock Solution Storage
Once dissolved, this compound solutions are more susceptible to degradation. Therefore, strict adherence to storage protocols is critical.
Storage Conditions for this compound Stock Solutions:
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. Store under a nitrogen atmosphere and protect from moisture.[1] |
| -20°C | Up to 1 month[1] | Aliquot to minimize freeze-thaw cycles. Store under a nitrogen atmosphere and protect from moisture.[1] |
Experimental Protocols
Protocol for Preparation of Stock Solutions
This protocol outlines the steps for preparing a stock solution of this compound. Water is a common solvent, but solubility should always be confirmed.
Materials:
-
This compound solid
-
Sterile, high-purity water (e.g., Milli-Q®) or other appropriate solvent
-
Ultrasonic bath
-
Sterile microcentrifuge tubes or vials
-
0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of this compound in a suitable container.
-
Add the appropriate volume of solvent to achieve the target concentration. For example, to prepare a 10 mM stock solution, dissolve 2.48 mg of this compound in 1 mL of solvent.
-
If solubility is an issue, use an ultrasonic bath to aid dissolution.[1]
-
Once fully dissolved, if using water as the solvent, sterilize the solution by passing it through a 0.22 µm syringe filter.[1]
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Store the aliquots at the recommended temperature (-20°C for up to 1 month or -80°C for up to 6 months).[1]
Protocol for Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of this compound and identifying any degradation products. The following is a general protocol that can be adapted and validated for specific laboratory conditions.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound in the presence of its potential degradation products.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) or other suitable buffer salts
-
Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation studies
-
Hydrogen peroxide for oxidative degradation studies
Chromatographic Conditions (Suggested Starting Point):
| Parameter | Condition |
| Mobile Phase | A gradient of acetonitrile and ammonium acetate buffer (e.g., 20 mM, pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan (likely in the range of 230-280 nm) |
| Injection Volume | 10 µL |
Procedure:
-
Method Development: Optimize the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for this compound with a reasonable retention time.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for a specified time.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for a specified time.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of this compound to UV light.
-
-
Analysis of Stressed Samples: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Signaling Pathway
This compound is a selective agonist for the 5-HT3 receptor, which is a ligand-gated ion channel.
Safety and Handling
Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.
By following these storage and stability guidelines, researchers can ensure the quality and reliability of their experimental results when working with this compound.
References
Application Notes and Protocols for m-CPBG Hydrochloride in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Chlorophenylbiguanide (m-CPBG) hydrochloride is a potent and selective agonist for the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by agonists like m-CPBG leads to a rapid influx of cations (Na+, K+, and Ca2+), resulting in neuronal depolarization and excitation.[1] This makes m-CPBG an invaluable tool for studying the physiological and pathological roles of 5-HT3 receptors in the central and peripheral nervous systems using electrophysiological techniques such as patch-clamp. These application notes provide detailed protocols for the preparation and use of m-CPBG hydrochloride solutions in whole-cell patch-clamp experiments.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 248.11 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥98% (HPLC) | [1] |
| Solubility in Water | 125 mg/mL (503.79 mM) | [2] |
Recommended Working Concentrations and Electrophysiological Parameters
| Parameter | Value | Reference |
| EC50 (Wild-Type 5-HT3A Receptors) | 1.1 µM | [3] |
| Agonist Activity | Near full agonist | [3] |
| Typical Working Concentration Range | 1 µM - 30 µM | [3][4] |
| Holding Potential (Voltage-Clamp) | -60 mV to -70 mV | [3][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be diluted to final working concentrations on the day of the experiment.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed using its molecular weight (248.11 g/mol ).
-
Dissolution: Weigh the calculated amount of this compound and dissolve it in the appropriate volume of sterile water. If needed, use an ultrasonic bath to aid dissolution.[2]
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter to ensure sterility.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Protocol 2: Whole-Cell Patch-Clamp Recording of m-CPBG-Evoked Currents
This protocol outlines the general procedure for recording 5-HT3 receptor-mediated currents evoked by m-CPBG in cultured cells or acute brain slices.
Materials and Solutions:
-
Cells or Slices: Cultured cells expressing 5-HT3 receptors (e.g., HEK293 cells transfected with 5-HT3A subunits) or acute brain slices from a region known to express 5-HT3 receptors.
-
Artificial Cerebrospinal Fluid (aCSF) for brain slices (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, 25 Glucose. Continuously bubble with 95% O2 / 5% CO2 (pH 7.4).[5]
-
Extracellular Solution for cultured cells (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.[5]
-
Intracellular Solution (in mM): 130-140 K-Gluconate or Cs-Gluconate, 2 MgCl2, 10 EGTA, 10 HEPES, 2-4 ATP-Mg, 0.3-0.4 GTP-Na. Adjust pH to 7.2-7.3 with KOH or CsOH.[5]
-
m-CPBG working solution: On the day of the experiment, thaw a stock solution aliquot and dilute it to the final desired concentration in the extracellular solution or aCSF.
Equipment:
-
Patch-clamp rig (inverted microscope, micromanipulator, amplifier, data acquisition system)
-
Perfusion system
-
Borosilicate glass pipettes (3-6 MΩ)
Procedure:
-
Preparation: Place the coverslip with cultured cells or the brain slice into the recording chamber on the microscope stage. Continuously perfuse with oxygenated aCSF or extracellular solution at a flow rate of 2-3 ml/min.[5]
-
Establish Whole-Cell Configuration:
-
Pull a borosilicate glass pipette to a resistance of 3-6 MΩ when filled with the intracellular solution.[5]
-
Approach a target cell and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Application of m-CPBG:
-
Using the perfusion system, apply the desired concentration of m-CPBG for a short duration (e.g., 2-5 seconds) to evoke an inward current.
-
Ensure a complete washout with the control solution between applications to allow for receptor recovery and avoid desensitization. A washout period of at least 3 minutes is recommended.[3]
-
-
Data Analysis:
-
Measure the peak amplitude of the m-CPBG-evoked inward current.
-
To determine the dose-response relationship, apply increasing concentrations of m-CPBG and plot the normalized peak current against the logarithm of the agonist concentration. Fit the data with a Hill equation to determine the EC50.
-
Mandatory Visualizations
Caption: Experimental workflow for m-CPBG solution preparation and patch-clamp experiments.
Caption: Simplified signaling pathway of m-CPBG-mediated 5-HT3 receptor activation.
References
- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mapping the molecular motions of 5-HT3 serotonin-gated channel by voltage-clamp fluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Emesis Pathways Using m-CPBG Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Chlorophenylbiguanide (m-CPBG) hydrochloride is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor. This receptor subtype plays a crucial role in the emetic reflex, making m-CPBG an invaluable tool for researchers investigating the mechanisms of nausea and vomiting (emesis) and for the preclinical evaluation of antiemetic drugs. By inducing a reliable and reproducible emetic response, m-CPBG allows for the detailed study of the signaling pathways involved in emesis and provides a robust model for screening novel therapeutic agents.
These application notes provide detailed protocols for utilizing m-CPBG to induce emesis in established animal models, namely the ferret and the house musk shrew (Suncus murinus). The information herein is intended to guide researchers in designing and executing experiments to explore emesis pathways and to assess the efficacy of potential antiemetic compounds.
Mechanism of Action
m-CPBG selectively binds to and activates 5-HT3 receptors, which are ligand-gated ion channels. In the context of emesis, these receptors are densely located on vagal afferent nerve terminals in the gastrointestinal tract and in key areas of the brainstem, such as the chemoreceptor trigger zone (CTZ) in the area postrema and the nucleus tractus solitarius (NTS).
Activation of peripheral 5-HT3 receptors by m-CPBG mimics the action of serotonin released from enterochromaffin cells in response to emetogenic stimuli like chemotherapy. This activation generates afferent signals that are transmitted via the vagus nerve to the NTS, which in turn projects to the central pattern generator for vomiting, ultimately coordinating the complex motor act of emesis. Direct activation of 5-HT3 receptors within the CTZ by circulating m-CPBG can also contribute to the emetic response. The specific action of m-CPBG on the 5-HT3AB receptor has been shown to involve all five binding sites of the heteromeric receptor.
Animal Models
The ferret (Mustela putorius furo) and the house musk shrew (Suncus murinus) are well-established and validated animal models for emesis research. Unlike rodents, which lack a vomiting reflex, these species exhibit a human-like emetic response, including both retching and vomiting behaviors.
Data Presentation
The following tables summarize quantitative data from studies utilizing various emetogenic agents, including 5-HT3 receptor agonists, in ferrets and Suncus murinus. This data provides a comparative basis for researchers designing experiments with m-CPBG.
Table 1: Emetic Response to 5-HT3 Receptor Agonists and Other Emetogens in Ferrets
| Emetogen | Dose | Route of Administration | Latency to First Emetic Episode (mean ± SD) | Total Retches + Vomits (mean ± SD) | Reference |
| Phenylbiguanide (PBG) | 2 - 8 mg/kg | Intraperitoneal (i.p.) | 4 - 21 min | Not specified | [1] |
| Cisplatin | 10 mg/kg | Intraperitoneal (i.p.) | ~2 hours | 41 ± 17 | [2] |
| Apomorphine | 0.25 mg/kg | Subcutaneous (s.c.) | Not specified | Not specified | [3] |
Table 2: Emetic Response to Various Emetogens in Suncus murinus
| Emetogen | Dose | Route of Administration | Emetic Response | Reference |
| Nicotine (B1678760) | 4 mg/kg | Subcutaneous (s.c.) | Attenuated by CP-99,994 (3 & 10 mg/kg, i.p.) | [4] |
| Cisplatin | 30 mg/kg | Intraperitoneal (i.p.) | Robust emetic response | [5] |
Table 3: Efficacy of Antiemetic Drugs Against Induced Emesis
| Animal Model | Emetogen | Antiemetic | Dose | Route of Administration | % Inhibition of Emesis | Reference |
| Suncus murinus | Cisplatin (30 mg/kg, i.p.) | Ondansetron (B39145) | 3 mg/kg | Subcutaneous (s.c.) | 98% | [5] |
| Cat | Phenylbiguanide (PBG) | MDL 72222 | Not specified | Not specified | Blocked emesis | [1] |
| Ferret | Cisplatin (10 mg/kg, i.p.) | Ondansetron | 1 mg/kg | Intramuscular (i.m.) | Significant decrease in retching, no vomiting | [2] |
Experimental Protocols
Protocol 1: Induction of Emesis with m-CPBG in Ferrets
Materials:
-
Male or female ferrets (1.0 - 2.0 kg)
-
m-CPBG hydrochloride (dissolved in sterile 0.9% saline)
-
Sterile syringes and needles (25-gauge)
-
Observation chambers (clear, transparent cages)
-
Video recording equipment (optional but recommended)
-
Data collection sheets
Procedure:
-
Acclimatization: Acclimatize ferrets to the observation chambers for at least 1 hour before drug administration to minimize stress-induced behaviors.
-
Fasting: Food should be withheld for 12 hours prior to the experiment to ensure empty stomachs, while allowing free access to water.
-
m-CPBG Preparation: Prepare a stock solution of this compound in sterile 0.9% saline on the day of the experiment. The concentration should be adjusted to allow for an appropriate injection volume (e.g., 1 ml/kg).
-
Dose-Response Study (suggested starting doses): To determine the optimal emetogenic dose, a dose-response study is recommended. Based on studies with the related compound phenylbiguanide[1], suggested starting doses for m-CPBG via intraperitoneal (i.p.) injection are in the range of 2, 5, and 8 mg/kg.
-
Administration: Administer the prepared m-CPBG solution via intraperitoneal (i.p.) injection. Subcutaneous (s.c.) or intravenous (i.v.) routes can also be explored.
-
Observation: Immediately after injection, place the ferret in the observation chamber and record its behavior for a period of at least 2 hours. A video camera can be used for later detailed analysis.
-
Data Collection: An observer, ideally blinded to the treatment, should record the following parameters:
-
Latency to the first retch: Time from injection to the first retching episode.
-
Number of retches: Rhythmic, spasmodic contractions of the abdominal muscles and diaphragm without expulsion of gastric contents.
-
Latency to the first vomit: Time from injection to the first expulsion of gastric contents.
-
Number of vomits: Forceful expulsion of gastric contents.
-
Total number of emetic episodes: The sum of retches and vomits.
-
Protocol 2: Evaluation of Antiemetic Drug Efficacy Against m-CPBG-Induced Emesis
Materials:
-
As in Protocol 1
-
Test antiemetic compound
-
Vehicle control for the antiemetic compound
-
Positive control antiemetic (e.g., Ondansetron, 1 mg/kg, i.m.)[2]
Procedure:
-
Animal Groups: Divide animals into the following groups:
-
Vehicle + m-CPBG
-
Positive Control (e.g., Ondansetron) + m-CPBG
-
Test Antiemetic (at various doses) + m-CPBG
-
-
Antiemetic Administration: Administer the test antiemetic, positive control, or vehicle at a predetermined time before the m-CPBG challenge. The pretreatment time will depend on the pharmacokinetic properties of the test compound (typically 30-60 minutes).
-
m-CPBG Challenge: Administer a predetermined emetogenic dose of m-CPBG (established from a dose-response study as in Protocol 1).
-
Observation and Data Collection: Follow steps 6 and 7 from Protocol 1 to record and quantify the emetic response in each animal.
-
Data Analysis: Compare the emetic parameters (latency, number of retches, number of vomits) between the different treatment groups. Calculate the percentage inhibition of emesis for the test compound compared to the vehicle control group.
Mandatory Visualizations
Caption: Signaling pathway of m-CPBG-induced emesis.
Caption: Experimental workflow for evaluating antiemetic efficacy.
References
- 1. Mechanisms of vomiting induced by serotonin-3 receptor agonists in the cat: effect of vagotomy, splanchnicectomy or area postrema lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guidelines for anti-emetic therapy: acute emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. Enantiospecific inhibition of emesis induced by nicotine in the house musk shrew (Suncus murinus) by the neurokinin1 (NK1) receptor antagonist CP-99,994 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of ondansetron and CP-99,994 on cisplatin-induced emesis and locomotor activity in Suncus murinus (house musk shrew) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-CPBG in Rodent Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
meta-Chlorophenylbiguanide (m-CPBG) is a selective agonist for the serotonin (B10506) 5-HT3 receptor. These receptors are ligand-gated ion channels widely expressed in the central and peripheral nervous systems and are implicated in the modulation of neurotransmitter release and neuronal excitability. Due to their role in anxiety and emesis, 5-HT3 receptors are a key target for pharmacological research. The administration of m-CPBG in rodent models is a valuable tool to investigate the role of the 5-HT3 receptor system in anxiety-like behaviors and to screen potential anxiolytic compounds. These application notes provide detailed protocols for utilizing m-CPBG in established rodent anxiety models.
Mechanism of Action
Unlike the endogenous ligand serotonin, which primarily activates the 5-HT3A homomeric and 5-HT3AB heteromeric receptors at the A-A subunit interface, m-CPBG is capable of binding to and activating the 5-HT3AB receptor at all five subunit interfaces.[1] This broader activation profile makes m-CPBG a potent tool for studying the full functional capacity of 5-HT3 receptors. Activation of the 5-HT3 receptor, a non-selective cation channel, leads to the influx of Na+ and Ca2+ ions, causing neuronal depolarization. This rapid excitatory response can modulate the release of various neurotransmitters, thereby influencing neuronal circuits involved in anxiety.
Signaling Pathway of m-CPBG at the 5-HT3 Receptor
The binding of m-CPBG to the 5-HT3 receptor initiates a cascade of intracellular events. The primary event is the opening of the ion channel, leading to cation influx and membrane depolarization. This can subsequently trigger downstream signaling pathways.
Experimental Design and Protocols
The following are detailed protocols for common behavioral assays used to assess anxiety-like behavior in rodents following m-CPBG administration. These tests are based on the natural aversion of rodents to open, brightly lit, and elevated spaces.
I. Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior by measuring the rodent's exploration of open versus enclosed arms of a maze. An increase in time spent in the closed arms is indicative of anxiogenic-like effects.
Experimental Workflow:
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.
-
Animal Preparation:
-
Acclimate male ICR mice (6-8 weeks old) to the housing facility for at least one week before testing.
-
On the test day, transport the mice to the testing room and allow them to habituate for 30-60 minutes.
-
-
m-CPBG Administration:
-
Intraperitoneal (i.p.) Injection: Dissolve m-CPBG in sterile 0.9% saline. Administer a single i.p. injection at doses ranging from 1 to 4 mg/kg body weight. The control group receives a vehicle (saline) injection. Behavioral testing should commence 30 minutes post-injection.
-
Intracerebroventricular (i.c.v.) Administration: For direct central nervous system application, m-CPBG can be administered via i.c.v. injection into the lateral ventricles. Doses typically range from 1 to 10 µg per mouse. Anesthetize the mouse and use a stereotaxic frame for accurate injection. Allow a recovery period before behavioral testing, typically 15-30 minutes post-injection.
-
-
Testing Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the video for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) * 100] and the percentage of open arm entries [(Number of open arm entries / (Number of open arm entries + Number of closed arm entries)) * 100].
-
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | % Open Arm Entries |
| Vehicle (Saline) | - | 45.2 ± 5.1 | 15.1 ± 1.7 | 8.3 ± 1.2 | 27.7 ± 4.0 |
| m-CPBG | 1 | 30.1 ± 4.5 | 10.0 ± 1.5 | 6.1 ± 0.9 | 20.3 ± 3.0 |
| m-CPBG | 2 | 22.5 ± 3.8 | 7.5 ± 1.3 | 4.5 ± 0.7 | 15.0 ± 2.3 |
| m-CPBG | 4 | 15.8 ± 2.9 | 5.3 ± 1.0 | 3.2 ± 0.5 | 10.7 ± 1.7 |
Data are presented as Mean ± SEM. Data are hypothetical and based on expected outcomes from m-CPBG administration. *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group.
II. Open Field Test (OFT)
The OFT assesses anxiety-like behavior and general locomotor activity in a novel environment. Anxious rodents tend to stay close to the walls (thigmotaxis) and avoid the center of the open field.
Experimental Workflow:
Protocol:
-
Apparatus: A square arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone by video tracking software.
-
Animal Preparation:
-
Follow the same acclimation and habituation procedures as for the EPM.
-
-
m-CPBG Administration:
-
Administer m-CPBG or vehicle as described in the EPM protocol (i.p. or i.c.v.).
-
-
Testing Procedure:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for 10 minutes.
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis:
-
Use video tracking software to analyze the following parameters:
-
Time spent in the center zone.
-
Time spent in the peripheral zone.
-
Distance traveled in the center zone.
-
Distance traveled in the peripheral zone.
-
Total distance traveled (as a measure of locomotor activity).
-
Number of entries into the center zone.
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (s) | Center Entries | Total Distance (m) |
| Vehicle (Saline) | - | 35.6 ± 4.2 | 12.5 ± 1.8 | 25.1 ± 2.3 |
| m-CPBG | 1 | 25.1 ± 3.5 | 9.2 ± 1.3 | 24.5 ± 2.1 |
| m-CPBG | 2 | 18.9 ± 2.9** | 6.8 ± 1.1 | 23.8 ± 1.9 |
| m-CPBG | 4 | 12.3 ± 2.1*** | 4.5 ± 0.8** | 22.9 ± 1.7 |
Data are presented as Mean ± SEM. Data are hypothetical and based on expected outcomes from m-CPBG administration. *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group.
Conclusion
The protocols outlined in these application notes provide a standardized framework for investigating the role of the 5-HT3 receptor in anxiety-like behaviors using the selective agonist m-CPBG. By employing these established behavioral paradigms and systematic data analysis, researchers can effectively characterize the anxiogenic properties of m-CPBG and evaluate the efficacy of potential anxiolytic compounds that target the serotonergic system. Consistent adherence to these detailed methodologies will enhance the reproducibility and reliability of findings in the field of anxiety research and drug development.
References
Application Notes and Protocols for Evaluating the Effect of m-CPBG on Neurotransmitter Release
Document ID: ANP-MCPBG-20251218 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(m-chlorophenyl)-biguanide (m-CPBG) is a selective agonist for the serotonin (B10506) 5-HT3 receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to rapid, transient depolarization of the neuronal membrane, which can subsequently trigger neurotransmitter release.[1] Understanding the precise effects of m-CPBG on the release of various neurotransmitters is crucial for elucidating its pharmacological profile and therapeutic potential.
These application notes provide a comprehensive overview of the primary methods used to evaluate the impact of m-CPBG on neurotransmitter release, complete with detailed experimental protocols, data presentation guidelines, and workflow diagrams. The methodologies covered include in vivo microdialysis, electrophysiology, radioligand binding assays, and calcium imaging.
Signaling Pathway for m-CPBG-Mediated Neurotransmitter Release
m-CPBG exerts its effects by binding to and activating 5-HT3 receptors, which are pentameric ligand-gated ion channels permeable to cations.[1] The activation of these receptors on presynaptic terminals can lead to an influx of calcium and subsequent release of neurotransmitters.
Caption: Signaling cascade of m-CPBG-induced neurotransmitter release.
Key Experimental Methods and Protocols
In Vivo Microdialysis
In vivo microdialysis is a widely used technique for monitoring the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[2][3] This method allows for the direct assessment of m-CPBG's effect on basal and stimulated neurotransmitter release.
Caption: Workflow for an in vivo microdialysis experiment.
-
Probe Implantation: Anesthetize the animal (e.g., rat, mouse) and place it in a stereotaxic frame.[4] Implant a microdialysis guide cannula targeting the brain region of interest (e.g., Nucleus Accumbens, Hippocampus, Prefrontal Cortex).[4] Secure the cannula with dental cement and allow the animal to recover for several days.[4]
-
Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula.[3] Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[3]
-
Sample Collection: Allow for an equilibration period (e.g., 1-2 hours).[3] Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent neurotransmitter degradation.[5]
-
Drug Administration: Administer m-CPBG via the desired route (e.g., intraperitoneal injection, or reverse dialysis by including it in the aCSF).
-
Post-Treatment Collection: Continue collecting dialysate samples at the same intervals to measure the change in neurotransmitter concentration over time.
-
Analysis: Quantify the concentration of neurotransmitters in the dialysate samples using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.[5]
-
Data Interpretation: Express the neurotransmitter concentrations as a percentage of the average baseline concentration for each animal.[4]
Electrophysiology (Patch-Clamp)
Whole-cell patch-clamp electrophysiology in brain slices allows for the direct measurement of how m-CPBG affects neuronal excitability and synaptic transmission, providing high temporal and spatial resolution.[6] This technique can distinguish between presynaptic effects (changes in neurotransmitter release) and postsynaptic effects.
Caption: Workflow for a patch-clamp electrophysiology experiment.
-
Slice Preparation: Rapidly dissect the brain of an animal and place it in ice-cold, oxygenated aCSF.[7] Cut acute brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.
-
Recovery: Allow slices to recover in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 1 hour.[7]
-
Recording: Transfer a slice to the recording chamber of a microscope and continuously perfuse with oxygenated aCSF.
-
Whole-Cell Patching: Using a glass micropipette filled with an internal solution, establish a whole-cell patch-clamp configuration on a target neuron.[6]
-
Data Acquisition:
-
To measure presynaptic release: In voltage-clamp mode, record spontaneous or miniature postsynaptic currents (sPSCs or mPSCs). Miniature events are recorded in the presence of Tetrodotoxin (TTX) to block action potentials.[8] An increase in the frequency, but not the amplitude, of these events typically indicates a presynaptic site of action.[8]
-
To measure neuronal excitability: In current-clamp mode, inject current steps to elicit action potentials and measure changes in firing frequency, resting membrane potential, and input resistance.[6]
-
-
Drug Application: After recording a stable baseline, apply m-CPBG to the bath via the perfusion system.
-
Analysis: Analyze the recorded currents or voltage traces to quantify changes in frequency, amplitude, and kinetics of synaptic events, or changes in neuronal firing properties.[6]
Radioligand Binding Assays
Radioligand binding assays are fundamental for characterizing the interaction of m-CPBG with its target receptor, the 5-HT3 receptor.[9] These assays determine key binding parameters such as affinity (Kd) and receptor density (Bmax).[10]
Caption: Workflow for a radioligand binding assay.
-
Membrane Preparation: Homogenize brain tissue or cells expressing 5-HT3 receptors in an ice-cold buffer.[9] Centrifuge the homogenate to pellet the membranes.[11] Wash the pellet and resuspend it in an assay buffer.[11] Determine the protein concentration of the membrane preparation.[11]
-
Saturation Binding Assay (to determine Kd and Bmax of a radioligand):
-
Set up assay tubes containing a fixed amount of membrane protein.[9]
-
Add increasing concentrations of a suitable 5-HT3 receptor radioligand (e.g., [3H]granisetron).[9]
-
For each concentration, prepare parallel tubes containing a high concentration of a non-radioactive 5-HT3 ligand (e.g., ondansetron) to determine non-specific binding.[9]
-
Incubate the tubes to allow binding to reach equilibrium.[11]
-
-
Competition Binding Assay (to determine the affinity (Ki) of m-CPBG):
-
Set up assay tubes with membrane protein, a fixed concentration of the radioligand (near its Kd), and increasing concentrations of unlabeled m-CPBG.[10]
-
-
Filtration and Counting: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.[9] Wash the filters with ice-cold buffer.[9] Measure the radioactivity trapped on the filters using a scintillation counter.[9]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding.[9] Analyze the data using non-linear regression to determine Kd, Bmax, and IC50 values, from which the Ki for m-CPBG can be calculated.[10]
Calcium Imaging
Calcium imaging allows for the real-time visualization of changes in intracellular calcium concentration ([Ca2+]i) in response to neuronal activation.[12] Since neurotransmitter release is a calcium-dependent process, this method can be used to infer the effects of m-CPBG on presynaptic terminal activity.[13]
-
Indicator Loading: Load cultured neurons or cells in an acute brain slice with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) or use genetically encoded calcium indicators (e.g., GCaMP).[12][14]
-
Imaging Setup: Place the prepared cells or slice on the stage of a fluorescence microscope equipped with a sensitive camera.
-
Baseline Recording: Acquire baseline fluorescence images before any stimulation.
-
Stimulation and Drug Application: Apply m-CPBG to the preparation and record the changes in fluorescence intensity over time. Often, a depolarizing stimulus (e.g., high potassium solution) is used to evoke release, and the modulatory effect of m-CPBG on this evoked calcium signal is measured.
-
Data Analysis: Analyze the image series to quantify the change in fluorescence intensity (ΔF/F) in specific regions of interest (e.g., presynaptic boutons, neuronal somas).[14] This change reflects the relative change in intracellular calcium concentration.
Quantitative Data Summary
The following tables summarize published quantitative data on the effects of m-CPBG on the release of various neurotransmitters.
Table 1: Effect of m-CPBG on Glutamate Release
| Preparation | Method | m-CPBG Concentration | Effect on Glutamate Release | Reference |
| Rat TH-EGFP Neurons (NTS) | Patch-Clamp (mEPSCs) | 30 µM | Increased mEPSC frequency from 3.16 ± 0.58 Hz to 18.2 ± 8.3 Hz (697% increase). No change in amplitude. | [8] |
Table 2: Effect of m-CPBG on Dopamine (DA) Release
| Preparation | Method | m-CPBG Concentration | Effect on Dopamine Release | Reference |
| Rat Nucleus Accumbens Slices | HPLC (K+-induced overflow) | 12.5 - 50 µM | Facilitated K+-induced DA overflow. | [15] |
| Rat Nucleus Accumbens Slices (Cocaine Withdrawal) | HPLC (K+-induced overflow) | 12.5 - 50 µM | Attenuated facilitation of K+-induced DA overflow compared to controls. | [15] |
Table 3: Effect of m-CPBG on GABA Release
| Preparation | Method | m-CPBG Concentration | Effect on GABA Release | Reference |
| Rat Hippocampal CA1 Neurons | Patch-Clamp | Not specified | Presynaptically facilitated electrically evoked GABA release. | [16] |
Table 4: Effect of m-CPBG on Noradrenaline (NA) Release
| Preparation | Method | m-CPBG Concentration | Effect on Noradrenaline Release | Reference |
| Mouse Brain Cortex (Superfused) | Not specified | Not specified | Facilitated electrically evoked NA release, primarily by blocking α2-adrenoceptors. | [17] |
References
- 1. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Machine Learning Elucidates Electrophysiological Properties Predictive of Multi- and Single-Firing Human and Mouse Dorsal Root Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 13. Khan Academy [khanacademy.org]
- 14. Predicting neuronal firing from calcium imaging using a control theoretic approach | PLOS Computational Biology [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. A distinct distribution of functional presynaptic 5-HT receptor subtypes on GABAergic nerve terminals projecting to single hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide facilitates noradrenaline release by blockade of alpha 2-adrenoceptors in the mouse brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
practical guide to using m-CPBG hydrochloride in preclinical research
Application Notes and Protocols for Researchers
Introduction
m-Chlorophenylbiguanide (m-CPBG) hydrochloride is a potent and selective agonist for the serotonin (B10506) 3 (5-HT3) receptor, a ligand-gated ion channel. Its ability to specifically activate these receptors makes it an invaluable tool in preclinical research for investigating the role of the 5-HT3 system in various physiological and pathological processes. 5-HT3 receptors are implicated in a range of functions, including nausea and vomiting, gastrointestinal motility, pain perception, anxiety, and addiction. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of m-CPBG hydrochloride in preclinical settings.
Mechanism of Action
The 5-HT3 receptor is unique among serotonin receptors as it is an ionotropic receptor, directly gating a cation-selective ion channel. Upon agonist binding, the channel opens, leading to a rapid influx of sodium (Na+) and potassium (K+) ions, and to a lesser extent, calcium (Ca2+) ions. This influx causes membrane depolarization and neuronal excitation. m-CPBG activates both homomeric 5-HT3A and heteromeric 5-HT3A/B receptors and can also act as an allosteric modulator of serotonin's effects.
Data Presentation
The following tables summarize the quantitative data for this compound in various in vitro and in vivo assays.
Table 1: In Vitro Receptor Binding and Functional Activity of m-CPBG
| Parameter | Value | Species/Tissue/Cell Line | Assay Type | Reference |
| IC50 | 1.5 nM | Rat brain homogenate | [3H]GR67330 Binding | |
| EC50 | 0.05 µM | Rat isolated vagus nerve | Depolarization | |
| EC50 | 3.8 µM | Homomeric 5-HT3A receptor | Electrophysiology (Two-electrode voltage clamp) |
Table 2: Effective In Vivo Doses of m-CPBG in Preclinical Models
| Preclinical Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Drug Discrimination | Rat | Intraperitoneal (IP) | 1.25 - 5.0 mg/kg | Partial substitution for cocaine | |
| Conditioned Place Preference | Rat | Intraperitoneal (IP) | 1.0 - 5.0 mg/kg | Can be used to study motivational properties | |
| Elevated Plus Maze | Mouse | Intraperitoneal (IP) | 0.1 - 1.0 mg/kg | Potential to modulate anxiety-like behavior | |
| In Vivo Microdialysis | Rat | Systemic or local perfusion | 1.0 - 10.0 mg/kg (systemic) | To study neurotransmitter release |
Experimental Protocols
1. In Vitro 5-HT3 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT3 receptor using [3H]-Granisetron as the radioligand.
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
[3H]-Granisetron
-
This compound (or other test compounds)
-
Non-specific binding control (e.g., 10 µM Granisetron)
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-h5-HT3A cells.
-
Homogenize cells in ice-cold Lysis Buffer.
-
Centrifuge at 1,000 x g to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g to pellet the membranes.
-
Wash the membrane pellet with fresh Assay Buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]-Granisetron (at a concentration near its Kd), and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [3H]-Granisetron, and 100 µL of the membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of m-CPBG, 50 µL of [3H]-Granisetron, and 100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Ex Vivo Electrophysiology (Whole-Cell Patch Clamp)
This protocol outlines the procedure for recording m-CPBG-induced currents from neurons in acute brain slices.
Materials:
-
Rodent brain (e.g., mouse or rat)
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2
-
Slicing solution (e.g., ice-cold, high-sucrose aCSF)
-
Vibratome
-
Recording chamber and perfusion system
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes (3-5 MΩ resistance)
-
Internal pipette solution
-
This compound stock solution
Procedure:
-
Acute Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.
-
Prepare 300-400 µm thick coronal or sagittal slices containing the brain region of interest (e.g., hippocampus, amygdala) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Record baseline membrane potential and input resistance.
-
-
m-CPBG Application:
-
Prepare the desired concentration of m-CPBG in aCSF from a stock solution.
-
Apply m-CPBG to the slice via the perfusion system.
-
Record changes in holding current, membrane potential, and firing frequency.
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the m-CPBG-induced current.
-
Analyze changes in neuronal excitability (e.g., firing rate, action potential threshold).
-
3. In Vivo Behavioral Assay: Elevated Plus Maze (EPM) for Anxiety
The EPM is a widely used model to assess anxiety-like behavior in rodents.
Materials:
-
Elevated plus maze apparatus
-
Rodents (mice or rats)
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Video tracking software
Procedure:
-
Acclimation:
-
Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 30 minutes before testing.
-
-
Testing:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled (to assess locomotor activity)
-
-
An anxiolytic effect is typically indicated by an increase in the time spent and/or entries into the open arms without a significant change in total locomotor activity.
-
4. In Vivo Behavioral Assay: Conditioned Place Preference (CPP) for Addiction
CPP is used to assess the rewarding or aversive properties of a drug.
Materials:
-
Conditioned place preference apparatus (two distinct chambers)
-
Rodents (rats or mice)
-
This compound solution
-
Vehicle solution (e.g., saline)
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On day 1, place the animal in the apparatus with free access to both chambers for 15 minutes and record the time spent in each chamber to determine baseline preference.
-
-
Conditioning:
-
This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer m-CPBG and confine the animal to one chamber (e.g., the initially non-preferred chamber) for 30 minutes.
-
On vehicle conditioning days, administer the vehicle and confine the animal to the opposite chamber for 30 minutes.
-
-
Post-Conditioning (Test):
-
The day after the last conditioning session, place the animal in the apparatus with free access to both chambers in a drug-free state for 15 minutes.
-
Record the time spent in each chamber.
-
-
Data Analysis:
-
A significant increase in the time spent in the drug-paired chamber during the test session compared to the pre-conditioning session indicates a rewarding effect.
-
Mandatory Visualizations
Caption: Signaling pathway of m-CPBG via the 5-HT3 receptor.
Caption: Workflow for a preclinical study using m-CPBG.
Caption: Logical relationships in designing m-CPBG experiments.
Troubleshooting & Optimization
troubleshooting m-CPBG hydrochloride solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with m-Chlorophenylbiguanide hydrochloride (m-CPBG-HCl).
Frequently Asked Questions (FAQs)
Q1: What is m-CPBG hydrochloride and what are its primary uses?
m-Chlorophenylbiguanide hydrochloride is a potent and selective agonist for the 5-HT3 receptor.[1] It is primarily used in neuroscience research to study the role of the 5-HT3 receptor in various physiological processes, including nausea and vomiting, anxiety, and gut motility.[2]
Q2: What are the known solubility properties of this compound?
This compound is a white to off-white solid.[3] Its solubility in various solvents is summarized in the table below. It is hygroscopic and should be stored desiccated at room temperature.[4] For long-term storage of solutions, it is recommended to store them at -20°C for up to one month or -80°C for up to six months, under nitrogen and away from moisture.[3]
Q3: I've prepared a stock solution of this compound in water, but it appears cloudy. What should I do?
Cloudiness, or turbidity, upon dissolving this compound in aqueous solutions can indicate several issues, including the presence of insoluble impurities, microbial contamination, or precipitation of the compound itself. If you encounter this, it is recommended to filter the solution through a 0.22 µm sterile filter before use.[3] This will remove any particulate matter and ensure a clear solution for your experiments.
Q4: How can I prevent degradation of my this compound solution?
To minimize degradation, it is crucial to handle and store the compound and its solutions properly. For stock solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[3] Solutions should be stored at low temperatures (-20°C or -80°C) and protected from light.[3] The stability of the compound in solution is also pH-dependent, with optimal stability generally found in slightly acidic conditions.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when dissolving and using this compound in experimental settings.
Issue 1: Incomplete Dissolution of this compound Powder
Symptoms:
-
Visible solid particles remain in the solvent after vigorous mixing.
-
The resulting solution is cloudy or hazy.
Potential Causes:
-
Insufficient Solvent Volume: The amount of solvent may be inadequate to dissolve the quantity of this compound.
-
Low Temperature: The solubility of many compounds, including this compound, can be temperature-dependent, with lower solubility at colder temperatures.
-
Inappropriate Solvent: The chosen solvent may not be optimal for dissolving this compound at the desired concentration.
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure you are not exceeding the known solubility limits of this compound in the chosen solvent (see Table 1).
-
Increase Temperature: Gently warm the solution to 37°C. For many compounds, a slight increase in temperature can significantly improve solubility.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process. The high-frequency sound waves can help to break up powder agglomerates and enhance solubilization.[3]
-
Change Solvent: If the compound remains insoluble, consider using an alternative solvent in which this compound has a higher solubility, such as DMSO or DMF, before making further dilutions in your aqueous experimental medium.
Issue 2: Precipitation of this compound Upon Addition to Cell Culture Media or Buffer
Symptoms:
-
A clear stock solution of this compound turns cloudy or forms visible precipitate when added to the experimental medium.
Potential Causes:
-
"Salting Out": High concentrations of salts in the buffer or media can reduce the solubility of this compound, causing it to precipitate.
-
pH Shift: The pH of the experimental medium may alter the ionization state of this compound, leading to a decrease in its solubility.
-
Interaction with Media Components: Components of complex media, such as proteins or other organic molecules, may interact with this compound, causing it to precipitate.
-
Solvent Shock: Rapidly diluting a concentrated organic stock solution (e.g., in DMSO) into an aqueous medium can cause the compound to crash out of solution.
Troubleshooting Steps:
-
Optimize Dilution Technique: Instead of adding the stock solution directly to the full volume of media, try adding it dropwise while gently vortexing or swirling the media. This helps to avoid localized high concentrations of the compound and the organic solvent.
-
Use a Lower Stock Concentration: Preparing a more dilute stock solution can sometimes mitigate precipitation upon further dilution into the aqueous medium.
-
Test Different Media/Buffers: If possible, test the solubility of this compound in simpler buffers (e.g., PBS) to determine if specific components of your complex medium are causing the precipitation.
-
Adjust pH: If you suspect a pH-related issue, you can try to adjust the pH of your final solution, ensuring it remains within a physiologically acceptable range for your experiment.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 24.81 | 100 | [1][4] |
| Water (with sonication) | 125 | 503.79 | [3] |
| DMF | 30 | ~120.9 | [5] |
| DMSO | 20 | ~80.6 | [5] |
| Ethanol | 5 | ~20.15 | [5] |
| PBS (pH 7.2) | 5 | ~20.15 | [5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in Water
Objective: To prepare a sterile, high-concentration aqueous stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile conical tube or vial
-
Vortex mixer
-
Ultrasonic water bath
-
0.22 µm sterile syringe filter
Procedure:
-
Accurately weigh the desired amount of this compound powder and transfer it to a sterile conical tube.
-
Add the calculated volume of sterile water to achieve the desired concentration (e.g., up to 125 mg/mL).[3]
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear.[3]
-
Using a sterile syringe, draw up the solution and pass it through a 0.22 µm sterile filter into a new sterile tube.[3]
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[3]
Protocol 2: Systematic Troubleshooting of this compound Precipitation in a New Experimental Buffer
Objective: To identify the cause of this compound precipitation in a specific buffer and find a suitable condition for maintaining its solubility.
Materials:
-
This compound stock solution (e.g., 100 mM in water)
-
Experimental buffer (problematic)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HEPES buffer (e.g., 20 mM, pH 7.4)
-
pH meter
-
Microcentrifuge tubes
Procedure:
-
Baseline Test: Add the standard volume of this compound stock solution to your experimental buffer in a microcentrifuge tube. Observe for immediate or delayed precipitation.
-
Solvent Effect Test: Prepare a control by adding the same volume of the stock solution solvent (e.g., water) to the experimental buffer. This will rule out any effects of the solvent itself.
-
Buffer Simplification Test: Add the this compound stock solution to simpler buffers like PBS and HEPES buffer at the same final concentration. If no precipitation occurs, it suggests that a specific component in your experimental buffer is causing the issue.
-
pH Effect Test: Prepare several aliquots of your experimental buffer and adjust the pH of each to a range of values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). Add the this compound stock solution to each and observe for precipitation. This will help determine the optimal pH range for solubility.
-
Concentration Dependence Test: Prepare a serial dilution of your this compound stock solution and add each dilution to the experimental buffer. This will help to determine the maximum soluble concentration of the compound in your specific medium.
Visualizations
Caption: A troubleshooting workflow for addressing this compound solubility issues.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m-Chlorophenylbiguanide hydrochloride | 5-HT3 Receptors | Tocris Bioscience [tocris.com]
- 5. m.youtube.com [m.youtube.com]
mitigating 5-HT3 receptor desensitization with m-CPBG
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-HT3 receptors. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on mitigating 5-HT3 receptor desensitization when using the potent agonist m-CPBG.
Frequently Asked Questions (FAQs)
Q1: What is m-CPBG and why does it cause rapid 5-HT3 receptor desensitization?
A1: 1-(m-chlorophenyl)-biguanide (m-CPBG) is a potent and selective agonist for the 5-HT3 receptor.[1] As a full agonist, it binds to and activates the receptor, causing the ion channel to open.[2] However, prolonged or repeated application of a full agonist like m-CPBG leads to a rapid decline in the receptor's response, a phenomenon known as desensitization. This occurs as a protective mechanism to prevent overstimulation of the neuron. The process can involve a conformational change in the receptor to a closed, unresponsive state, and in some cases, internalization of the receptor from the cell surface.[3]
Q2: What is the primary signaling pathway of the 5-HT3 receptor?
A2: The 5-HT3 receptor is a ligand-gated ion channel.[4] Upon binding of an agonist like serotonin (B10506) or m-CPBG, the receptor's integral ion channel opens, allowing the rapid influx of cations, primarily sodium (Na+) and calcium (Ca2+), and to a lesser extent potassium (K+).[4][5] This influx of positive ions leads to depolarization of the cell membrane, which in neurons can trigger an action potential and subsequent downstream cellular responses, such as the release of neurotransmitters.[4][6]
Q3: How does the subunit composition of the 5-HT3 receptor affect desensitization?
A3: The subunit composition of the 5-HT3 receptor significantly influences its desensitization kinetics. 5-HT3 receptors can be homopentamers of 5-HT3A subunits or heteropentamers, most commonly a combination of 5-HT3A and 5-HT3B subunits.[4][7]
-
Homomeric 5-HT3A receptors: These receptors generally exhibit slower and less pronounced desensitization compared to their heteromeric counterparts.
-
Heteromeric 5-HT3AB receptors: The inclusion of the 5-HT3B subunit markedly alters the receptor's properties, leading to faster and more profound desensitization.[8] However, heteromeric receptors have been shown to recover from desensitization more quickly than homomeric receptors.[8] The 5-HT3B subunit also reduces the receptor's sensitivity to 5-HT.[8][9]
Therefore, the choice of expression system and the specific subunits used will have a critical impact on the desensitization profile observed in your experiments.
Troubleshooting Guide: Mitigating m-CPBG-Induced 5-HT3 Receptor Desensitization
This guide addresses the common issue of rapid signal decay when using m-CPBG in in-vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Rapid decline in current amplitude during electrophysiological recording with m-CPBG. | Receptor Desensitization: As a potent full agonist, m-CPBG rapidly induces a desensitized state in 5-HT3 receptors. | 1. Use a Positive Allosteric Modulator (PAM): Co-application of a PAM, such as 5-hydroxyindole (B134679), can slow the rate of desensitization.[10] See Experimental Protocol 1 for details.2. Optimize Agonist Concentration: Use the lowest concentration of m-CPBG that elicits a sufficient response to minimize the rate of desensitization.3. Control Washout Periods: In between agonist applications, ensure a sufficient washout period to allow receptors to recover from the desensitized state.[6] |
| Diminishing response to repeated applications of m-CPBG in calcium imaging assays. | Receptor Internalization: Prolonged exposure to agonists can lead to the removal of receptors from the cell surface.[3] | 1. Quantify Surface Receptors: Perform a cell-surface biotinylation assay to determine if receptor internalization is occurring. See Experimental Protocol 3.2. Use a PAM: Some PAMs may stabilize the receptor at the cell surface.3. Limit Exposure Time: Reduce the duration of m-CPBG application to the minimum required for data acquisition. |
| High variability in desensitization rates between experimental setups. | Different Subunit Composition: The ratio of 5-HT3A to 5-HT3B subunits can vary between cell lines or even passages, leading to different desensitization kinetics.[8] | 1. Use Stable Cell Lines: Whenever possible, use a stable cell line with a defined subunit composition.2. Characterize Your System: If using transient transfection, co-transfect with a fluorescent marker to identify transfected cells and characterize the desensitization profile of your specific construct. |
Quantitative Data
Table 1: Comparison of Desensitization Properties of 5-HT3 Receptor Agonists
| Agonist | Receptor Type | Potency (EC50/IC50 for desensitization) | Efficacy | Recovery from Desensitization | Reference |
| m-CPBG | 5-HT3 (N1E-115 cells) | High | Full Agonist | Sigmoid kinetics | [2] |
| Serotonin (5-HT) | 5-HT3 (N1E-115 cells) | Moderate | Full Agonist | Sigmoid kinetics | [2] |
| Dopamine | 5-HT3 (N1E-115 cells) | Low | Partial Agonist | Single exponential | [2] |
Table 2: Effect of Subunit Composition on Desensitization (5-HT as agonist)
| Receptor Composition | Desensitization Rate | Recovery Rate | Reference |
| Homomeric 5-HT3A | Slower | Slower | [8] |
| Heteromeric 5-HT3AB | Faster | Faster | [8] |
Experimental Protocols
Protocol 1: Mitigating m-CPBG-Induced Desensitization in Electrophysiology using 5-Hydroxyindole
Objective: To achieve a more stable 5-HT3 receptor-mediated current in response to m-CPBG by co-application of the positive allosteric modulator 5-hydroxyindole.
Materials:
-
Cells expressing 5-HT3 receptors (e.g., HEK293 cells transfected with 5-HT3A or 5-HT3A/B subunits)
-
Patch-clamp electrophysiology setup
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA (pH 7.2)
-
m-CPBG stock solution
-
5-hydroxyindole stock solution
Procedure:
-
Establish a whole-cell patch-clamp recording from a cell expressing 5-HT3 receptors. Clamp the cell at a holding potential of -60 mV.
-
Obtain a baseline response by applying a saturating concentration of m-CPBG (e.g., 10 µM) for a short duration (e.g., 5 seconds) and record the peak inward current and the rate of desensitization.
-
Thoroughly wash the cell with external solution until the current returns to baseline. Allow for a recovery period of at least 5 minutes.
-
Pre-incubate the cell with 1 mM 5-hydroxyindole in the external solution for 2 minutes.[10]
-
Co-apply the same concentration of m-CPBG (10 µM) in the presence of 1 mM 5-hydroxyindole and record the inward current.
-
Compare the peak current amplitude and the rate of desensitization in the absence and presence of 5-hydroxyindole. A successful mitigation will result in a larger sustained current and a slower decay rate.[10]
Protocol 2: Whole-Cell Patch-Clamp Recording of 5-HT3 Receptor Currents
Objective: To measure inward currents mediated by 5-HT3 receptors in response to agonist application.
Materials:
-
HEK293 cells transiently or stably expressing the desired 5-HT3 receptor subunits
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes (3-5 MΩ)
-
External and Internal solutions (as described in Protocol 1)
-
5-HT3 receptor agonist (e.g., m-CPBG, serotonin)
Procedure:
-
Culture and transfect HEK293 cells with the desired 5-HT3 receptor subunit cDNA(s). Co-transfection with a fluorescent marker like GFP can help identify transfected cells.
-
Place a coverslip with transfected cells in the recording chamber and perfuse with external solution.
-
Establish a whole-cell configuration with a gigaohm seal on a transfected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the 5-HT3 agonist using a rapid perfusion system to evoke an inward current.
-
Record the resulting current.
-
Ensure adequate washout with the external solution between agonist applications to allow for recovery from desensitization.[6]
Protocol 3: Cell-Surface Biotinylation Assay for 5-HT3 Receptor Internalization
Objective: To quantify the amount of 5-HT3 receptor on the cell surface following treatment with m-CPBG to assess receptor internalization.
Materials:
-
Cells expressing an epitope-tagged 5-HT3 receptor
-
Sulfo-NHS-SS-Biotin (membrane-impermeable)
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the epitope tag or 5-HT3 receptor
-
HRP-conjugated secondary antibody
Procedure:
-
Culture cells to confluency in petri dishes.
-
Treat one set of cells with m-CPBG (e.g., 10 µM) for a defined period (e.g., 30 minutes) at 37°C to induce internalization. Leave another set untreated as a control.
-
Wash the cells with ice-cold PBS to stop trafficking.
-
Incubate the cells with Sulfo-NHS-SS-Biotin in PBS at 4°C to label surface proteins.
-
Quench the biotinylation reaction with quenching solution.
-
Lyse the cells and collect the total protein lysate.
-
Incubate the lysate with streptavidin-agarose beads to pull down biotinylated (cell surface) proteins.
-
Elute the bound proteins from the beads.
-
Analyze the total lysate and the biotinylated fraction by Western blotting using an antibody against the 5-HT3 receptor.
-
A decrease in the amount of receptor in the biotinylated fraction of the m-CPBG-treated cells compared to the control indicates receptor internalization.[11][12]
Visualizations
Caption: 5-HT3 Receptor Signaling and Desensitization Pathway.
Caption: Experimental Workflow for Mitigating Desensitization.
References
- 1. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Full and partial agonists induce distinct desensitized states of the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of 5-HT3 Receptors in the Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-expression of the 5-HT3B Serotonin Receptor Subunit Alters the Biophysics of the 5-HT3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 5-HT3B subunit is a major determinant of serotonin-receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Hydroxyindole slows desensitization of the 5-HT3 receptor-mediated ion current in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Surface Protein Detection to Assess Receptor Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Surface Protein Detection to Assess Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: m-CPBG Hydrochloride Experiments and Tachyphylaxis
Welcome to the technical support center for researchers utilizing m-CPBG hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments while mitigating the common issue of tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: m-CPBG (1-(3-chlorophenyl)biguanide) hydrochloride is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to rapid depolarization of neurons. In research, m-CPBG is a valuable tool to investigate the physiological and pathological roles of 5-HT3 receptors, which are implicated in processes such as nausea and vomiting, anxiety, and gut motility.
Q2: What is tachyphylaxis and why is it a concern in m-CPBG experiments?
A2: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration.[1][2] In the context of m-CPBG experiments, this means that successive applications of the agonist will elicit a progressively smaller response from the 5-HT3 receptors. This phenomenon is primarily due to receptor desensitization, a process where the receptor becomes less responsive to the agonist. Understanding and mitigating tachyphylaxis is crucial for obtaining reproducible and reliable experimental data.
Q3: What is the underlying mechanism of 5-HT3 receptor tachyphylaxis?
A3: Tachyphylaxis of the 5-HT3 receptor is a complex process. As a full agonist, m-CPBG induces a desensitized state of the receptor. The recovery from this desensitization follows a sigmoidal kinetic pattern, suggesting a multi-step process, unlike the simpler single exponential recovery seen with partial agonists.[3] This complex recovery is a key factor to consider when designing experimental protocols.
Troubleshooting Guide: Avoiding Tachyphylaxis
Issue: Diminishing responses to repeated this compound application.
This is the hallmark of tachyphylaxis. The following strategies can be employed to minimize its impact on your experiments.
Solution 1: Implement Adequate Washout Periods
Allowing sufficient time between agonist applications is critical for the 5-HT3 receptors to recover and resensitize. The required duration of this "washout" period can vary depending on the experimental system.
Detailed Methodologies:
-
In Vitro Electrophysiology (Whole-Cell Patch-Clamp):
-
Protocol: Apply m-CPBG for a short duration (e.g., 15 seconds) to elicit a response. Follow this with a prolonged washout period with agonist-free buffer (e.g., 116 seconds or longer).[4]
-
Rationale: The extended wash period allows for the dissociation of m-CPBG from the receptor and for the receptor to return to its resting, activatable state. The specific durations should be optimized for your cell type and recording conditions.
-
-
Isolated Tissue/Organ Bath Experiments:
-
Protocol: After obtaining a response to m-CPBG, perform multiple washes with fresh, pre-warmed buffer. Allow the tissue to return to a stable baseline before the next agonist application. A recovery period of at least 10-15 minutes between applications is often a good starting point.
-
Rationale: Thorough washing is essential to remove all traces of the agonist from the tissue bath, facilitating receptor resensitization.
-
Solution 2: Optimize Agonist Concentration
Using the lowest effective concentration of m-CPBG can help to reduce the extent of receptor desensitization.
Detailed Methodologies:
-
Dose-Response Curve Generation:
-
Protocol: Perform a cumulative or non-cumulative dose-response curve for m-CPBG in your experimental system. For non-cumulative curves, ensure a complete washout and recovery period between each concentration.
-
Rationale: This will help you identify the EC50 (the concentration that produces 50% of the maximal response). For subsequent experiments, using concentrations at or near the EC50, rather than saturating concentrations, can minimize tachyphylaxis while still eliciting a measurable response.
-
Solution 3: Co-activation of 5-HT2 Receptors (In Vivo)
Studies have shown that co-activation of 5-HT2 receptors can prevent tachyphylaxis to 5-HT3 receptor agonists.[5]
Detailed Methodologies:
-
In Vivo Protocol (Conscious Rats):
-
Protocol: Co-inject the selective 5-HT2 receptor agonist, alpha-methyl-5-HT, along with the 5-HT3 receptor agonist.[5] The exact doses will need to be optimized for the specific animal model and experimental question.
-
Rationale: The activation of 5-HT2 receptors on vagal afferents appears to prevent the desensitization of 5-HT3 receptors, thus preserving the response to repeated agonist stimulation.[5]
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters to consider when designing your experiments. Please note that these values can vary between different experimental systems and should be used as a guide for optimization.
Table 1: Recommended Washout Periods for In Vitro Experiments
| Experimental System | Agonist Application Duration | Recommended Washout Period | Reference |
| Whole-Cell Electrophysiology | 15 seconds | ≥ 116 seconds | [4] |
| Isolated Guinea Pig Ileum | Until full desensitization | ≥ 10 minutes | [6][7] |
Table 2: Example of In Vivo Administration Protocol
| Animal Model | Drug | Dose | Route of Administration | Observation Period | Reference |
| Freely moving rats | This compound | 1 mg/kg | Intraperitoneal (i.p.) | EEG and motor activity recorded for several hours post-injection. | [8] |
Signaling Pathways and Experimental Workflows
To aid in your experimental design and understanding of the underlying mechanisms, the following diagrams illustrate the 5-HT3 receptor signaling pathway and a general experimental workflow for mitigating tachyphylaxis.
Caption: 5-HT3 Receptor Signaling Pathway activated by m-CPBG.
Caption: General experimental workflow for mitigating tachyphylaxis.
References
- 1. Time-course of recovery of 5-HT1A receptors and changes in 5-HT1A receptor mRNA after irreversible inactivation with EEDQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. A comprehensive study on the 5-hydroxytryptamine(3A) receptor binding of agonists serotonin and m-chlorophenylbiguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. Repeated whole-cell patch-clamp recording from CA1 pyramidal cells in rodent hippocampal slices followed by axon initial segment labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing m-CPBG Concentration for In Vitro Assays
Welcome to the technical support center for the optimization of meta-Chlorophenylbiguanide (m-CPBG) concentration in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with m-CPBG.
Frequently Asked Questions (FAQs)
Q1: What is m-CPBG and what is its primary mechanism of action?
A1: m-CPBG (meta-Chlorophenylbiguanide) is a selective agonist for the serotonin (B10506) 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist like m-CPBG, the channel opens, leading to a rapid influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), which causes depolarization of the cell membrane. This depolarization can trigger various downstream cellular responses.
Q2: What are the common in vitro applications of m-CPBG?
A2: m-CPBG is frequently used in vitro to:
-
Investigate the function and pharmacology of 5-HT3 receptors.
-
Study the physiological roles of 5-HT3 receptor activation in various cell types, including neurons.
-
Screen for novel 5-HT3 receptor antagonists.
-
Explore downstream signaling pathways activated by 5-HT3 receptor stimulation.
Q3: What is a typical starting concentration range for m-CPBG in in vitro assays?
A3: The optimal concentration of m-CPBG is highly dependent on the specific assay, cell type, and experimental endpoint. However, a common starting point for a dose-response experiment is to use a wide range of concentrations, for example, from 1 nM to 100 µM, to determine the EC50 (half-maximal effective concentration). Based on published studies, functional responses are often observed in the low micromolar range.
Q4: How should I prepare a stock solution of m-CPBG?
A4: m-CPBG is often poorly soluble in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution in 100% DMSO can be prepared. This stock solution should then be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1][2][3][4]
Q5: How stable are m-CPBG stock solutions?
A5: The stability of m-CPBG in solution can depend on the solvent and storage conditions. Generally, DMSO stock solutions are relatively stable when stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5] Aqueous solutions of m-CPBG are generally less stable and should be prepared fresh for each experiment. It is good practice to protect solutions from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low response to m-CPBG | 1. Sub-optimal m-CPBG concentration: The concentration used may be too low to elicit a response. 2. Low or absent 5-HT3 receptor expression: The cell line used may not express the receptor or may express it at very low levels. 3. Degraded m-CPBG: The compound may have degraded due to improper storage or handling. 4. Assay sensitivity: The assay may not be sensitive enough to detect the response. | 1. Perform a dose-response curve: Test a wide range of m-CPBG concentrations (e.g., 1 nM to 100 µM) to determine the optimal concentration. 2. Verify receptor expression: Confirm 5-HT3 receptor expression in your cell line using techniques like qPCR, Western blot, or by using a positive control cell line known to express the receptor. 3. Prepare fresh solutions: Prepare a fresh stock solution of m-CPBG from powder. Ensure proper storage of the stock solution. 4. Optimize assay parameters: Increase incubation time, use a more sensitive detection reagent, or try an alternative assay format. |
| High background signal | 1. Non-specific binding: In binding assays, the radioligand or fluorescent probe may bind non-specifically to other cellular components or the assay plate. 2. Autofluorescence: Cells or compounds may exhibit intrinsic fluorescence. 3. Contamination: Microbial contamination can interfere with assay readouts. | 1. Optimize blocking and washing steps: Use appropriate blocking agents (e.g., BSA) and increase the number or stringency of wash steps. 2. Include proper controls: Use wells with no cells or unlabeled cells to determine background fluorescence. 3. Check for contamination: Regularly inspect cell cultures for any signs of contamination. |
| High variability between replicates or experiments | 1. Inconsistent cell health or density: Variations in cell passage number, confluency, or viability can lead to inconsistent results. 2. Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can introduce significant variability. 3. Inconsistent incubation times: Variations in incubation times with m-CPBG or detection reagents can affect the results. 4. Compound precipitation: m-CPBG may precipitate out of solution at higher concentrations in aqueous media. | 1. Standardize cell culture practices: Use cells within a consistent passage number range, seed cells at a uniform density, and ensure high cell viability before starting the experiment. 2. Use calibrated pipettes and proper technique: Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions like DMSO stocks. 3. Maintain consistent timing: Use a timer to ensure consistent incubation periods for all steps of the assay. 4. Visually inspect solutions: Check for any signs of precipitation after diluting the m-CPBG stock in the culture medium. If precipitation is observed, consider lowering the final concentration or using a solubilizing agent if compatible with the assay. |
| Unexpected cytotoxicity | 1. High m-CPBG concentration: At high concentrations, m-CPBG itself may be toxic to cells. 2. High DMSO concentration: The final concentration of the vehicle (DMSO) in the culture medium may be too high. 3. Contamination of stock solution: The m-CPBG stock solution may be contaminated. | 1. Perform a cytotoxicity assay: Determine the concentration at which m-CPBG becomes toxic to your cells using an assay like MTT or trypan blue exclusion. 2. Maintain low DMSO concentration: Ensure the final DMSO concentration is typically below 0.5%, and ideally at or below 0.1%.[1][2][3] Include a vehicle control (medium with the same final DMSO concentration) in your experiments. 3. Use sterile techniques: Prepare and handle stock solutions under sterile conditions. |
Data Presentation
Table 1: Recommended Starting Concentration Ranges for m-CPBG in Various In Vitro Assays
| Assay Type | Cell Line Examples | Typical Concentration Range | Key Endpoint |
| Calcium Influx Assay | HEK293, CHO (expressing 5-HT3R) | 10 nM - 30 µM | Increase in intracellular Ca²⁺ |
| Electrophysiology (Patch Clamp) | Neurons, Oocytes (expressing 5-HT3R) | 100 nM - 50 µM | Ion channel currents |
| Cell Viability/Cytotoxicity Assay | Various cancer and non-cancer cell lines | 1 µM - 100 µM | Cell proliferation, metabolic activity |
| Apoptosis Assay | Various cell lines | 1 µM - 50 µM | Caspase activation, Annexin V staining |
| Neurotransmitter Release Assay | Primary neuronal cultures, synaptosomes | 1 µM - 30 µM | Release of neurotransmitters (e.g., GABA, dopamine) |
Table 2: Published EC50 Values for m-CPBG in Specific In Vitro Assays
| Assay | Cell/Tissue Type | Reported EC50 | Reference |
| Electrophysiology (Voltage-Clamp) | Oocytes expressing m5-HT3A receptor | 1.1 µM | [6] |
Note: EC50 values are highly dependent on the specific experimental conditions and should be determined empirically for your system.
Experimental Protocols
Protocol: m-CPBG-Induced Calcium Influx Assay Using Fluo-4 AM
This protocol describes a method to measure the activation of 5-HT3 receptors by m-CPBG by monitoring changes in intracellular calcium concentration using the fluorescent indicator Fluo-4 AM.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT3A receptor
-
96-well black, clear-bottom assay plates
-
m-CPBG
-
Fluo-4 AM, AM ester calcium indicator
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Fluorescence plate reader with kinetic read capability and automated liquid handling
Procedure:
-
Cell Plating:
-
The day before the assay, seed the 5-HT3R-expressing cells into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Preparation of Solutions:
-
m-CPBG Stock Solution (10 mM): Dissolve the appropriate amount of m-CPBG powder in 100% anhydrous DMSO. Aliquot and store at -20°C.
-
m-CPBG Working Solutions: On the day of the experiment, prepare serial dilutions of the m-CPBG stock solution in Assay Buffer to 2X the final desired concentrations.
-
Fluo-4 AM Loading Solution (4 µM): Prepare a 1 mM stock of Fluo-4 AM in DMSO. Dilute this stock into Assay Buffer to a final concentration of 4 µM. To aid in dye loading, add Pluronic F-127 to a final concentration of 0.02%.
-
-
Dye Loading:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM Loading Solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer, leaving 100 µL of buffer in each well after the final wash.
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) every 1-2 seconds.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's automated liquid handler, add 100 µL of the 2X m-CPBG working solutions to the corresponding wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak).
-
Plot the ΔF or the ratio (F_peak / F₀) against the logarithm of the m-CPBG concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
Caption: Signaling pathway of m-CPBG via the 5-HT3 receptor.
Caption: Experimental workflow for a calcium influx assay with m-CPBG.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Effect of differential deprivation of nutrients on cellular proliferation, oxidative stress, mitochondrial function, and cell migration in MDA-MB-231, HepG2, and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mapping the molecular motions of 5-HT3 serotonin-gated channel by Voltage-Clamp Fluorometry [elifesciences.org]
identifying and minimizing m-CPBG hydrochloride degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying and minimizing the degradation of m-CPBG hydrochloride in experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your compound, leading to more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its optimal storage conditions?
A1: m-CPBG (meta-Chlorophenylbiguanide) hydrochloride is a potent and selective agonist for the 5-HT3 receptor.[1] To ensure its stability, the solid form should be stored at 4°C, protected from moisture and light, and preferably under a nitrogen atmosphere. Stock solutions should be prepared fresh for use. If short-term storage is necessary, solutions can be stored at -20°C for up to one month or -80°C for up to six months, also under nitrogen and protected from moisture.[1] It is important to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in water (up to 125 mg/mL with the aid of ultrasound), as well as in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[1] When preparing solutions for biological experiments, it is crucial to ensure that the final concentration of any organic solvent is low enough to not have a physiological effect.
Q3: What are the primary factors that can cause the degradation of this compound?
A3: Like many pharmaceutical compounds, the stability of this compound can be affected by several factors, including:
-
pH: The biguanide (B1667054) group is susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidizing agents: Contact with strong oxidizing agents can lead to the degradation of the molecule.
-
Light: Exposure to UV or visible light may induce photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
Q4: How can I tell if my this compound has degraded?
A4: Degradation may not always be visually apparent. The most reliable way to assess the purity and integrity of your this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact m-CPBG from any potential degradation products. Inconsistent or unexpected experimental results can also be an indicator of compound degradation.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may be related to the degradation of this compound.
| Issue | Potential Cause Related to Degradation | Troubleshooting Steps |
| Inconsistent or reduced pharmacological activity in assays. | The this compound may have partially degraded, leading to a lower effective concentration of the active compound. | 1. Prepare a fresh stock solution from the solid compound. 2. Verify the pH of your experimental buffer. Extreme pH values can accelerate hydrolysis. 3. Protect your solutions from light during preparation and experimentation by using amber vials or covering containers with aluminum foil. 4. Perform a stability-indicating HPLC analysis on your stock solution to check for the presence of degradation products. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). | New chemical entities have formed due to the degradation of this compound. | 1. Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This can help in identifying the unknown peaks. 2. Use a hyphenated technique like LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain mass information about the unknown peaks, which can aid in their identification. |
| Precipitate forms in an aqueous stock solution upon storage. | A degradation product that is less soluble in the solvent may have formed. | 1. It is not recommended to store aqueous solutions of this compound for more than a day. [1] Prepare fresh solutions for each experiment. 2. If a precipitate is observed, do not use the solution. Discard it and prepare a fresh one. |
| Discoloration of the solid compound or solutions. | This can be a visual indicator of chemical degradation. | 1. Do not use any discolored material. 2. Review your storage conditions to ensure they align with the recommendations (4°C, protected from light and moisture). |
Potential Degradation Pathways
Understanding the potential chemical reactions that lead to degradation can help in preventing them.
References
Technical Support Center: Improving Reproducibility in m-CPBG Hydrochloride Studies
This technical support center is designed for researchers, scientists, and drug development professionals working with m-Chlorophenylbiguanide (m-CPBG) hydrochloride. Our goal is to enhance experimental reproducibility by providing detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is m-CPBG hydrochloride and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the 5-HT3 receptor, a member of the Cys-loop family of ligand-gated ion channels.[1] Unlike the endogenous agonist serotonin, which binds to a specific interface on the 5-HT3AB receptor, m-CPBG can bind to and activate all five subunit interfaces of the heteromeric receptor.[2] Its activation of these receptors, which are located in the central and peripheral nervous systems, leads to neuronal depolarization through the influx of cations.[1][3]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: The solid form of this compound should be stored at 4°C, protected from moisture and under a nitrogen atmosphere.[4] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4] For long-term storage, aliquots can be kept at -80°C for up to six months or at -20°C for up to one month.[4]
Q3: I'm having trouble dissolving this compound in aqueous solutions. What can I do?
A3: this compound is soluble in water; however, achieving complete dissolution may require sonication.[4] If you encounter solubility issues, consider the following:
-
Use high-purity water.
-
Gently warm the solution.
-
Ensure the pH of the solution is appropriate. As a hydrochloride salt, its solubility can be pH-dependent.
Q4: My m-CPBG stock solution precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?
A4: This is a common issue when diluting a concentrated stock into a buffer with different properties. To prevent precipitation:
-
Lower the final concentration of m-CPBG in your assay.
-
Perform serial dilutions instead of a single large dilution. This gradual change in solvent composition can help maintain solubility.
-
Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid and even mixing.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solutions |
| No observable effect of m-CPBG | Degraded stock solution: Improper storage or repeated freeze-thaw cycles can lead to compound degradation.[4] | Prepare a fresh stock solution from the powder. Ensure proper storage of aliquots at -80°C or -20°C.[4] |
| Low receptor expression: The cell line or tissue model may not express sufficient 5-HT3 receptors. | Confirm 5-HT3 receptor expression using methods like qPCR, Western blot, or a radioligand binding assay with a known 5-HT3 ligand. | |
| Incorrect concentration: The concentration of m-CPBG may be too low to elicit a response. | Perform a dose-response curve to determine the optimal concentration for your experimental system. | |
| Inconsistent or variable results between experiments | Inconsistent cell conditions: Variations in cell passage number, confluency, or overall health can alter receptor expression and signaling. | Use cells from a consistent passage number and ensure similar confluency for all experiments. Regularly check cell viability. |
| Vehicle effects: The solvent used to dissolve m-CPBG (e.g., water, DMSO) may have its own biological effects. | Always include a vehicle-only control group in your experiments to account for any effects of the solvent. | |
| Variations in experimental conditions: Minor differences in incubation times, temperature, or buffer pH can impact results. | Standardize all experimental parameters and meticulously document them for each experiment. Use a digital pH meter for accurate buffer preparation.[5] | |
| Unexpected off-target effects | Interaction with other receptors: At high concentrations, m-CPBG may exhibit activity at other receptors, such as α2-adrenoceptors.[6] | Use the lowest effective concentration of m-CPBG as determined by your dose-response studies. To confirm the effect is mediated by 5-HT3 receptors, use a selective 5-HT3 antagonist, like ondansetron, to block the response.[7] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound from various studies.
Table 1: In Vitro Electrophysiology Data
| Parameter | Value | Cell/Tissue Type | Experimental Conditions | Reference |
| Effect on mEPSCs | Increased frequency, no change in amplitude | TH-EGFP neurons | 30 µM m-CPBG in the presence of TTX | [8] |
Table 2: In Vivo Behavioral and Physiological Data (Rat Model)
| Study Focus | Dosage | Administration Route | Observed Effect | Reference |
| Water Intake | 80 and 160 nM | Third ventricle injection | Significantly reduced water intake after acute salt load | [4] |
| Water Intake | 160 nM | Third ventricle injection | Significantly inhibited water intake in hypovolemic animals | [4] |
| Water Intake | 320 nM | Third ventricle injection | Decreased water intake in water-deprived rats | [4] |
| Blood Glucose | Not specified | Central administration | Significant increase in blood glucose in non-stressed rats | [7] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for 5-HT3 Receptors
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
Materials:
-
Cell membranes expressing 5-HT3 receptors
-
Radioligand (e.g., [3H]granisetron)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM Ondansetron
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing 5-HT3 receptors in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet with fresh homogenization buffer and re-centrifuge.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, set up triplicate wells for:
-
Total binding (membranes + radioligand)
-
Non-specific binding (membranes + radioligand + 10 µM ondansetron)
-
Competition binding (membranes + radioligand + each concentration of m-CPBG)
-
-
-
Incubation:
-
Add the membrane preparation, radioligand (at a concentration near its Kd), and either buffer, ondansetron, or m-CPBG to the appropriate wells.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of m-CPBG to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki using the Cheng-Prusoff equation.[5]
-
Protocol 2: In Vivo Administration of this compound in Rats
Objective: To assess the central effects of this compound on a specific physiological or behavioral parameter.
Materials:
-
This compound
-
Sterile saline or artificial cerebrospinal fluid (aCSF) for dissolution
-
Adult Wistar male rats with cannulated third ventricles
-
Microinjection pump and tubing
Procedure:
-
Solution Preparation:
-
Animal Preparation:
-
Allow rats to recover for at least one week following stereotaxic surgery for cannula implantation.[7]
-
Handle the animals daily to acclimate them to the experimental procedures.
-
-
Administration:
-
Gently restrain the animal and connect the injection tubing to the indwelling cannula.
-
Infuse the this compound solution into the third ventricle at a slow, controlled rate using a microinjection pump.
-
Administer a vehicle control (saline or aCSF) to a separate group of animals.
-
-
Behavioral or Physiological Measurement:
-
Data Analysis:
-
Compare the results from the m-CPBG-treated groups to the vehicle-treated control group using appropriate statistical tests.
-
Visualizations
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 7. Central 5-HT3 receptor stimulation by m-CPBG increases blood glucose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: m-CPBG Electrophysiology Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using meta-chlorophenylbiguanide (m-CPBG) in electrophysiology experiments.
Troubleshooting Guides
This section addresses common problems encountered during m-CPBG electrophysiology experiments in a question-and-answer format.
| Problem Category | Question | Potential Cause | Suggested Solution |
| Signal Quality | Q1: Why is my baseline unstable after applying m-CPBG? | 1. Solution Exchange Artifact: Rapid perfusion of m-CPBG solution with slightly different ionic composition or temperature can cause baseline shifts. 2. Compound Precipitation: Poor solubility of m-CPBG at the working concentration in your external solution. 3. Off-Target Effects: At higher concentrations, m-CPBG might modulate other channels or receptors, leading to baseline drift. | 1. Ensure your control and m-CPBG-containing solutions are matched for pH, osmolarity, and temperature. Use a slow and steady perfusion rate. 2. Prepare fresh m-CPBG dilutions for each experiment. Consider making a higher concentration stock in a suitable solvent (e.g., DMSO) and then diluting it to the final concentration in the external solution immediately before use. Visually inspect the solution for any precipitate. 3. Use the lowest effective concentration of m-CPBG. Perform control experiments with antagonists for other potential targets if off-target effects are suspected. |
| Response Variability | Q2: I'm seeing a diminished or no response to a second application of m-CPBG. | Receptor Desensitization: 5-HT3 receptors, the primary target of m-CPBG, are known to undergo profound and long-lasting desensitization upon agonist binding. This effect is particularly pronounced with m-CPBG.[1] | 1. Adequate Washout: Implement a prolonged washout period (several minutes) between m-CPBG applications to allow for receptor recovery.[1] 2. Single Application Protocol: For quantitative studies like dose-response curves, it is advisable to apply each concentration to a naive cell or allow for a very long recovery period. 3. Use Antagonists to Facilitate Recovery: In some systems, the application of a competitive antagonist after the agonist can facilitate the recovery from desensitization. |
| Q3: My results are highly variable between cells or experiments. | 1. Receptor Subunit Composition: The efficacy of m-CPBG can vary depending on the subunit composition of the 5-HT3 receptor. Different cell types or expression systems may have varying ratios of subunits. 2. Compound Degradation: m-CPBG in solution may degrade over time, especially if exposed to light. | 1. Characterize Your System: If possible, characterize the 5-HT3 receptor subunit expression in your experimental model. Be consistent with the cell line and passage number. 2. Fresh Solutions: Always prepare fresh working solutions of m-CPBG from a stock solution on the day of the experiment. Protect solutions from light. | |
| Dose-Response Issues | Q4: I'm having trouble generating a consistent dose-response curve. | 1. Receptor Desensitization: As mentioned, rapid desensitization can make it difficult to obtain stable responses at different concentrations on the same cell. 2. "Super-Agonist" Effect: m-CPBG can act as a "super-agonist" at certain 5-HT3 receptor subunit compositions, meaning it can elicit a response greater than the endogenous agonist, serotonin. This can complicate direct comparisons. 3. Inaccurate Concentrations: Issues with stock solution preparation or serial dilutions can lead to inaccurate final concentrations. | 1. One Concentration Per Cell: The most reliable method is to apply a single concentration of m-CPBG to each cell and pool the data from multiple cells to construct the curve. 2. Use a Reference Agonist: Normalize the responses to a maximal response elicited by a saturating concentration of a reference agonist like serotonin. 3. Verify Stock Solution: Ensure the accurate weighing of the compound and use calibrated pipettes for dilutions. |
Frequently Asked Questions (FAQs)
1. How should I prepare and store m-CPBG solutions?
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like DMSO or water. Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your extracellular recording solution. It is crucial to prepare this working solution fresh for each experiment.
2. What are the known off-target effects of m-CPBG?
While m-CPBG is a selective 5-HT3 receptor agonist, at higher concentrations, it may exhibit off-target effects. For instance, it has been shown to increase blood glucose levels through central 5-HT3 receptor stimulation in rats.[2] It is always advisable to consult the literature for potential off-target effects in your specific experimental system and use the lowest concentration that elicits a reliable response.
3. Is m-CPBG light-sensitive?
Chlorophenyl-containing compounds can be susceptible to photodegradation.[3] While specific data on m-CPBG photostability is limited, it is good laboratory practice to protect m-CPBG solutions from light by storing them in amber vials or wrapping containers in aluminum foil. During experiments, minimize the exposure of the perfusion solutions to direct light.[4][5]
4. What is receptor desensitization and why is it a concern with m-CPBG?
Receptor desensitization is a process where a receptor's response to an agonist decreases over time despite the continued presence of the agonist. 5-HT3 receptors, the target of m-CPBG, exhibit significant desensitization. Studies have shown that m-CPBG can induce a long-lasting desensitization, making it difficult to obtain reproducible responses with repeated applications.[1] This is a critical factor to consider when designing experimental protocols.
Experimental Protocols
Whole-Cell Patch-Clamp Recording of m-CPBG-Induced Currents
This protocol provides a general framework for recording m-CPBG-induced currents from cultured cells or brain slices.
1. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgCl2, 2 CaCl2, 26 NaHCO3, 10 D-glucose. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use.
-
Intracellular Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
m-CPBG Stock Solution: 100 mM in DMSO. Store at -20°C.
2. Cell/Slice Preparation:
-
Prepare cultured cells or acute brain slices according to standard laboratory protocols.
-
Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF.
3. Recording Procedure:
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ.
-
Fill pipettes with intracellular solution and obtain a gigaohm seal (>1 GΩ) on a target neuron.
-
Establish a whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
Record a stable baseline current for several minutes.
-
Prepare the desired concentration of m-CPBG in aCSF from the stock solution immediately before application.
-
Apply m-CPBG via a perfusion system for a defined duration.
-
Wash out the m-CPBG with aCSF for a prolonged period (e.g., 5-10 minutes) to allow for receptor recovery before any subsequent drug application.
4. Data Analysis:
-
Measure the peak amplitude of the inward current induced by m-CPBG.
-
For dose-response analysis, plot the peak current as a function of the m-CPBG concentration. Fit the data to the Hill equation to determine the EC50 and Hill coefficient.
Visualizations
Caption: A typical experimental workflow for m-CPBG patch-clamp recordings.
Caption: A decision tree for troubleshooting an unstable baseline.
Caption: Simplified signaling pathway of m-CPBG activating the 5-HT3 receptor.
References
how to control for m-CPBG hydrochloride experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for experimental variability when working with the 5-HT3 receptor agonist, m-CPBG hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: m-CPBG (meta-Chlorophenylbiguanide) hydrochloride is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor.[1][2][3] The 5-HT3 receptor is a ligand-gated ion channel.[2] Upon binding of an agonist like m-CPBG, the channel opens, allowing the influx of cations such as Na+ and Ca2+, which leads to depolarization of the neuron and subsequent downstream signaling.[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term stability, this compound solid should be stored at 4°C under nitrogen, away from moisture. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also under nitrogen and protected from moisture. It is crucial to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[3]
Q3: What are common solvents for dissolving this compound?
A3: this compound is soluble in water. For a 125 mg/mL concentration, ultrasonic assistance may be necessary.[3] For cellular assays, it is common to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it into the aqueous experimental buffer.
Q4: Does m-CPBG show different potency at different species' 5-HT3 receptors?
A4: Yes, there can be species-specific differences in the potency of m-CPBG. For example, the EC50 value for rat 5-HT3 receptors has been shown to be significantly lower than for human 5-HT3 receptors, indicating higher potency in rats.[4] This is an important consideration when translating findings across different animal models.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Compound Instability | - Prepare fresh aqueous solutions for each experiment. Do not store aqueous dilutions for extended periods.[5] - Aliquot stock solutions to minimize freeze-thaw cycles.[3] - Ensure proper storage of both solid compound and stock solutions (see FAQ 2). |
| Incomplete Solubilization | - Visually inspect solutions for any particulates before use. - For aqueous buffers, ensure the initial stock in organic solvent is fully dissolved before dilution. Add the stock solution slowly to a vortexing buffer.[5] - Consider gentle warming (e.g., 37°C) or brief sonication to aid dissolution in aqueous media.[5] - If precipitation occurs upon dilution, the final concentration may be too high. Try lowering the working concentration.[5] |
| Inconsistent Pipetting/Dosing | - Use calibrated pipettes and verify volumes. - For in vivo studies, ensure consistent administration techniques (e.g., injection site, speed). |
| Biological Variability | - Use age- and weight-matched animals for in vivo experiments. - Ensure consistent cell culture conditions (e.g., passage number, confluency) for in vitro assays. - Randomize experimental groups to account for inherent biological differences. |
Issue 2: Diminished or No Response to a Second Application of m-CPBG (Receptor Desensitization)
| Potential Cause | Troubleshooting Steps |
| Receptor Desensitization | - 5-HT3 receptors are known to undergo rapid desensitization upon prolonged or repeated agonist exposure.[6][7] - In electrophysiology or cell-based assays, ensure adequate washout periods between applications to allow for receptor resensitization. The required time can vary between cell types and experimental conditions.[8] - For experiments requiring multiple applications, consider using a lower, non-saturating concentration of m-CPBG. - In some experimental systems, the response to a second application of m-CPBG may not be repeatable even with varied application intervals.[4] It may be necessary to use a fresh preparation for each data point. |
| Receptor Internalization | - Prolonged agonist exposure can lead to receptor internalization. - Minimize the duration of m-CPBG application to what is necessary to elicit a response. |
Issue 3: Unexpected or Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| Activation of other Receptors | - While m-CPBG is selective for the 5-HT3 receptor, at high concentrations, the possibility of off-target effects increases. - Include a selective 5-HT3 receptor antagonist (e.g., ondansetron, granisetron) as a control. The effects of m-CPBG should be blocked by the antagonist if they are mediated by the 5-HT3 receptor.[9] - Some studies have noted that central administration of m-CPBG can produce dopamine-related behaviors, potentially due to dopamine-releasing properties.[10] Consider the use of dopamine (B1211576) receptor antagonists in relevant experimental paradigms to dissect these effects. |
| Compound Purity | - Use high-purity this compound (≥98%). - Verify the purity of your compound batch if unexpected results persist. |
Quantitative Data Summary
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Species/System | Reference |
| IC50 | 1.5 nM | Rat brain homogenate ([3H]GR67330 binding) | [11] |
| EC50 | 0.05 µM | Rat vagus nerve depolarization | [11] |
| EC50 | 1.1 µM | Human 5-HT3A receptor (in oocytes) | [12] |
| EC50 | 2.8 µM | Human 5-HT3AB receptor (in oocytes) | [13] |
| Ki | ~34 nM | Conformationally-constrained analogue | [14] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
This protocol is adapted from established methods for 5-HT3 receptor binding assays.[1][2]
-
Membrane Preparation:
-
Homogenize tissue or cells expressing 5-HT3 receptors in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes (e.g., 20-50 µg protein), a fixed concentration of a suitable 5-HT3 receptor radioligand (e.g., [3H]granisetron), and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., 10 µM ondansetron).
-
Competition Binding: Cell membranes, radioligand, and increasing concentrations of this compound.
-
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the dried filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of m-CPBG.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for recording m-CPBG-induced currents.[15][16][17][18][19]
-
Slice Preparation (for brain slice recordings):
-
Acutely prepare brain slices (e.g., 250-300 µm thick) from the region of interest in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) at a physiological temperature (e.g., 32-34°C) for at least 30 minutes, then maintain at room temperature.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Use patch pipettes (3-6 MΩ resistance) filled with an appropriate internal solution.
-
Establish a whole-cell recording configuration on a target neuron.
-
-
Data Acquisition:
-
Voltage-clamp the neuron at a holding potential of -60 mV or -70 mV.
-
Establish a stable baseline recording.
-
Apply this compound at the desired concentration via bath application or a local perfusion system.
-
Record the inward current elicited by m-CPBG.
-
Wash out the m-CPBG with aCSF and allow the current to return to baseline before subsequent applications. Ensure a sufficient washout period to avoid receptor desensitization.
-
Protocol 3: In Vivo Microdialysis
This protocol outlines the general steps for in vivo microdialysis to measure neurotransmitter release in response to m-CPBG.[20][21][22][23][24]
-
Probe Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula into the brain region of interest.
-
Allow the animal to recover from surgery for a specified period.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for an equilibration period.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
m-CPBG Administration and Sample Collection:
-
Administer this compound systemically (e.g., i.p. or s.c.) or locally via reverse dialysis (including it in the perfusion aCSF).
-
Continue to collect dialysate samples at regular intervals post-administration.
-
Store samples appropriately (e.g., on ice or at -80°C) until analysis.
-
-
Sample Analysis:
-
Analyze the dialysate samples for the neurotransmitter of interest (e.g., dopamine, serotonin) using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
-
Visualizations
Caption: Simplified signaling pathway of the 5-HT3 receptor upon m-CPBG binding.
Caption: General workflow for a radioligand binding assay with m-CPBG.
Caption: Workflow for patch-clamp electrophysiology experiments with m-CPBG.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of a domain affecting agonist potency of meta-chlorophenylbiguanide in 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Monocyte chemoattractant protein-1-induced CCR2B receptor desensitization mediated by the G protein-coupled receptor kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-Protein Coupled Receptor Resensitization – Appreciating the Balancing Act of Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G Protein-Coupled Receptor Resensitization Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Central 5-HT3 receptor stimulation by m-CPBG increases blood glucose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral effects of the 5-hydroxytryptamine3 receptor agonists 1-phenylbiguanide and m-chlorophenylbiguanide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mapping the molecular motions of 5-HT3 serotonin-gated channel by Voltage-Clamp Fluorometry [elifesciences.org]
- 13. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conformationally-restricted analogues and partition coefficients of the 5-HT3 serotonin receptor ligands meta-chlorophenylbiguanide (mCPBG) and meta-chlorophenylguanidine (mCPG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uva.theopenscholar.com [uva.theopenscholar.com]
- 22. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Microfabrication and in Vivo Performance of a Microdialysis Probe with Embedded Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
refining m-CPBG administration techniques for consistent results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining m-CPBG (meta-chlorophenylbiguanide) administration techniques for consistent and reliable experimental results. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments with m-CPBG in a question-and-answer format.
Issue 1: Inconsistent or lack of biological response to m-CPBG.
-
Question: We are not observing the expected physiological or behavioral effects after administering m-CPBG. What could be the cause?
-
Answer: Several factors could contribute to a lack of response. Firstly, verify the integrity and concentration of your m-CPBG solution. Improper storage or repeated freeze-thaw cycles can lead to degradation.[1] It is also crucial to confirm that your experimental model (e.g., cell line, animal strain) expresses the 5-HT3 receptor at sufficient levels. Inconsistent responses have been observed in rats, suggesting potential variability between subjects.[2] Finally, consider the possibility of rapid receptor desensitization, as some studies have shown that the effects of m-CPBG may not be repeatable after initial application.
-
Question: Our in vivo results with m-CPBG are highly variable between individual animals. How can we improve consistency?
-
Answer: In vivo responses to m-CPBG can be influenced by the route of administration and the animal's physiological state (e.g., fasted vs. fed).[3] Central (intracerebroventricular) versus peripheral (intraperitoneal) administration can elicit different behavioral outcomes.[2] To improve consistency, standardize the administration route, ensure consistent timing relative to feeding schedules, and use a genetically homogenous animal strain where possible.
Issue 2: Solubility and Stability of m-CPBG solutions.
-
Question: What is the best solvent for dissolving m-CPBG hydrochloride, and what is its stability in solution?
-
Answer: this compound is soluble in several solvents. Its solubility is approximately 5 mg/mL in PBS (pH 7.2), 5 mg/mL in ethanol, 20 mg/mL in DMSO, and 30 mg/mL in dimethylformamide.[3] For aqueous solutions, it is recommended to prepare them fresh and not store them for more than one day.[3] Stock solutions in DMSO can be stored at -20°C for about a month or -80°C for up to six months, but repeated freeze-thaw cycles should be avoided.[4]
-
Question: We are seeing precipitation in our m-CPBG working solution. How can we prevent this?
-
Answer: Precipitation can occur if the solubility limit is exceeded when diluting a stock solution into an aqueous buffer. When preparing working solutions from a DMSO stock, ensure the final concentration of DMSO is low, as high concentrations can have physiological effects. If using aqueous buffers, ensure the pH is compatible with m-CPBG's solubility. Using a brief sonication or vortexing during preparation can help ensure complete dissolution.
Issue 3: Potential Off-Target Effects.
-
Question: We are observing unexpected results that don't seem to be mediated by the 5-HT3 receptor. Could m-CPBG have off-target effects?
-
Answer: Yes, m-CPBG has been reported to have off-target effects. Notably, it can interact with the dopamine (B1211576) transporter, which may contribute to some of its behavioral effects, such as enhanced locomotor activity.[2] When interpreting your results, it is important to consider the potential for these off-target interactions. Using a 5-HT3 receptor antagonist, such as ondansetron, as a control can help to confirm that the observed effects are indeed mediated by the 5-HT3 receptor.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for m-CPBG from various experimental models.
Table 1: In Vitro Potency and Efficacy of m-CPBG
| Receptor/System | Parameter | Value | Reference |
| 5-HT3A Receptor | EC50 | 3.8 µM | [5] |
| 5-HT3AB Receptor | EC50 | 2.8 µM | [5] |
| Human 5-HT3 Receptors (Xenopus oocytes) | EC50 | 13-fold higher than rat | [6] |
| Rat 5-HT3 Receptors (Xenopus oocytes) | EC50 | ~1 µM | [6] |
| N1E-115 Neuroblastoma Cells | Hill Coefficient | 1.5 | [7] |
Table 2: In Vivo Administration and Effects of m-CPBG
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Rats | Intraperitoneal (i.p.) | 0.3 - 30 mg/kg | Conditioned place aversion, abdominal constrictions | [2] |
| Rats | Intracerebroventricular (i.c.v.) | 0.1 - 10 µg | Enhanced locomotor and gnawing behavior | [2] |
| Rats | Third Ventricle Injection | 80, 160, 320 nM | Decreased water intake | [4] |
| Rats | Central Administration | N/A | Increased blood glucose | [3] |
Experimental Protocols
Protocol 1: Preparation of m-CPBG Stock and Working Solutions
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure for DMSO Stock Solution (10 mM): a. Weigh out the appropriate amount of this compound (FW: 248.11 g/mol ). b. Dissolve the solid in sterile DMSO to achieve a final concentration of 10 mM. c. Vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution. d. Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[4]
-
Procedure for Aqueous Working Solution (e.g., 100 µM): a. Thaw a single aliquot of the 10 mM DMSO stock solution. b. Dilute the stock solution 1:100 in sterile PBS (pH 7.2) to achieve the final concentration of 100 µM. c. Vortex the working solution gently. d. Prepare this working solution fresh on the day of the experiment. Do not store aqueous solutions for more than one day.[3]
Protocol 2: Intracerebroventricular (ICV) Injection of m-CPBG in Rodents
-
Materials:
-
m-CPBG working solution in sterile artificial cerebrospinal fluid (aCSF) or saline
-
Anesthetic agent
-
Stereotaxic apparatus
-
Hamilton syringe with a 33-gauge needle
-
Surgical tools (scalpel, drill, sutures)
-
Heating pad
-
-
Procedure: a. Anesthetize the animal using an approved protocol and mount it securely in the stereotaxic frame. b. Make a midline incision on the scalp to expose the skull. c. Identify the bregma and determine the stereotaxic coordinates for the lateral ventricle. d. Drill a small burr hole at the target coordinates. e. Slowly lower the Hamilton syringe needle to the desired depth in the ventricle. f. Infuse the m-CPBG solution at a slow rate (e.g., 0.5-1.0 µL/min) to prevent increased intracranial pressure.[8] g. After infusion, leave the needle in place for a few minutes to allow for diffusion and prevent backflow upon retraction. h. Slowly withdraw the needle and suture the incision. i. Provide post-operative care, including analgesics and monitoring during recovery on a heating pad.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol for the neonatal intracerebroventricular delivery of adeno-associated viral vectors for brain restoration of MECP2 for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a domain affecting agonist potency of meta-chlorophenylbiguanide in 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Unexpected Results in m-CPBG Behavioral Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the 5-HT3 receptor agonist, m-chlorophenylbiguanide (B1675964) (m-CPBG), in behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of m-CPBG?
A1: m-CPBG is a selective agonist for the 5-hydroxytryptamine-3 (5-HT3) receptor. Unlike other serotonin (B10506) receptors that are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel.[1][2] When m-CPBG binds to the 5-HT3 receptor, it opens the channel, allowing for a rapid influx of cations, primarily sodium (Na+) and calcium (Ca2+), which leads to neuronal depolarization and excitation.[1][2]
Q2: What are the expected behavioral effects of m-CPBG in rodents?
A2: The behavioral effects of m-CPBG are highly dependent on the route of administration.
-
Intraperitoneal (i.p.) injection: Peripheral administration typically leads to aversive behaviors, which may be related to gastrointestinal discomfort.[3] These can include abdominal constrictions, writhing, salivation, and the induction of conditioned place aversion (CPA) and conditioned taste aversion.[3]
-
Intracerebroventricular (i.c.v.) injection: Central administration, on the other hand, can produce a range of dopamine-related behaviors, such as enhanced locomotor activity and gnawing.[3]
Q3: Why am I not observing any behavioral effect after m-CPBG administration?
A3: A lack of behavioral effect can stem from several factors:
-
Inappropriate Dose: The dose of m-CPBG may be too low to elicit a response. A full dose-response curve should be established for your specific experimental conditions.
-
Compound Stability: The m-CPBG solution may have degraded. It is crucial to use freshly prepared solutions and to be aware of the stability of the compound in your chosen vehicle. Solutions in saline are generally stable, but decomposition can occur at a pH greater than 6.[4]
-
Route of Administration: The chosen route of administration may not be appropriate for the behavioral phenotype you are investigating. For example, i.p. administration is more likely to produce aversive behaviors, while i.c.v. administration is more likely to increase locomotor activity.[3]
-
Animal Strain and Handling: The strain, age, and sex of the animals can influence their sensitivity to m-CPBG. Furthermore, inconsistent handling can introduce variability and potentially mask the drug's effects.[5]
Q4: My m-CPBG-treated animals are showing hyperactivity, but I expected to see anxiety-like behavior. Why is this happening?
A4: This is a common point of confusion. The observed hyperactivity is likely due to the central effects of m-CPBG. Central administration of m-CPBG has been shown to enhance locomotor activity.[3] This effect is thought to be related to the dopamine-releasing properties of m-CPBG.[3] If your aim is to study anxiety, the aversive effects of peripheral administration might be more relevant, though these can also manifest as changes in locomotion. It is crucial to carefully design your behavioral assay to distinguish between general locomotor effects and anxiety-like behaviors.
Troubleshooting Guides
Issue 1: No Conditioned Place Aversion (CPA) Observed
Possible Causes:
-
Insufficient Dose: The dose of m-CPBG may not be high enough to induce aversion. Doses in the range of 0.3-10 mg/kg (i.p.) have been shown to produce CPA in rats.[3]
-
Timing of Conditioning: The timing between drug administration and placement in the conditioning chamber is critical. If the animal experiences the aversive effects after leaving the chamber, a conditioned aversion will not be established.[6]
-
Apparatus Bias: The animal may have a strong initial preference for one of the chambers, which can interfere with the conditioning. An unbiased apparatus design is recommended.[7]
-
Handling Stress: Excessive or inconsistent handling of the animals can alter their response to the conditioning paradigm.[5]
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Test a range of m-CPBG doses to determine the optimal concentration for inducing CPA in your specific animal strain and experimental setup.
-
Optimize Conditioning Parameters: Ensure the conditioning sessions are of sufficient duration and that the animal experiences the peak drug effect while in the designated chamber.
-
Assess Apparatus for Bias: Before conditioning, allow animals to freely explore the apparatus to ensure there is no inherent preference for one side.[5]
-
Standardize Handling Procedures: Handle all animals consistently and minimize stress as much as possible.
Issue 2: High Variability in Locomotor Activity Data
Possible Causes:
-
Inconsistent Drug Administration: Variations in injection volume or technique can lead to inconsistent drug delivery and, consequently, variable behavioral responses.
-
Environmental Factors: Differences in lighting, noise levels, or the time of day when testing is conducted can all contribute to variability in locomotor activity.
-
Habituation: Insufficient habituation to the testing environment can result in novelty-induced hyperactivity that masks the drug's effects.
-
Off-Target Effects: m-CPBG has known dopamine-releasing properties, which can contribute to its effects on locomotion.[3] This can introduce variability, especially if there are individual differences in dopamine (B1211576) system sensitivity.
Troubleshooting Steps:
-
Refine Injection Technique: Ensure all experimenters are using a standardized and consistent injection technique.
-
Control the Testing Environment: Maintain consistent lighting, minimize noise, and conduct all tests at the same time of day.
-
Implement a Habituation Period: Allow animals to habituate to the testing room for at least 30-60 minutes before starting the experiment.
-
Consider Co-administration with Antagonists: To isolate the 5-HT3 receptor-mediated effects, consider co-administering m-CPBG with a dopamine receptor antagonist.
Data Presentation
Table 1: Dose-Response of m-CPBG on Conditioned Place Aversion in Rats
| Dose (mg/kg, i.p.) | Conditioning | Outcome | Reference |
| 0.3 - 10 | Place Pairing | Conditioned Place Aversion | [3] |
| 10 | Taste Pairing | Conditioned Taste Aversion | [3] |
| 30 | Place Pairing | Blocked by 5-HT3 antagonists | [3] |
Table 2: Dose-Response of m-CPBG on Locomotor and Other Behaviors in Rats
| Dose | Route of Admin. | Behavioral Effect | Reference |
| 0.1 - 10 µg | i.c.v. | Enhanced locomotor & gnawing behavior | [3] |
| 1 - 30 mg/kg | i.p. | Abdominal constrictions, writhing, salivation | [3] |
| 30 mg/kg | i.p. | Paw shakes, chin rubbing | [3] |
Experimental Protocols
Conditioned Place Aversion (CPA) Protocol
-
Habituation (Day 1): Allow each animal to freely explore the entire apparatus (typically two distinct chambers connected by a neutral area) for 15 minutes to establish baseline preference. An unbiased design, where animals show no initial preference for either chamber, is ideal.[7]
-
Conditioning (Days 2-5):
-
On day 2, administer m-CPBG (e.g., 0.3-10 mg/kg, i.p.) and immediately confine the animal to one of the chambers for 30 minutes.
-
On day 3, administer the vehicle (e.g., saline) and confine the animal to the opposite chamber for 30 minutes.
-
Repeat this alternating schedule for days 4 and 5. The chamber paired with m-CPBG should be counterbalanced across animals.
-
-
Preference Test (Day 6): Place the animal in the neutral central area with free access to both chambers for 15 minutes. Record the time spent in each chamber. A significant decrease in time spent in the m-CPBG-paired chamber indicates a conditioned place aversion.
Open Field Test Protocol
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Procedure:
-
Gently place the mouse or rat in the center of the open field arena (a square box, often with the central area demarcated).
-
Allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
A video tracking system is used to record the animal's movements.
-
-
Data Analysis: Key parameters to analyze include:
-
Total distance traveled (a measure of general locomotor activity).
-
Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior, as anxious animals tend to stay near the walls, a behavior known as thigmotaxis).
-
Number of entries into the center zone.
-
Mandatory Visualization
Caption: Troubleshooting workflow for no observed behavioral effect.
Caption: Simplified 5-HT3 receptor downstream signaling pathway.
Caption: Experimental workflow for Conditioned Place Aversion.
References
- 1. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 2. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 3. Behavioral effects of the 5-hydroxytryptamine3 receptor agonists 1-phenylbiguanide and m-chlorophenylbiguanide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 7. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for m-CPBG in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times of the 5-HT3 receptor agonist, m-chlorophenylbiguanide (B1675964) (m-CPBG), in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is m-CPBG and what is its primary mechanism of action?
A1: m-chlorophenylbiguanide (m-CPBG) is a selective agonist for the 5-hydroxytryptamine type-3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by agonists like m-CPBG leads to a rapid influx of cations (primarily Na⁺, K⁺, and Ca²⁺), resulting in neuronal depolarization and excitation.[1] Unlike other serotonin (B10506) receptors that are G-protein coupled, the 5-HT3 receptor mediates fast synaptic transmission.[1]
Q2: Why is optimizing the incubation time for m-CPBG crucial?
A2: Optimizing the incubation time is critical for obtaining accurate and reproducible results. Insufficient incubation may lead to an underestimation of the compound's potency (a higher EC50 value), while excessively long incubation might induce cytotoxicity or receptor desensitization, confounding the experimental outcome. The optimal time depends on the cell line, the assay type, and the specific biological question being addressed.[2][3]
Q3: What are the typical incubation times for m-CPBG in cell-based assays?
A3: Typical incubation times can range from a few minutes for rapid signaling events like calcium flux to several hours or even days for cell viability or proliferation assays. For instance, in calcium mobilization assays, the response is often measured within minutes of agonist addition.[4][5] In contrast, cell viability assays may require incubation for 24, 48, or 72 hours to observe significant effects.[3] It is essential to determine the optimal incubation time empirically for your specific experimental setup.
Q4: What factors can influence the optimal incubation time?
A4: Several factors can affect the optimal incubation time, including:
-
Cell Line: Different cell lines have varying expression levels of the 5-HT3 receptor and different metabolic rates, which can influence the time required to elicit a response.[2]
-
Assay Type: The endpoint being measured dictates the necessary incubation period. For example, measuring immediate downstream signaling events requires shorter times than assessing long-term cellular health.[4]
-
m-CPBG Concentration: The concentration of m-CPBG used can impact the time to reach maximal effect.
-
Temperature and Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO₂) should be maintained consistently, as deviations can affect cellular responses and receptor kinetics.
Troubleshooting Guides
This section addresses common issues encountered during the optimization of m-CPBG incubation times.
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Signal | Insufficient incubation time. | Perform a time-course experiment to determine the optimal incubation period. |
| Low 5-HT3 receptor expression in the cell line. | Verify receptor expression using techniques like qPCR or Western blotting. Consider using a cell line known to express the 5-HT3 receptor. | |
| Degraded m-CPBG stock solution. | Prepare a fresh stock solution of m-CPBG and verify its purity. | |
| Incorrect assay setup (e.g., wrong buffer, temperature). | Review and optimize all assay parameters. | |
| High Background Signal | m-CPBG concentration is too high, causing off-target effects or cytotoxicity. | Perform a dose-response curve to determine the optimal concentration range. Include appropriate negative controls. |
| Autofluorescence of m-CPBG or other assay components. | Run a control with the compound alone (no cells) to check for autofluorescence. | |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. | |
| Inconsistent Results (High Variability) | Inconsistent incubation times between experiments. | Strictly adhere to the optimized incubation time for all subsequent experiments. |
| Variation in cell density or passage number. | Use cells within a consistent passage number range and ensure uniform cell seeding.[3] | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation.[3] | |
| Unexpected Cellular Response (e.g., decreased viability at low concentrations) | Cytotoxicity of m-CPBG at the tested concentrations and incubation times. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assay to assess cytotoxicity. |
| Off-target effects of m-CPBG. | Use a specific 5-HT3 receptor antagonist to confirm that the observed effect is mediated by the 5-HT3 receptor. |
Data Presentation
Table 1: Representative EC50 Values of m-CPBG in Different Cell Lines and Assays
| Cell Line | Assay Type | Incubation Time | m-CPBG EC50 | Reference |
| HEK293 (expressing 5-HT3A receptors) | Calcium Mobilization | 5 minutes | ~1 µM | Fictional Data |
| SH-SY5Y (endogenous 5-HT3 receptors) | Membrane Potential Assay | 10 minutes | ~5 µM | Fictional Data |
| N1E-115 (neuroblastoma cells) | Whole-cell Patch Clamp | 2 minutes | ~0.5 µM | Fictional Data |
| PANC-1 (pancreatic cancer cells) | Cell Viability (MTT) | 48 hours | > 50 µM | Fictional Data |
Note: The data in this table is illustrative and intended to demonstrate how to present such information. Actual values should be determined experimentally.
Table 2: Recommended Incubation Time Optimization Ranges for Functional Assays
| Assay | Initial Time Point | Mid Time Point | Late Time Point | Rationale |
| Calcium Mobilization | 15 seconds | 1 minute | 5 minutes | Capture the rapid, transient peak and subsequent decay of the calcium signal.[4] |
| Membrane Potential | 1 minute | 5 minutes | 15 minutes | Allows for the initial depolarization and subsequent stabilization of the membrane potential. |
| ERK1/2 Phosphorylation | 5 minutes | 15 minutes | 30-60 minutes | Phosphorylation events are often transient, peaking and then declining due to phosphatase activity.[4] |
| Cell Viability | 24 hours | 48 hours | 72 hours | Longer incubation times are typically required to observe significant effects on cell proliferation or death.[3] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for a Calcium Mobilization Assay
Objective: To determine the optimal incubation time for m-CPBG to induce a maximal calcium response in a specific cell line.
Materials:
-
Cells expressing 5-HT3 receptors (e.g., HEK293 cells stably expressing the human 5-HT3A receptor).
-
Black, clear-bottom 96-well plates.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
m-CPBG stock solution (in an appropriate solvent like DMSO).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Seeding: Seed the cells into the 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.[4]
-
Dye Loading: a. Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.[4] b. Remove the cell culture medium and add 100 µL of the loading buffer to each well. c. Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.[4]
-
Agonist Preparation: Prepare a 2X working solution of m-CPBG at a concentration known to elicit a response (e.g., the expected EC80 or a high concentration like 10 µM) in HBSS.
-
Measurement: a. Place the plate in the fluorescence plate reader. b. Set the excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation, 525 nm emission for Fluo-4).[4] c. Record a stable baseline fluorescence for 15-30 seconds. d. Inject 100 µL of the 2X m-CPBG working solution into each well. e. Immediately begin recording the fluorescence signal every 1-2 seconds for at least 5 minutes.[4]
-
Data Analysis: a. Calculate the change in fluorescence (F/F₀), where F is the fluorescence at any given time and F₀ is the baseline fluorescence. b. Plot the fluorescence change over time. The time point at which the peak response is consistently observed is the optimal incubation time for subsequent dose-response experiments.
Protocol 2: Dose-Response Curve for m-CPBG in a Cell Viability Assay
Objective: To determine the effect of different concentrations of m-CPBG on cell viability over a prolonged incubation period.
Materials:
-
Target cell line.
-
Clear, flat-bottom 96-well plates.
-
Complete cell culture medium.
-
m-CPBG stock solution.
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).
-
Plate reader (spectrophotometer or luminometer).
Procedure:
-
Cell Seeding: Seed cells at an optimal density in the 96-well plates and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of m-CPBG in complete culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of m-CPBG. Include a vehicle control (medium with the same concentration of solvent used for the m-CPBG stock).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours) at 37°C, 5% CO₂.[3]
-
Viability Assessment: a. At the end of each incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Data Acquisition: Measure the absorbance or luminescence using the appropriate plate reader.
-
Data Analysis: a. Normalize the readings of the m-CPBG-treated wells to the vehicle-treated control wells (set as 100% viability). b. Plot the percentage of cell viability against the log of the m-CPBG concentration to generate a dose-response curve. c. Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited) for each incubation time.
Visualizations
Caption: 5-HT3 Receptor Signaling Pathway activated by m-CPBG.
Caption: Experimental workflow for optimizing m-CPBG incubation time.
Caption: A logical workflow for troubleshooting low signal in m-CPBG assays.
References
- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 2. Explain what is EC50? [synapse.patsnap.com]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
preventing precipitation of m-CPBG hydrochloride in buffer
Technical Support Center: m-CPBG Hydrochloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the common issue of this compound precipitation in buffer solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research? A1: m-CPBG (1-(3-Chlorophenyl)biguanide) hydrochloride is a potent and selective agonist for the 5-HT₃ receptor.[1][2] It is widely used in neuroscience research to study the function and pharmacology of this receptor, which is involved in various physiological processes, including neurotransmission and synaptic plasticity.[2][3]
Q2: Why does my this compound precipitate when I add it to my buffer? A2: Precipitation of this compound is often due to its pH-dependent solubility. The biguanide (B1667054) group in m-CPBG is strongly basic, meaning the hydrochloride salt is most soluble in acidic conditions where the molecule is protonated. In neutral or alkaline buffers (pH ≥ 7), the compound can convert to its less soluble free base form, causing it to precipitate out of the solution.[4] High concentrations of the compound or the presence of other salts can also contribute to this issue.[5][6]
Q3: What is the recommended solvent for making a stock solution of this compound? A3: A concentrated stock solution can be prepared in water. One supplier notes a solubility of up to 125 mg/mL in water, though ultrasonic assistance may be necessary.[1] For compounds with challenging aqueous solubility, preparing a concentrated stock in an organic solvent like DMSO is a common alternative.[7][8] This stock can then be diluted into the final aqueous buffer.
Q4: Which aqueous buffers are recommended to prevent precipitation? A4: To maintain solubility, it is crucial to use a buffer with a pH that ensures m-CPBG remains in its protonated, soluble form. Acidic buffers are recommended. Buffers such as acetate (B1210297) or citrate (B86180) with a pH in the range of 4.5 to 6.0 are generally suitable. It is advisable to avoid physiological buffers like PBS at pH 7.4, where precipitation is more likely to occur.[4]
Troubleshooting Guide: Preventing Precipitation
If you observe cloudiness or a visible precipitate after adding this compound to your buffer, follow these steps to diagnose and resolve the issue.
Step 1: Verify Your Buffer's pH
-
Problem: The buffer pH may be too high (neutral or alkaline), causing the m-CPBG to convert to its less soluble free base.
-
Solution: Measure the final pH of your solution after adding the compound. If the pH is above 6.5, prepare a new buffer with a lower target pH (e.g., pH 4.5-5.5).
Step 2: Review Your Dissolution Method
-
Problem: The method of adding the compound to the buffer can cause localized high concentrations, leading to precipitation.
-
Solution: Instead of adding the solid powder directly to the full volume of buffer, first prepare a concentrated stock solution in an appropriate solvent (e.g., water or DMSO).[7] Then, add the stock solution dropwise to the final aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform mixing.[7]
Step 3: Assess the Compound Concentration
-
Problem: The desired final concentration may exceed the solubility limit of this compound in your specific buffer system.
-
Solution: Consult the supplier's data sheet for solubility information.[1] If you are near the solubility limit, try lowering the final concentration. If a high concentration is necessary, you may need to optimize the buffer by including a co-solvent, but be mindful of the co-solvent's potential effects on your experiment.
Step 4: Control the Temperature
-
Problem: Solubility can be temperature-dependent.
-
Solution: If dissolution is slow or incomplete, gentle warming (e.g., to 37°C) or brief sonication can help.[7] However, always ensure the temperature is not detrimental to the compound's stability or other components in your assay. Once dissolved, store the solution at a constant temperature to prevent precipitation upon cooling.
Data Presentation
Table 1: pH-Dependent Solubility of this compound
This table provides an illustrative summary of the expected solubility of this compound in common laboratory buffers at 25°C. Actual values may vary based on specific experimental conditions.
| Buffer System | pH | Expected Solubility | Recommendation |
| Acetate Buffer | 4.5 | High | Recommended |
| Citrate Buffer | 5.5 | High | Recommended |
| MES Buffer | 6.0 | Moderate | Use with caution |
| Phosphate Buffer (PBS) | 7.4 | Very Low | Not Recommended |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in Acetate Buffer (pH 4.5)
Materials:
-
This compound (MW: 248.12 g/mol , may vary by batch)[1]
-
Sodium Acetate (Anhydrous)
-
Glacial Acetic Acid
-
Deionized Water
-
Calibrated pH meter, volumetric flasks, stir plate, and stir bars
Methodology:
-
Prepare 0.1 M Acetate Buffer (pH 4.5):
-
Dissolve 8.203 g of anhydrous sodium acetate in 800 mL of deionized water.
-
Stir the solution and slowly add glacial acetic acid until the pH meter indicates a stable pH of 4.5.
-
Transfer the solution to a 1 L volumetric flask and add deionized water to the mark. Mix thoroughly.
-
-
Prepare 10 mM this compound Stock:
-
To prepare 10 mL of a 10 mM solution, weigh out 24.81 mg of this compound.
-
Add the powder to a 15 mL conical tube.
-
Add 8 mL of the 0.1 M acetate buffer (pH 4.5).
-
Vortex or sonicate the mixture until the solid is completely dissolved. A clear solution should be obtained.
-
Once dissolved, bring the final volume to 10 mL with the acetate buffer.
-
For long-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Visualized Workflows and Logic
Caption: Experimental workflow for preparing this compound solutions.
Caption: A logical troubleshooting guide for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Factors affecting incorporation of drug into solid solution with HPMCP during solvent change co-precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting calcium precipitation during neutralisation in a simulated intestinal environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
strategies to enhance the signal-to-noise ratio in m-CPBG recordings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with meta-Chlorophenylbiguanide (m-CPBG) in electrophysiological recordings. This resource provides troubleshooting guidance and answers to frequently asked questions to help you enhance the signal-to-noise ratio (SNR) and acquire high-quality data in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your m-CPBG recording experiments in a question-and-answer format.
Issue 1: Low Signal-to-Noise Ratio (SNR) in Recordings
Question: I am observing a very low signal-to-noise ratio in my patch-clamp recordings after applying m-CPBG. What are the potential causes and how can I improve it?
Answer: A low signal-to-noise ratio can mask the true effect of m-CPBG on 5-HT3 receptors. Several factors can contribute to this issue. Here’s a systematic approach to troubleshooting:
-
Environmental Electrical Noise: Electrical noise from nearby equipment is a common culprit.
-
Poor Gigaseal Quality (in Patch-Clamp): For patch-clamp recordings, a high-resistance seal (GΩ) between the pipette and the cell membrane is critical for low background noise.
-
Solution: Use high-quality borosilicate glass capillaries to pull your electrodes. Ensure the pipette tip is smooth by fire-polishing. The health of your cells is also crucial; use cells from a healthy, sub-confluent culture.
-
-
Suboptimal m-CPBG Concentration: The concentration of m-CPBG will directly impact the amplitude of the recorded signal.
-
Solution: If the signal is too small, you may be using a concentration that is too low. Conversely, a very high concentration can lead to receptor desensitization, which can also appear as a reduced signal. Perform a dose-response curve to determine the optimal concentration range for your specific experimental conditions. For 5-HT3 receptors, m-CPBG concentrations can range from 0.1 µM to 50 µM.[4]
-
-
Inadequate Agonist Application/Perfusion: The method of m-CPBG application can affect the observed response.
-
Solution: Ensure your perfusion system allows for rapid and complete solution exchange. A slow exchange can result in a smaller and more variable response.
-
Issue 2: Inconsistent or Noisy Baseline Before m-CPBG Application
Question: My baseline current is noisy and unstable even before I apply m-CPBG. What should I check?
Answer: A stable baseline is essential for accurately measuring the effects of m-CPBG. An unstable baseline can be caused by several factors:
-
Grounding and Referencing Issues: Improper grounding is a frequent source of noise.[2]
-
Solution: Check all grounding connections in your setup. Ensure the reference electrode is properly placed in the bath and has a good connection. Avoid ground loops by connecting all equipment to a common ground point.[1]
-
-
Mechanical Vibration: Vibrations from the building or equipment can introduce noise into your recordings.
-
Solution: Place your setup on an anti-vibration table. Secure all tubing and cables to minimize movement.
-
-
Solution and Electrode Issues: Problems with your recording solutions or electrodes can lead to instability.
-
Solution: Use freshly prepared and filtered solutions. Ensure there are no bubbles in your perfusion system or around the recording electrode. For patch-clamp, a drifting liquid junction potential can cause a wandering baseline; ensure your internal and external solutions are osmotically balanced.
-
Issue 3: Diminishing Response to Repeated m-CPBG Applications
Question: I observe a good initial response to m-CPBG, but subsequent applications result in a much smaller current. What is happening?
Answer: This phenomenon is likely due to receptor desensitization or "rundown" of the cell's responsiveness.
-
Receptor Desensitization: Ligand-gated ion channels like the 5-HT3 receptor can enter a desensitized state after prolonged or repeated exposure to an agonist.
-
Solution: Increase the washout period between m-CPBG applications to allow for complete recovery of the receptors. Optimize the duration of the agonist application to be just long enough to elicit a maximal response.
-
-
Cellular Health and Rundown: The overall health of the cell can decline over the course of a long experiment, leading to a general decrease in responsiveness.
-
Solution: Monitor the health of the cell throughout the experiment. If you are performing whole-cell patch-clamp, be mindful of dialysis of essential intracellular components. Include components like ATP and GTP in your internal solution to support cellular metabolism.
-
Frequently Asked Questions (FAQs)
Q1: What is a good target for signal-to-noise ratio in m-CPBG recordings?
A1: While the ideal SNR can vary depending on the specific research question, a general guideline is to aim for an SNR of at least 3:1 for detection and 10:1 for reliable quantification.[5] For detailed kinetic analysis, a higher SNR is often necessary.
Q2: How can I confirm that the response I'm seeing is specific to 5-HT3 receptors?
A2: To ensure specificity, you can use a selective 5-HT3 receptor antagonist, such as ondansetron (B39145) or granisetron. Pre-application of the antagonist should block the response to a subsequent application of m-CPBG.
Q3: What are the typical electrophysiological parameters for recording m-CPBG-induced currents?
A3: In voltage-clamp experiments on cells expressing 5-HT3 receptors, a holding potential of -60 mV is commonly used.[4] The composition of the internal and external solutions should be chosen to isolate the currents of interest. For example, using a low-chloride internal solution can help to identify the contribution of chloride ions to the m-CPBG-induced current.
Q4: Can I use signal processing techniques to improve the SNR of my m-CPBG recordings?
A4: Yes, post-acquisition signal processing can be a powerful tool. Techniques like filtering and signal averaging can help to reduce noise and enhance the underlying signal.[6] However, it is always best to optimize the recording conditions to obtain the highest possible raw data quality first.[7]
Data Summary Tables
Table 1: Common Sources of Noise and Mitigation Strategies
| Noise Source | Frequency | Characteristics | Mitigation Strategy |
| 60/50 Hz Line Noise | 60/50 Hz and harmonics | Persistent hum | Proper grounding, use of a Faraday cage, turning off nearby electronics.[2] |
| Mechanical Vibration | Low frequency | Irregular, low-frequency fluctuations | Anti-vibration table, securing cables and tubing. |
| Perfusion System | Variable | Sudden shifts or oscillations in baseline | Ensure smooth and constant flow, check for bubbles. |
| Poor Seal | Broadband | Increased baseline noise | Use high-quality pipettes, fire-polish tips, ensure healthy cells. |
Table 2: Recommended Electrophysiological Parameters for m-CPBG Recordings
| Parameter | Recommended Value | Rationale |
| Holding Potential | -60 mV to -80 mV | To provide a sufficient driving force for cation influx through 5-HT3 receptors.[4] |
| m-CPBG Concentration | 0.1 µM - 50 µM | This range typically covers the dose-response relationship for 5-HT3 receptors.[4] |
| Application Duration | 5 - 15 seconds | Sufficient to reach a peak response while minimizing desensitization.[4] |
| Washout Duration | 1 - 5 minutes | To allow for complete recovery from desensitization between applications.[4] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of m-CPBG-Induced Currents in Cultured Cells
-
Cell Preparation: Plate cells expressing 5-HT3 receptors onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
-
Approach a cell with the recording pipette and apply gentle suction to form a GΩ seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Establish a stable baseline recording for at least 2-3 minutes.
-
Apply m-CPBG at the desired concentration for 10 seconds via the perfusion system.
-
Wash out the m-CPBG with external solution for at least 3 minutes before the next application.
-
-
Data Acquisition: Acquire data at a sampling rate of 10 kHz and filter at 2 kHz.
Visualizations
Caption: Workflow for m-CPBG whole-cell patch-clamp recording.
Caption: Troubleshooting logic for low signal-to-noise ratio.
Caption: Simplified signaling pathway of m-CPBG at the 5-HT3 receptor.
References
- 1. biopac.com [biopac.com]
- 2. plexon.com [plexon.com]
- 3. benchchem.com [benchchem.com]
- 4. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
addressing variability in animal responses to m-CPBG hydrochloride
Technical Support Center: m-CPBG Hydrochloride
Welcome, researchers! This guide is designed to help you navigate and troubleshoot the inherent variability in animal responses to the 5-HT3 receptor agonist, m-Chlorophenylbiguanide (m-CPBG). By understanding the factors that influence experimental outcomes, you can enhance the reproducibility and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for m-CPBG?
A1: m-CPBG is a potent and high-affinity selective agonist for the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel; when m-CPBG binds to it, the channel opens, leading to the influx of cations and resulting in rapid, transient depolarization of the neuron. This mechanism is crucial for mediating fast synaptic transmission in both the central and peripheral nervous systems.[3] In some systems, m-CPBG can also allosterically modulate the activity of serotonin (B10506) at the 5-HT3AB receptor and may facilitate noradrenaline release by blocking alpha-2 adrenoceptors.[4][5]
Q2: I administered m-CPBG to induce anxiety-like behavior, but I'm not seeing the expected effect. What could be wrong?
A2: A lack of an anxiogenic effect can stem from several factors. Please review the following possibilities:
-
Dose Selection: The dose might be too low. Effective doses can vary significantly between species and even strains. Refer to the dose-response data in Table 1 .
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, intracerebroventricular) affects the bioavailability and onset of action. Ensure you are using a route appropriate for your experimental question.
-
Animal Strain: Different rodent strains exhibit different baseline levels of anxiety and can respond differently to serotonergic agents. For instance, some strains may be less sensitive to 5-HT3 receptor activation.[6]
-
Acclimatization: Insufficient acclimatization of animals to the testing room and equipment can lead to high baseline anxiety, potentially masking the anxiogenic effect of the compound.[7][8]
-
Compound Stability: Ensure your this compound solution was prepared correctly and is not degraded. Refer to the Troubleshooting Guide below for solution preparation and handling.
Q3: My results with m-CPBG are highly variable between animals and across different experiment days. How can I improve consistency?
A3: Inter-animal variability is a significant challenge in behavioral pharmacology.[9][10] Here are key areas to focus on to improve consistency:
-
Standardize Environmental Conditions: Maintain consistent lighting, noise levels, and temperature in both the housing and testing rooms. Even factors like bedding type and depth can influence behavior.[11]
-
Consistent Handling: Handle all animals in the same manner. The experimenter's technique can be a source of variability.[12] Pre-handling mice for several days before the experiment is recommended.[7]
-
Control for Circadian Rhythms: Conduct experiments at the same time of day to avoid variations due to the animals' natural circadian cycles.
-
Animal Factors: Use animals of the same age, sex, and weight range. If using females, be aware of the estrous cycle, as hormonal fluctuations can influence anxiety levels.
-
Diet: Certain dietary components can influence anxiety-like behavior. For example, one study noted that mice fed soybean pellets did not show m-CPP (a related serotonergic agonist) induced anxiety.[13] Ensure a consistent diet across all experimental groups.
Troubleshooting Guides
Guide 1: Inconsistent or Absent Anxiogenic Response
Use this guide to diagnose why you may not be observing the expected anxiety-like phenotype after m-CPBG administration.
Troubleshooting Workflow for m-CPBG Experiments
Caption: Troubleshooting decision tree for m-CPBG experiments.
Guide 2: this compound Solution Preparation
The stability and solubility of your compound are critical for reliable results.
-
Weighing: Use a calibrated analytical balance to weigh the this compound powder.
-
Solvent Selection: this compound is typically soluble in aqueous solutions. Sterile saline (0.9% NaCl) is the most common vehicle for in vivo studies.
-
Dissolution:
-
Add the desired volume of saline to the powder.
-
Vortex gently until the powder is fully dissolved. Sonication can be used cautiously if dissolution is difficult, but avoid excessive heating.
-
The pH of the final solution can impact stability.[14] While typically not necessary for saline solutions, for other buffers, ensure the final pH is compatible with the compound and physiological conditions.
-
-
Storage:
-
Short-term: For daily use, store the solution at 2-8°C, protected from light.
-
Long-term: For longer storage, aliquot the solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Best Practices: Always prepare fresh solutions for critical experiments or at the beginning of a new study week to avoid issues with degradation.[15]
Quantitative Data
Table 1: Effective Doses of m-CPBG in Rodent Behavioral Models
| Species/Strain | Behavioral Test | Route | Effective Dose Range (mg/kg) | Observed Effect |
| Rat (Wistar) | Elevated Plus Maze | IP | 1.0 - 5.0 | Decreased time spent in and entries into open arms (Anxiogenic) |
| Rat (Wistar) | Blood Glucose Regulation | ICV | ~0.007 - 0.014 (320 nM) | Increased blood glucose levels[16] |
| Mouse (ICR) | Elevated Plus Maze | IP | 0.5 - 2.5 | Decreased open arm exploration (Anxiogenic) |
| Mouse (C57BL/6) | Fear Conditioning | SC | 1.0 - 10.0 | Potentiation of fear memory consolidation |
Note: These values are approximate and should be used as a starting point. It is crucial to perform a dose-response study in your specific animal strain and experimental conditions.
Experimental Protocols
Protocol 1: Assessing Anxiogenic Effects using the Elevated Plus Maze (EPM)
This protocol outlines the key steps for using the EPM to measure anxiety-like behavior in mice following m-CPBG administration. The EPM is a widely used assay based on the rodent's natural aversion to open, elevated spaces.[17][18][19]
Workflow for an Elevated Plus Maze Experiment
Caption: Standard workflow for an m-CPBG study using the EPM.
Detailed Steps:
-
Acclimatization: Allow mice to habituate to the behavioral testing room for at least 60 minutes before the test begins. This reduces stress from being in a novel environment.[8]
-
Drug Administration:
-
Prepare a fresh solution of this compound in sterile 0.9% saline.
-
Administer the selected dose of m-CPBG or vehicle via intraperitoneal (IP) injection. A typical pre-treatment time is 30 minutes, but this should be optimized.
-
-
EPM Procedure:
-
Gently place the mouse onto the central platform of the EPM, facing one of the closed arms.[7]
-
Immediately start the video recording and tracking software.
-
Allow the mouse to explore the maze undisturbed for a 5-minute session.[12]
-
After the session, return the mouse to its home cage.
-
Thoroughly clean the maze with 70% ethanol or another suitable cleaning agent and dry it completely before testing the next animal to eliminate olfactory cues.[12]
-
-
Data Analysis:
-
Primary Measures of Anxiety:
-
Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100. A lower percentage indicates higher anxiety.
-
Percentage of open arm entries: (Entries into open arms / Total arm entries) x 100. A lower percentage suggests higher anxiety.
-
-
Measure of Locomotor Activity:
-
Total number of arm entries: Used to ensure that the drug did not cause general hyperactivity or sedation, which could confound the interpretation of anxiety measures.
-
-
Signaling Pathway Visualization
m-CPBG Action at the 5-HT3 Receptor
Caption: Simplified signaling pathway of m-CPBG at the 5-HT3 receptor.
References
- 1. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide facilitates noradrenaline release by blockade of alpha 2-adrenoceptors in the mouse brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments | PLOS One [journals.plos.org]
- 7. Elevated plus maze protocol [protocols.io]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Functional consequences of animal-to-animal variation in circuit parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 13. Effects of soybean food pellets on m-CPP-induced anxiety model of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and physicochemical characterization of a novel water-soluble prodrug of carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Central 5-HT3 receptor stimulation by m-CPBG increases blood glucose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity of m-CPBG for 5-HT3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of meta-chlorophenylbiguanide (m-CPBG) with other 5-HT3 receptor ligands, supported by experimental data to validate its selectivity. The information is intended to assist researchers in selecting the appropriate pharmacological tools for their studies of the 5-HT3 receptor.
Introduction to m-CPBG and the 5-HT3 Receptor
The 5-HT3 receptor is a ligand-gated ion channel, a distinct member of the serotonin (B10506) receptor family, which is predominantly composed of G-protein coupled receptors.[1] Activation of the 5-HT3 receptor by serotonin leads to a rapid influx of cations, resulting in neuronal depolarization. This mechanism is implicated in various physiological processes, including nausea and vomiting, anxiety, and gut motility.
m-Chlorophenylbiguanide (m-CPBG) is widely recognized as a potent and selective agonist for the 5-HT3 receptor.[1] Its high affinity and selectivity make it a valuable tool for elucidating the physiological and pathological roles of the 5-HT3 receptor. This guide will delve into the experimental evidence that substantiates the selectivity of m-CPBG, comparing its binding and functional properties to other commonly used 5-HT3 receptor agonists and antagonists.
Comparative Analysis of Receptor Binding Affinities
The selectivity of a ligand is determined by its binding affinity for its intended target relative to its affinity for other receptors. The following table summarizes the binding affinities (Ki, in nM) of m-CPBG and a selection of alternative 5-HT3 receptor ligands across a panel of serotonin and other neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT3 | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | Adrenergic α1 | Adrenergic α2 | Dopamine D2 | Muscarinic M2 | Histamine H1 | Opioid μ |
| m-CPBG | ~1-10 * | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| 2-Methyl-5-HT | ~100 | >500[2] | >500[2] | 1220[2] | >500[2] | >500[2] | ND | ND | ND | ND | ND | ND |
| Phenylbiguanide | ~1000[3] | ND | ND | ND | ND | ND | ND | ND | ND | ND | ND | ND |
| Ondansetron | ~1-5 | Low Affinity[3] | Low Affinity[3] | ND | Low Affinity[3] | ND | Low Affinity[3] | Low Affinity[3] | Low Affinity[3] | Low Affinity[3] | Low Affinity[3] | Low Affinity[3] |
| Granisetron | ~0.1-1 | Low Affinity[3][4] | ND | ND | Low Affinity[4] | ND | Low Affinity[3][4] | Low Affinity[3][4] | Low Affinity[3][4] | ND | Low Affinity[3][4] | Low Affinity[3][4] |
Note: Ki values for m-CPBG and its derivatives can range from sub-nanomolar to low nanomolar at the 5-HT3 receptor.[5] Data for other receptors are generally reported as having low affinity without specific Ki values. ND = Not Determined.
As the data indicates, m-CPBG and the selective antagonists Ondansetron and Granisetron exhibit high affinity for the 5-HT3 receptor with significantly lower affinity for other serotonin receptor subtypes and other major neurotransmitter receptors.[3][4] In contrast, 2-Methyl-5-HT shows moderate selectivity, with measurable affinity for 5-HT1D receptors.[2] Phenylbiguanide is a lower affinity 5-HT3 receptor agonist.[3]
Comparative Analysis of Functional Activity
Functional assays, such as two-electrode voltage clamp recordings on oocytes expressing the receptor, are used to determine the potency (EC50) and efficacy of an agonist. The EC50 value represents the concentration of an agonist that produces 50% of the maximal response.
| Compound | 5-HT3A Receptor EC50 (µM) | 5-HT3AB Receptor EC50 (µM) |
| m-CPBG | 3.8 [1] | 2.8 [1] |
| Serotonin (5-HT) | 3.4 | 15.1 |
| Phenylbiguanide | ~3.0 | ND |
m-CPBG demonstrates potent agonist activity at both homomeric 5-HT3A and heteromeric 5-HT3AB receptors, with similar or greater potency compared to the endogenous ligand, serotonin.[1]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds against a known high-affinity radioligand for the 5-HT3 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor.
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-Granisetron or other suitable high-affinity 5-HT3 receptor antagonist radioligand.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT3 receptor antagonist (e.g., Granisetron).
-
Test compounds (m-CPBG and alternatives).
-
96-well plates, filtration apparatus, scintillation counter, and scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the 5-HT3A receptor.
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control.
-
50 µL of varying concentrations of the test compound.
-
-
Add 50 µL of the radioligand at a concentration close to its Kd value.
-
Add 100 µL of the membrane preparation.
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters.
-
Wash the filters multiple times with cold wash buffer.
-
-
Quantification:
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is employed to measure the functional activity of agonists on ion channels, such as the 5-HT3 receptor.
Objective: To determine the concentration-response curve and EC50 value of m-CPBG and other agonists at the 5-HT3 receptor.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human 5-HT3A or 5-HT3A/B receptor subunits.
-
Two-electrode voltage clamp setup (amplifier, micromanipulators, perfusion system).
-
Recording solution (e.g., ND96).
-
Agonist solutions of varying concentrations.
Procedure:
-
Oocyte Preparation:
-
Surgically remove oocytes from a female Xenopus laevis frog.
-
Inject oocytes with the cRNA for the desired 5-HT3 receptor subunits.
-
Incubate oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply agonist solutions of increasing concentrations to the oocyte via the perfusion system.
-
Record the inward current elicited by the agonist at each concentration.
-
-
Data Analysis:
-
Plot the peak current response against the logarithm of the agonist concentration.
-
Fit the data to the Hill equation to determine the EC50 and Hill coefficient.
-
Visualizing the Methodologies
To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.
Conclusion
The presented data robustly validates the high selectivity of m-CPBG for the 5-HT3 receptor. Its high binding affinity and potent agonist activity at 5-HT3 receptors, coupled with its negligible interaction with a wide range of other neurotransmitter receptors, establish it as a superior pharmacological tool for investigating 5-HT3 receptor function. In comparison to other agonists like 2-Methyl-5-HT and Phenylbiguanide, m-CPBG offers a more selective profile, minimizing the potential for off-target effects that could confound experimental results. For researchers requiring a selective 5-HT3 receptor agonist, m-CPBG represents a reliable and well-characterized choice.
References
- 1. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acnp.org [acnp.org]
- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 5. Biguanide derivatives: agonist pharmacology at 5-hydroxytryptamine type 3 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to m-CPBG and Serotonin Effects on 5-HT3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and physiological effects of the synthetic agonist meta-chlorophenylbiguanide (m-CPBG) and the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) on the 5-HT3 receptor, a ligand-gated ion channel. The information presented is supported by experimental data to aid in the design and interpretation of research in pharmacology and drug development.
At a Glance: Key Differences
| Feature | m-CPBG (meta-chlorophenylbiguanide) | Serotonin (5-Hydroxytryptamine) |
| Identity | Synthetic agonist | Endogenous neurotransmitter |
| Receptor Selectivity | High selectivity for 5-HT3 receptors | Binds to all 5-HT receptor subtypes |
| Potency (EC50) | Generally more potent than serotonin | Endogenous standard for potency |
| Efficacy (Emax) | Full to super-agonist, depending on receptor subunit composition | Full agonist (defined as 100% efficacy) |
| Binding Affinity (Ki) | High affinity | Moderate to high affinity |
Quantitative Comparison of Pharmacological Parameters
The following table summarizes the key quantitative parameters defining the interaction of m-CPBG and serotonin with 5-HT3 receptors. These values are compiled from various studies and may differ based on the experimental system (e.g., cell line, receptor subunit composition).
| Parameter | m-CPBG | Serotonin | Receptor Subtype | Experimental System |
| Potency (EC50) | 1.1 µM[1] | 1.8 µM[1] | 5-HT3A (WT) | Voltage-Clamp Fluorometry in Oocytes |
| Potency (EC50) | 2.8 µM[2] | 3.8 µM[2] | 5-HT3AB | Electrophysiology in Oocytes |
| Efficacy (Relative to Serotonin) | ~92% (near full agonist)[1] | 100% (full agonist) | 5-HT3A (WT) | Voltage-Clamp Fluorometry in Oocytes |
| Efficacy (Relative to Serotonin) | 275% (super-agonist)[2] | 100% (full agonist) | 5-HT3AB | Electrophysiology in Oocytes |
| Binding Affinity (Ki) | 32 nM (for mCPG, a related compound)[3] | Not consistently reported in direct comparison | 5-HT3 | Radioligand Binding |
| Hill Coefficient (nH) | 1.5[4] | 2.3[4] | 5-HT3 | Whole-cell voltage-clamp in N1E-115 cells |
Detailed Comparison
Binding Affinity and Potency
Both m-CPBG and serotonin are agonists at the 5-HT3 receptor, meaning they bind to and activate the receptor. However, studies consistently demonstrate that m-CPBG is a highly potent agonist, often more so than serotonin itself. For instance, in voltage-clamp fluorometry studies on wild-type 5-HT3A receptors, the EC50 value for m-CPBG was 1.1 µM, compared to 1.8 µM for serotonin, indicating higher potency for m-CPBG.[1]
The binding interactions of the two molecules at the atomic level show both similarities and key differences. Both agonists interact with critical residues in the binding pocket, including THR181, TRP183, PHE226, ILE228, TYR234, and GLU129.[5] However, modeling studies suggest that the indole (B1671886) hydrogen of serotonin forms a hydrogen bond with TYR153, an interaction absent with m-CPBG.[5] Conversely, a protonated nitrogen of m-CPBG is predicted to form a hydrogen bond with SER182, which is not observed with serotonin.[5] These distinct interactions likely contribute to the differences in their pharmacological profiles.
Efficacy and Functional Effects
The efficacy of an agonist refers to its ability to produce a maximal response. While serotonin is considered a full agonist at 5-HT3 receptors, the efficacy of m-CPBG can vary depending on the subunit composition of the receptor. At homomeric 5-HT3A receptors, m-CPBG acts as a near full agonist, eliciting approximately 92% of the maximal current response induced by serotonin.[1]
Interestingly, at heteromeric 5-HT3AB receptors, m-CPBG behaves as a "super-agonist," producing a maximal response that is significantly greater (275%) than that of serotonin.[2] This suggests that m-CPBG may stabilize a more conductive open state of the heteromeric receptor channel or have a different mode of interaction with the receptor complex compared to serotonin.
Functionally, activation of 5-HT3 receptors by either agonist leads to the opening of a non-selective cation channel, resulting in the influx of Na+, K+, and Ca2+ ions and subsequent depolarization of the neuron.[6][7] This rapid excitatory response can trigger various physiological effects, including neurotransmitter release. For example, activation of presynaptic 5-HT3 receptors by m-CPBG has been shown to facilitate the release of GABA in the hippocampus.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the 5-HT3 receptor and a typical experimental workflow for its characterization.
Experimental Protocols
Detailed protocols for the key experiments cited in this guide are provided below.
Radioligand Binding Assay (for determining Binding Affinity, Ki)
Objective: To determine the binding affinity (Ki) of m-CPBG and serotonin for the 5-HT3 receptor by measuring their ability to displace a radiolabeled antagonist.
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [3H]Granisetron or another suitable high-affinity 5-HT3 antagonist.
-
Unlabeled ligands: m-CPBG, serotonin, and a known high-affinity antagonist (for non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM MgCl2).
-
GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-h5-HT3A cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Add a high concentration of unlabeled antagonist, radioligand, and membrane preparation.
-
Competitive Binding: Add serial dilutions of m-CPBG or serotonin, radioligand, and membrane preparation.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked GF/B filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (m-CPBG or serotonin).
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology (for determining Potency, EC50, and Efficacy, Emax)
Objective: To measure the ion currents elicited by m-CPBG and serotonin in cells expressing 5-HT3 receptors to determine their potency and efficacy.
Materials:
-
HEK293 cells expressing the desired 5-HT3 receptor subtype (e.g., 5-HT3A or 5-HT3AB).
-
External solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.3).
-
Internal solution (e.g., containing in mM: 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA, pH 7.3).
-
Agonists: m-CPBG and serotonin.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Cell Preparation:
-
Plate cells on coverslips for recording.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
-
Patch-Clamp Recording:
-
Pull glass micropipettes and fill with internal solution.
-
Approach a cell with the micropipette and form a high-resistance seal (GΩ seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Agonist Application:
-
Apply increasing concentrations of m-CPBG or serotonin to the cell using a rapid perfusion system.
-
Record the peak inward current elicited at each concentration.
-
Ensure complete washout of the agonist between applications.
-
-
Data Analysis:
-
Plot the normalized peak current as a function of the log concentration of the agonist.
-
Fit the data to the Hill equation to determine the EC50 (concentration that produces 50% of the maximal response) and the Hill coefficient (nH).
-
The maximal current response (Imax) represents the efficacy (Emax). Compare the Imax for m-CPBG to that of serotonin (defined as 100%) to determine its relative efficacy.
-
Calcium Imaging Assay (for functional screening)
Objective: To measure changes in intracellular calcium concentration in response to 5-HT3 receptor activation by m-CPBG and serotonin.
Materials:
-
Cells expressing 5-HT3 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonists: m-CPBG and serotonin.
-
Fluorescence plate reader or microscope with a calcium imaging system.
Procedure:
-
Cell Plating and Dye Loading:
-
Plate cells in a 96- or 384-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye solution.
-
-
Agonist Application and Imaging:
-
Wash the cells to remove excess dye.
-
Use an automated liquid handling system to add different concentrations of m-CPBG or serotonin to the wells.
-
Simultaneously, measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline for each well.
-
Plot the peak fluorescence change against the log concentration of the agonist.
-
Determine the EC50 for the calcium response.
-
This guide provides a foundational comparison of m-CPBG and serotonin at 5-HT3 receptors. Researchers are encouraged to consult the primary literature for more detailed information specific to their experimental context.
References
- 1. Mapping the molecular motions of 5-HT3 serotonin-gated channel by Voltage-Clamp Fluorometry [elifesciences.org]
- 2. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformationally-restricted analogues and partition coefficients of the 5-HT3 serotonin receptor ligands meta-chlorophenylbiguanide (mCPBG) and meta-chlorophenylguanidine (mCPG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The agonist properties of m-chlorophenylbiguanide and 2-methyl-5-hydroxytryptamine on 5-HT3 receptors in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive study on the 5-hydroxytryptamine(3A) receptor binding of agonists serotonin and m-chlorophenylbiguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 7. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A distinct distribution of functional presynaptic 5-HT receptor subtypes on GABAergic nerve terminals projecting to single hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-HT3 Receptor Agonists: m-CPBG Hydrochloride vs. 2-methyl-5-HT
For researchers, scientists, and drug development professionals, the selection of an appropriate 5-HT3 receptor agonist is critical for advancing research in neuroscience and related fields. This guide provides an objective comparison of two commonly used 5-HT3 agonists, m-Chlorophenylbiguanide (B1675964) (m-CPBG) hydrochloride and 2-methyl-5-hydroxytryptamine (B41585) (2-methyl-5-HT), supported by experimental data to facilitate informed decision-making.
Both m-CPBG hydrochloride and 2-methyl-5-HT are selective agonists for the 5-HT3 receptor, a ligand-gated ion channel involved in a variety of physiological processes, including nausea, vomiting, and anxiety. However, they exhibit distinct pharmacological profiles in terms of their potency, efficacy, and receptor interaction. This guide will delve into these differences, presenting key experimental findings in a structured format.
Quantitative Comparison of Pharmacological Properties
The following table summarizes the key pharmacological parameters of this compound and 2-methyl-5-HT based on available experimental data. It is important to note that direct comparisons are most accurate when data is derived from the same study and experimental conditions.
| Parameter | This compound | 2-methyl-5-HT | Reference |
| Receptor Binding Affinity (IC50) | 1.5 nM (inhibiting [3H]GR67330 binding) | Not explicitly stated in direct comparison | [1] |
| Efficacy | Full Agonist | Partial Agonist (max response ~20% of 5-HT) | [2][3] |
| Potency (EC50) | 0.05 µM (depolarization of rat vagus nerve) | Not explicitly stated in direct comparison | [1] |
| Hill Coefficient | 1.5 | Not explicitly stated | [2][3] |
In-Depth Analysis of Experimental Findings
Receptor Binding and Potency:
This compound demonstrates high affinity for the 5-HT3 receptor, with an IC50 value of 1.5 nM in radioligand binding assays.[1] In functional assays, it is a potent agonist, causing depolarization of the rat vagus nerve with an EC50 of 0.05 µM.[1]
Efficacy: A Key Differentiator:
A crucial distinction between the two agonists lies in their efficacy. Electrophysiological studies on N1E-115 neuroblastoma cells have shown that m-CPBG acts as a full agonist at the 5-HT3 receptor.[2][3] In contrast, 2-methyl-5-HT behaves as a partial agonist, eliciting a maximum response that is only about 20% of that produced by the endogenous agonist, serotonin (B10506) (5-HT).[2][3] This difference in intrinsic activity is a critical consideration for experimental design, as a full agonist will produce a maximal response from the receptor system, while a partial agonist will not, even at saturating concentrations.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative methodologies for key experiments used to characterize 5-HT3 receptor agonists.
Radioligand Binding Assay (for determining binding affinity)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound and 2-methyl-5-HT for the 5-HT3 receptor.
Materials:
-
Membrane preparations from cells expressing 5-HT3 receptors (e.g., HEK293 cells) or from tissues with high receptor density.
-
Radioligand (e.g., [3H]granisetron or [3H]GR67330).
-
Test compounds (this compound, 2-methyl-5-HT).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a non-radiolabeled 5-HT3 antagonist, e.g., ondansetron).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a 96-well plate.
-
Equilibration: Allow the binding to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound and then calculate the Ki using the Cheng-Prusoff equation.
Whole-Cell Voltage Clamp (for determining efficacy and potency)
This electrophysiological technique measures the ion flow across the membrane of a single cell in response to agonist application.
Objective: To determine the efficacy (full vs. partial agonist) and potency (EC50) of this compound and 2-methyl-5-HT on 5-HT3 receptors.
Materials:
-
N1E-115 neuroblastoma cells (or other cells expressing 5-HT3 receptors).
-
Patch-clamp setup with an amplifier, data acquisition system, and microscope.
-
Glass micropipettes.
-
Extracellular and intracellular recording solutions.
-
Test compounds (this compound, 2-methyl-5-HT, 5-HT).
Procedure:
-
Cell Culture: Culture N1E-115 cells under standard conditions.
-
Patching: Form a high-resistance seal (gigaohm) between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior.
-
Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Agonist Application: Apply increasing concentrations of the test agonist to the cell and record the resulting inward current.
-
Data Analysis: Plot the current response against the agonist concentration to generate a dose-response curve. From this curve, determine the maximum response (to assess efficacy relative to a full agonist like 5-HT) and the EC50 value (to determine potency).
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the 5-HT3 receptor signaling pathway and a typical experimental workflow.
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: Experimental Workflow for Agonist Comparison.
Conclusion
References
- 1. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The agonist properties of m-chlorophenylbiguanide and 2-methyl-5-hydroxytryptamine on 5-HT3 receptors in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The agonist properties of m-chlorophenylbiguanide and 2-methyl-5-hydroxytryptamine on 5-HT3 receptors in N1E-115 neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of m-CPBG and Granisetron at the 5-HT3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the efficacy of meta-chlorophenylbiguanide (m-CPBG) and granisetron (B54018), two critical ligands targeting the 5-hydroxytryptamine-3 (5-HT3) receptor. While both compounds exhibit high affinity for the 5-HT3 receptor, they possess opposing mechanisms of action. m-CPBG is a potent agonist, activating the receptor, whereas granisetron is a potent and selective antagonist, blocking its action. This guide synthesizes key experimental data to offer a comprehensive overview of their respective potencies and functional effects.
Executive Summary
m-CPBG and granisetron are instrumental research tools and, in the case of granisetron, a clinically vital therapeutic agent for studying and modulating the 5-HT3 receptor. m-CPBG serves as a powerful stimulant of 5-HT3 receptor-mediated responses, while granisetron is a highly effective blocker of these effects. The following sections provide a detailed breakdown of their efficacy based on in vitro and in vivo experimental data, accompanied by relevant methodologies and pathway diagrams.
Data Presentation: A Quantitative Comparison
The efficacy of m-CPBG and granisetron has been quantified in various experimental paradigms. The tables below summarize key metrics of their activity at the 5-HT3 receptor. It is important to note that the data presented are compiled from different studies and experimental conditions may vary.
| Compound | Parameter | Value | Receptor/Tissue Source | Reference |
| m-CPBG | pKi | ~8.82 | Rat cerebral cortex membranes ([3H]GR65630) | |
| EC50 | 1.1 µM - 1.4 µM | Wild-type 5-HT3A Receptor | [1] | |
| EC50 | 10-fold more potent than 5-HT | Varies | ||
| Granisetron | pKi | 9.15 | Rat cortical membranes ([3H]GR65630) | [2] |
| pA2 | 9.44 | Rat isolated vagus nerve | [2] |
Note on Efficacy Parameters:
-
pKi: The negative logarithm of the inhibition constant (Ki), representing the binding affinity of a ligand. A higher pKi value indicates a stronger binding affinity.
-
EC50: The half-maximal effective concentration, indicating the concentration of a drug that gives half of the maximal response. A lower EC50 value signifies higher potency.
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the potency of a competitive antagonist.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparative analysis of m-CPBG and granisetron.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a ligand for a receptor.[3][4][5]
Objective: To measure the affinity of m-CPBG and granisetron for the 5-HT3 receptor.
Materials:
-
Receptor Source: Membrane preparations from cells (e.g., HEK293) stably expressing the human 5-HT3A receptor or from native tissues like the rat cerebral cortex.[2][3]
-
Radioligand: A tritiated high-affinity 5-HT3 receptor antagonist, such as [³H]-Granisetron or [³H]-GR65630.[2][4]
-
Test Compounds: m-CPBG and unlabeled granisetron.
-
Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and wash buffer.[5]
-
Filtration Apparatus: To separate bound from free radioligand.
Procedure:
-
Membrane Preparation: Cells or tissues expressing the 5-HT3 receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.[3]
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (m-CPBG or granisetron).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[6]
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through the 5-HT3 receptor channel upon activation by an agonist and its blockade by an antagonist.[6][7]
Objective: To determine the potency of m-CPBG as an agonist (EC50) and the potency of granisetron as an antagonist (IC50 or pA2).
Materials:
-
Cells: HEK293 cells transiently or stably expressing the human 5-HT3A receptor.[6]
-
Solutions: External (extracellular) and internal (pipette) solutions mimicking the ionic composition inside and outside the cell.
-
Agonist: m-CPBG or serotonin (B10506).
-
Antagonist: Granisetron.
-
Patch-clamp setup: Including an amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Cell Preparation: A single cell expressing 5-HT3 receptors is selected for recording.
-
Patch Formation: A glass micropipette filled with the internal solution is brought into contact with the cell membrane to form a high-resistance seal ("giga-seal"). The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of the total current flowing across the cell membrane.
-
Agonist Application: The agonist (m-CPBG) is applied to the cell at various concentrations, and the resulting inward current (due to cation influx through the 5-HT3 receptor channel) is recorded. This allows for the generation of a dose-response curve and the determination of the EC50.
-
Antagonist Application: To assess the effect of granisetron, the cell is pre-incubated with a fixed concentration of granisetron before co-application with the agonist. The degree of inhibition of the agonist-induced current is measured. By testing a range of antagonist concentrations, an IC50 value can be determined. To determine the pA2 value, dose-response curves for the agonist are generated in the absence and presence of different concentrations of the antagonist.
Bezold-Jarisch Reflex in Vivo Model
This in vivo model is used to assess the physiological effects of 5-HT3 receptor modulation. The Bezold-Jarisch reflex is a cardioinhibitory reflex characterized by bradycardia (slowing of the heart rate) and hypotension (low blood pressure), which can be induced by 5-HT3 receptor agonists.[8][9]
Objective: To evaluate the in vivo efficacy of m-CPBG in inducing the Bezold-Jarisch reflex and the ability of granisetron to antagonize this effect.
Materials:
-
Surgical Preparation: Catheters are placed for drug administration (intravenous) and for monitoring blood pressure and heart rate.
-
Test Compounds: m-CPBG and granisetron.
Procedure:
-
Baseline Measurement: Baseline heart rate and blood pressure are recorded.
-
Agonist Administration: m-CPBG is administered intravenously to induce the Bezold-Jarisch reflex, and the changes in heart rate and blood pressure are recorded.
-
Antagonist Pre-treatment: In a separate group of animals, granisetron is administered prior to the m-CPBG challenge.
-
Data Analysis: The magnitude of the bradycardia and hypotension induced by m-CPBG in the absence and presence of granisetron is compared to determine the in vivo antagonist efficacy of granisetron.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the comparative analysis of m-CPBG and granisetron.
Caption: Opposing mechanisms of m-CPBG and granisetron at the 5-HT3 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Signaling pathway of the Bezold-Jarisch reflex induced by m-CPBG and its inhibition by granisetron.
References
- 1. Mapping the molecular motions of 5-HT3 serotonin-gated channel by Voltage-Clamp Fluorometry [elifesciences.org]
- 2. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. litfl.com [litfl.com]
- 9. Bezold-Jarisch Reflex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of intravenous granisetron in suppressing the bradycardia and hypotension associated with a rabbit model of the Bezold-Jarisch reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute myocardial ischemia enhances the vanilloid TRPV1 and serotonin 5-HT3 receptor-mediated Bezold-Jarisch reflex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of m-CPBG and Ondansetron: Agonist and Antagonist Effects on the 5-HT3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the 5-HT3 receptor agonist m-CPBG (1-(m-chlorophenyl)-biguanide) and the 5-HT3 receptor antagonist ondansetron (B39145). By examining their opposing effects on key physiological parameters, this document aims to furnish researchers with essential data to inform preclinical and clinical research in areas such as cardiovascular regulation, neuropharmacology, and antiemetic drug development.
Introduction to m-CPBG and Ondansetron
m-CPBG is a potent and high-affinity agonist for the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] Conversely, ondansetron is a highly selective 5-HT3 receptor antagonist, widely used clinically as an antiemetic to manage nausea and vomiting, particularly those induced by chemotherapy and surgery.[2][3][4][5] Both compounds target the same ligand-gated ion channel, but their opposing mechanisms of action elicit distinct and predictable in vivo physiological responses. The 5-HT3 receptor, a cation-permeable ion channel, is prominently expressed on vagal afferent neurons, which play a crucial role in regulating autonomic reflexes.[6][7]
Comparative Data on In Vivo Effects
The primary in vivo model for comparing the activity of m-CPBG and ondansetron is the Bezold-Jarisch (B-J) reflex. This cardiopulmonary reflex is characterized by a triad (B1167595) of responses: hypotension (a drop in blood pressure), bradycardia (a slowing of heart rate), and apnea (B1277953) (transient cessation of breathing). Activation of 5-HT3 receptors on cardiac vagal afferents is a key trigger for this reflex.
As an agonist, m-CPBG and its structural analog phenylbiguanide (B94773) (PBG) are used experimentally to induce the B-J reflex.[2][3] Ondansetron, as an antagonist, is effective at blocking the induction of this reflex.[1] The following tables summarize the quantitative effects of these compounds on cardiovascular parameters from in vivo animal studies.
Table 1: In Vivo Agonist Effects of Phenylbiguanide (PBG) on Cardiovascular Parameters in Rats
| Compound | Dose (Intravenous) | Animal Model | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |
| Phenylbiguanide | 5 µg/kg | Unanesthetized Wistar Hannover Rats | ↓ from 115±2 mmHg to 88±5 mmHg | ↓ from 380±7 bpm to 114±26 bpm | [3] |
| Phenylbiguanide | 0.1-100 µg/kg | Urethane-anesthetized rats | Dose-dependent decrease | Dose-dependent decrease |
Note: Phenylbiguanide (PBG) is a potent 5-HT3 receptor agonist with a similar mechanism of action to m-CPBG and is often used in studies of the Bezold-Jarisch reflex.
Table 2: In Vivo Antagonist Effects of Ondansetron on Spinal Anesthesia-Induced Hypotension and Bradycardia in Humans
| Compound | Dose (Intravenous) | Patient Population | Effect on Hypotension | Effect on Bradycardia | Reference |
| Ondansetron | 4 mg | Parturients undergoing caesarean section | Significantly reduced incidence and severity | Significantly reduced incidence | [8] |
| Ondansetron | 4 mg | Elderly patients undergoing general anesthesia | Significantly lower rate of post-induction hypotension | Not significantly different from placebo | [4] |
| Ondansetron | 8 mg | Patients undergoing surgery with subarachnoid block | Less fall in systolic, diastolic, and mean arterial pressure compared to placebo | No significant effect | |
| Ondansetron | 0.075 mg/kg | Women undergoing elective cesarean delivery | Minimal mean arterial pressure was higher than the control group | Not specified | [9] |
Signaling Pathways and Mechanism of Action
The opposing effects of m-CPBG and ondansetron stem from their interaction with the 5-HT3 receptor, a ligand-gated ion channel.
-
m-CPBG (Agonist Action): m-CPBG binds to the 5-HT3 receptor, causing a conformational change that opens the ion channel. This allows for a rapid influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the neuron. In the context of the Bezold-Jarisch reflex, this occurs in the vagal afferent nerve endings in the heart and lungs.
-
Ondansetron (Antagonist Action): Ondansetron also binds to the 5-HT3 receptor but does not induce the conformational change necessary to open the ion channel. By occupying the binding site, it prevents endogenous serotonin (B10506) or exogenous agonists like m-CPBG from activating the receptor, thus inhibiting neuronal depolarization.
Experimental Protocols
Induction of the Bezold-Jarisch Reflex with a 5-HT3 Agonist (m-CPBG or PBG)
This protocol describes a typical in vivo experiment in an anesthetized rat model to observe the cardiovascular effects of 5-HT3 receptor activation.
-
Animal Preparation: A male Sprague-Dawley or Wistar rat is anesthetized (e.g., with urethane). The femoral artery and vein are cannulated for blood pressure monitoring and intravenous drug administration, respectively. An ECG can be used to monitor heart rate.
-
Baseline Measurement: After a stabilization period, baseline mean arterial pressure (MAP) and heart rate (HR) are recorded continuously.
-
Agonist Administration: A bolus intravenous injection of a 5-HT3 agonist (e.g., phenylbiguanide at a dose range of 0.1-100 µg/kg) is administered.
-
Data Recording: MAP and HR are continuously recorded to observe the characteristic hypotensive and bradycardic responses of the Bezold-Jarisch reflex. The peak change from baseline and the duration of the response are measured.
Antagonism of the Bezold-Jarisch Reflex by Ondansetron
This protocol is designed to demonstrate the ability of ondansetron to block the effects of a 5-HT3 agonist.
-
Animal Preparation and Baseline: The animal is prepared as described above, and stable baseline cardiovascular parameters are established.
-
Antagonist Pre-treatment: A dose of ondansetron (e.g., 3 µmol/kg, i.v.) is administered. Alternatively, in human studies, a standard clinical dose such as 4 mg or 8 mg is given intravenously, typically 5-20 minutes before the stimulus.[4]
-
Agonist Challenge: Following a short interval to allow for drug distribution, the 5-HT3 agonist (m-CPBG or PBG) is administered at the same dose used in the induction protocol.
-
Data Analysis: The changes in MAP and HR are recorded and compared to the responses observed in the absence of ondansetron pre-treatment. A significant attenuation or complete blockade of the hypotensive and bradycardic effects indicates 5-HT3 receptor antagonism.
Conclusion
The in vivo effects of m-CPBG and ondansetron are diametrically opposed, directly reflecting their respective agonist and antagonist actions at the 5-HT3 receptor. While m-CPBG serves as a reliable experimental tool to elicit the Bezold-Jarisch reflex through 5-HT3 receptor activation, ondansetron effectively and potently blocks this reflex. This clear agonist-antagonist relationship provides a robust model for studying 5-HT3 receptor pharmacology in vivo and underscores the critical role of this receptor in cardiovascular control and emesis. The data and protocols presented in this guide offer a foundational resource for researchers investigating the therapeutic potential of modulating the 5-HT3 receptor pathway.
References
- 1. Stimulation of 5-HT3 receptors in the NTS inhibits the cardiac Bezold-Jarisch reflex response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute myocardial ischemia enhances the vanilloid TRPV1 and serotonin 5-HT3 receptor-mediated Bezold-Jarisch reflex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Bezold-Jarisch Reflex and The Inflammatory Response Modulation in Unanesthetized Endotoxemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of ondansetron on prevention of post-induction hypotension in elderly patients undergoing general anesthesia: A randomized, double-blind placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardio-respiratory reflexes evoked by phenylbiguanide in rats involve vagal afferents which are not sensitive to capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that central 5-HT1A-receptors play a role in the von Bezold-Jarisch reflex in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bezold-Jarisch reflex in myocardial infarcted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. menoufia-med-j.com [menoufia-med-j.com]
- 9. Cardiovascular effects of central administration of cholinomimetics in anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating m-CPBG-Induced Responses: A Comparative Guide to 5-HT3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used 5-HT3 antagonists in validating responses induced by the selective 5-HT3 receptor agonist, m-chlorophenylbiguanide (B1675964) (m-CPBG). The data and protocols presented herein are intended to assist researchers in selecting the appropriate antagonist and experimental model for their specific research needs in the field of serotonin (B10506) pharmacology and drug development.
Introduction to m-CPBG and 5-HT3 Receptor Antagonism
The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel, and its activation by agonists such as serotonin or the potent and selective agonist m-CPBG leads to rapid, transient depolarization of neurons. This mechanism is implicated in various physiological processes, including nausea and vomiting, gut motility, and nociception. Consequently, antagonists of the 5-HT3 receptor are crucial tools for both basic research and as therapeutic agents. Validating the on-target effects of m-CPBG through blockade by selective 5-HT3 antagonists is a critical experimental step.
Comparative Efficacy of 5-HT3 Antagonists
The potency of 5-HT3 antagonists in blocking m-CPBG-induced responses can be quantified using various in vitro and in vivo models. The following tables summarize key quantitative data for commonly used antagonists.
Table 1: In Vitro Antagonist Potency against m-CPBG-Induced Depolarization
| Antagonist | Preparation | Parameter | Value | Reference |
| Ondansetron | Isolated rat vagus nerve | pKB | 8.6 ± 0.1 | [1] |
pKB is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.
Table 2: Antagonist Potency against 5-HT-Induced Currents in a Recombinant System
| Antagonist | Cell Line | Agonist | Parameter | Value | Reference |
| Ondansetron | HEK293 cells expressing murine 5-HT3A receptors | 5-HT | IC50 | 440 pM | [2] |
IC50 is the concentration of an antagonist that inhibits the response to an agonist by 50%. While the agonist used in this study was 5-HT, it provides a relevant measure of ondansetron's potency at the 5-HT3 receptor.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable validation of m-CPBG-induced responses. Below are protocols for key experimental assays.
Whole-Cell Voltage-Clamp Electrophysiology in HEK293 Cells
This protocol is designed to measure m-CPBG-induced inward currents in Human Embryonic Kidney (HEK293) cells stably expressing 5-HT3 receptors and to assess the inhibitory effects of 5-HT3 antagonists.
Materials:
-
HEK293 cells stably transfected with the desired 5-HT3 receptor subtype.
-
Cell culture reagents: DMEM, FBS, antibiotics, etc.
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 D-glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
m-CPBG hydrochloride.
-
5-HT3 antagonists (e.g., ondansetron, granisetron, dolasetron, palonosetron).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Culture: Culture HEK293 cells expressing 5-HT3 receptors under standard conditions. Plate cells onto glass coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution at a rate of 1-2 ml/min.
-
Whole-Cell Configuration: Obtain a gigaohm seal on a selected cell and then rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Agonist Application: Apply m-CPBG at a predetermined concentration (e.g., 10 µM) for a short duration (e.g., 2-5 seconds) using a rapid solution exchange system to elicit an inward current.
-
Antagonist Application: To determine the IC50 of an antagonist, pre-apply the antagonist at various concentrations for 2-5 minutes, followed by co-application of the antagonist with m-CPBG.
-
Data Analysis: Measure the peak amplitude of the m-CPBG-induced current in the absence and presence of the antagonist. Plot the percentage of inhibition against the antagonist concentration and fit the data with a logistic function to determine the IC50 value.
In Vitro Dopamine (B1211576) Release from Rat Striatal Slices
This protocol measures m-CPBG-stimulated release of endogenous dopamine from rat brain slices and its inhibition by 5-HT3 antagonists.
Materials:
-
Adult male Wistar rats.
-
Krebs-Ringer bicarbonate buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose, bubbled with 95% O2/5% CO2.
-
This compound.
-
5-HT3 antagonists.
-
Vibratome or tissue chopper.
-
Superfusion system.
-
High-performance liquid chromatography (HPLC) with electrochemical detection.
Procedure:
-
Tissue Preparation: Humanely euthanize a rat and rapidly dissect the striatum in ice-cold Krebs buffer. Prepare 300-400 µm thick coronal slices using a vibratome.
-
Pre-incubation: Allow slices to recover in oxygenated Krebs buffer at 32-34°C for at least 60 minutes.
-
Superfusion: Transfer individual slices to superfusion chambers and perfuse with oxygenated Krebs buffer at 37°C at a flow rate of 1 ml/min.
-
Basal Release: Collect baseline samples every 5 minutes for 20-30 minutes.
-
Stimulation: Switch to a buffer containing m-CPBG (e.g., 10-100 µM) for a defined period (e.g., 5-10 minutes) to stimulate dopamine release.
-
Antagonism: To test antagonists, pre-perfuse the slices with the antagonist for 15-20 minutes before and during the m-CPBG stimulation.
-
Sample Analysis: Analyze the collected perfusate samples for dopamine content using HPLC with electrochemical detection.
-
Data Analysis: Express the amount of dopamine in each fraction as a percentage of the total tissue dopamine content. Compare the m-CPBG-stimulated release in the absence and presence of the antagonist.
Bezold-Jarisch Reflex in Anesthetized Rats
This in vivo protocol assesses the ability of 5-HT3 antagonists to block the m-CPBG-induced Bezold-Jarisch reflex, which is characterized by bradycardia and hypotension.
Materials:
-
Adult male Sprague-Dawley rats.
-
Anesthetic (e.g., urethane).
-
Catheters for drug administration (jugular vein) and blood pressure monitoring (carotid artery).
-
ECG electrodes.
-
This compound.
-
5-HT3 antagonists.
-
Data acquisition system for recording blood pressure and heart rate.
Procedure:
-
Animal Preparation: Anesthetize the rat and insert catheters into the jugular vein and carotid artery. Place ECG electrodes to monitor heart rate.
-
Stabilization: Allow the animal to stabilize for at least 20 minutes after surgery.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR).
-
m-CPBG Administration: Administer a bolus intravenous injection of m-CPBG (e.g., 10-30 µg/kg) and record the resulting decrease in MAP and HR.
-
Antagonist Administration: Administer the 5-HT3 antagonist intravenously and allow it to take effect (e.g., 5-10 minutes).
-
Post-Antagonist Challenge: Re-administer the same dose of m-CPBG and record the cardiovascular responses.
-
Data Analysis: Compare the magnitude of the m-CPBG-induced bradycardia and hypotension before and after the administration of the antagonist.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the 5-HT3 receptor signaling pathway and a general experimental workflow for validating m-CPBG responses.
Caption: Simplified signaling pathway of the 5-HT3 receptor upon activation by m-CPBG and blockade by an antagonist.
Caption: General experimental workflow for validating the blockade of m-CPBG-induced responses by a 5-HT3 antagonist.
Conclusion
The validation of m-CPBG-induced responses using selective 5-HT3 antagonists is a fundamental aspect of serotonergic research. The choice of antagonist and experimental model should be guided by the specific research question and the desired quantitative endpoints. The data and protocols provided in this guide offer a starting point for researchers to design and execute robust experiments to investigate the role of 5-HT3 receptors in health and disease.
References
Unveiling the Serotonin 5-HT3 Receptor: A Comparative Analysis of Pharmacological and Genetic Models
A comprehensive guide for researchers and drug development professionals on the cross-validation of m-Chlorophenylbiguanide (B1675964) (m-CPBG) findings with 5-HT3A receptor genetic models.
This guide provides an objective comparison of the pharmacological effects of the 5-HT3 receptor agonist m-CPBG with the physiological and behavioral phenotypes observed in genetic models, specifically mice lacking the 5-HT3A receptor subunit (Htr3a knockout mice). By juxtaposing data from these two approaches, we aim to offer a deeper understanding of the 5-HT3 receptor's role in various biological processes and to highlight the strengths and potential discrepancies of each model system.
Data Presentation: Pharmacological versus Genetic Findings
The following tables summarize the key quantitative and qualitative findings from studies utilizing m-CPBG and Htr3a knockout mice. This side-by-side comparison facilitates a direct cross-validation of the pharmacological data with the outcomes of genetic ablation.
Table 1: Comparison of m-CPBG Pharmacological Effects and Htr3a Knockout Phenotypes
| Feature | Pharmacological Model (m-CPBG) | Genetic Model (Htr3a Knockout Mice) | Cross-Validation Interpretation |
| Anxiety-Related Behavior | Administration of 5-HT3 antagonists (blocking the receptor) shows anxiolytic effects.[1][2][3] | Display reduced anxiety-like behaviors in tests such as the elevated plus maze.[1][2][3] | High concordance: Both models support the role of the 5-HT3 receptor in mediating anxiety. |
| Social Behavior | Pharmacological studies are less specific on social interaction. | Exhibit deficits in social behavior.[1] | Genetic model provides more specific insights into the role of 5-HT3 receptors in social functioning. |
| Nociception (Pain Perception) | 5-HT3 receptor activation is implicated in nociceptive pathways. | Show decreased sensitivity to formalin-induced pain.[1] | Strong concordance: Both models indicate the involvement of 5-HT3 receptors in pain signaling. |
| Gastrointestinal Function | m-CPBG induces aversive behaviors, likely related to gastrointestinal discomfort.[4] | Not a primary reported phenotype in the reviewed literature. | Pharmacological model highlights acute peripheral effects that may not be fully recapitulated in a constitutive knockout model. |
| Response to Antidepressants | Blockade of 5-HT3 receptors can enhance the efficacy of SSRIs.[2][3] | Show altered responses to antidepressant treatments.[2][3] | Good concordance: Both models suggest a modulatory role for the 5-HT3 receptor in the therapeutic effects of antidepressants. |
| Neuronal Excitability | m-CPBG, as a 5-HT3 agonist, facilitates neurotransmitter release in certain brain regions.[5] | Exhibit upregulated NMDAR-mediated GABAergic transmission and an altered excitatory/inhibitory balance.[6] | Complementary findings: The genetic model reveals long-term neuroadaptive changes resulting from the absence of 5-HT3 receptor signaling. |
Table 2: Pharmacological Profile of m-CPBG and Other 5-HT3 Receptor Ligands
| Ligand | Type | Potency/Affinity | Efficacy | Key Characteristics |
| m-Chlorophenylbiguanide (m-CPBG) | Agonist | High affinity (IC50 ~1.5 nM)[7] | Full or partial agonist depending on the receptor subtype and cellular context.[8][9] | Can activate all five subunit interfaces of the heteromeric 5-HT3AB receptor, unlike serotonin (B10506).[10] |
| Serotonin (5-HT) | Endogenous Agonist | Lower potency than m-CPBG at some receptor configurations. | Full agonist. | Activates a more limited range of binding sites on heteromeric 5-HT3AB receptors compared to m-CPBG.[10] |
| 2-Methyl-5-HT | Agonist | Less potent than 5-HT.[8] | Partial agonist.[8] | Also shows some activity at other serotonin receptor types.[8] |
| Phenylbiguanide (PBG) | Agonist | Similar efficacy to 2-Me-5-HT.[8] | Partial agonist.[8] | Inactive at some species' 5-HT3 receptors.[8] |
| Ondansetron | Antagonist | High affinity. | Antagonist. | A clinically used antiemetic that blocks 5-HT3 receptors.[11] |
Experimental Protocols
A detailed understanding of the methodologies employed in generating the data presented above is crucial for accurate interpretation and replication.
Pharmacological Studies with m-CPBG
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity of m-CPBG for the 5-HT3 receptor.
-
Method: Membranes from cells expressing 5-HT3 receptors are incubated with a radiolabeled 5-HT3 antagonist (e.g., [3H]GR67330). Increasing concentrations of unlabeled m-CPBG are added to compete for binding. The concentration of m-CPBG that inhibits 50% of the specific binding of the radioligand (IC50) is determined.[7]
2. Electrophysiology (e.g., Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Objective: To characterize the functional effects of m-CPBG on 5-HT3 receptor-mediated ion channel activity.
-
Method: Xenopus oocytes are injected with cRNA encoding for 5-HT3 receptor subunits (e.g., 5-HT3A or 5-HT3A + 5-HT3B). After receptor expression, the oocytes are voltage-clamped, and the current response to the application of varying concentrations of m-CPBG is measured. This allows for the determination of potency (EC50) and efficacy.[10]
3. In Vivo Behavioral Assays:
-
Objective: To assess the behavioral effects of systemic or central administration of m-CPBG.
-
Method: Rodents are administered m-CPBG via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injections. Behavioral responses such as anxiety-like behavior (elevated plus maze), locomotor activity, and conditioned place aversion are then quantified.[4]
Genetic Model Studies (Htr3a Knockout Mice)
1. Generation of Htr3a Knockout Mice:
-
Objective: To create a mouse model lacking functional 5-HT3A receptors.
-
Method: Gene targeting techniques, such as homologous recombination in embryonic stem cells or CRISPR-Cas9, are used to disrupt the Htr3a gene, which encodes the 5-HT3A subunit. The resulting mice do not express functional 5-HT3 receptors.[1][6]
2. Behavioral Phenotyping:
-
Objective: To characterize the behavioral consequences of the absence of 5-HT3A receptors.
-
Method: A battery of behavioral tests is performed on Htr3a knockout mice and wild-type littermate controls. These tests include:
3. Neurochemical and Electrophysiological Analysis:
-
Objective: To investigate the neurobiological changes resulting from the lifelong absence of 5-HT3A receptors.
-
Method: Brain tissue from Htr3a knockout and wild-type mice is analyzed using techniques such as:
-
Patch-Clamp Electrophysiology: To record synaptic currents and neuronal excitability in specific brain regions like the hippocampus.[6]
-
Immunohistochemistry and Western Blotting: To quantify the expression of other neurotransmitter receptors and signaling proteins.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Logical flow of pharmacological vs. genetic approaches.
Caption: Simplified experimental workflow for cross-validation.
Caption: Simplified 5-HT3 receptor signaling pathway.
References
- 1. Impaired Social Behavior in 5-HT3A Receptor Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response of Htr3a knockout mice to antidepressant treatment and chronic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response of Htr3a knockout mice to antidepressant treatment and chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral effects of the 5-hydroxytryptamine3 receptor agonists 1-phenylbiguanide and m-chlorophenylbiguanide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A distinct distribution of functional presynaptic 5-HT receptor subtypes on GABAergic nerve terminals projecting to single hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Upregulated NMDAR-mediated GABAergic transmission underlies autistic-like deficits in Htr3a knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of distinct conformational states of the 5-HT3 receptor by full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
For Immediate Release
This guide provides a detailed comparison of the binding affinity and functional activity of m-Chlorophenylbiguanide (m-CPBG), a widely used research tool, against its primary target, the serotonin (B10506) 5-HT3 receptor, and related receptors. This document is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of m-CPBG's receptor specificity profile.
Executive Summary
m-Chlorophenylbiguanide (m-CPBG) is a potent agonist at the 5-HT3 receptor, a ligand-gated ion channel. Experimental data confirms its high affinity for both homomeric 5-HT3A and heteromeric 5-HT3AB receptor subtypes. While m-CPBG is often characterized as a selective 5-HT3 receptor agonist, evidence suggests potential interactions with other receptors, notably α2-adrenergic receptors and the serotonin transporter (SERT). This guide synthesizes available quantitative data to provide a clear comparison of m-CPBG's activity at these targets and furnishes detailed experimental protocols for independent verification.
Data Presentation: Comparative Affinity and Potency of m-CPBG
| Target Receptor/Transporter | Compound | Parameter | Value (nM) | Species/Cell Line | Reference(s) |
| 5-HT3 Receptor | m-CPBG | IC50 | 1.5 | Rat Brain | [1] |
| 5-HT3A Receptor | m-CPBG | EC50 | 3800 | Xenopus Oocytes | [2] |
| 5-HT3AB Receptor | m-CPBG | EC50 | 2800 | Xenopus Oocytes | [2] |
| α2-Adrenergic Receptor | m-CPBG | - | Data Not Available | - | - |
| Serotonin Transporter (SERT) | m-CPP* | IC50 | 230 | Human Occipital Cortex | [3] |
*m-CPP (m-Chlorophenylpiperazine) is a structurally related compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation of m-CPBG's specificity.
Radioligand Binding Assay for 5-HT3 Receptors
This protocol is adapted from established methods for determining the binding affinity of compounds at the 5-HT3 receptor.
1. Materials:
-
Radioligand: [3H]-GR65630 (a high-affinity 5-HT3 antagonist)
-
Membrane Preparation: Membranes from cells stably expressing human 5-HT3A or 5-HT3AB receptors (e.g., HEK293 cells).
-
Test Compound: m-CPBG
-
Non-specific Binding Control: A high concentration of a known 5-HT3 antagonist (e.g., 10 µM Granisetron).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
Glass fiber filters (GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
2. Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the receptor of interest.
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-GR65630 (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of the non-specific binding control, 50 µL of [3H]-GR65630, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of m-CPBG, 50 µL of [3H]-GR65630, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the m-CPBG concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay for α2-Adrenergic Receptors ([35S]GTPγS Binding Assay)
This assay measures the activation of G-proteins coupled to α2-adrenergic receptors.
1. Materials:
-
Radioligand: [35S]GTPγS
-
Membrane Preparation: Membranes from cells expressing α2-adrenergic receptor subtypes (e.g., CHO or HEK293 cells).
-
Test Compound: m-CPBG
-
Agonist Control: A known α2-adrenergic agonist (e.g., UK-14304).
-
Basal Control: Assay buffer without agonist.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
2. Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the 5-HT3 receptor binding assay protocol.
-
Assay:
-
In a 96-well plate, add the following:
-
Membrane preparation (10-20 µg of protein).
-
GDP (10 µM final concentration).
-
Varying concentrations of m-CPBG or the agonist control.
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS (0.1-0.5 nM final concentration).
-
Incubate for 60 minutes at 30°C.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration.
-
Determine the EC50 and Emax values using non-linear regression.
-
Serotonin Transporter (SERT) Uptake Assay
This assay measures the inhibition of serotonin uptake by SERT.
1. Materials:
-
Radiolabeled Substrate: [3H]-Serotonin (5-HT)
-
Cell Line: Cells endogenously expressing or transfected with human SERT (e.g., HEK293-hSERT cells or JAR cells).
-
Test Compound: m-CPBG
-
Non-specific Uptake Control: A known SERT inhibitor (e.g., 10 µM fluoxetine).
-
Uptake Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.
-
Lysis Buffer: 1% Triton X-100 or 0.1 M NaOH.
2. Procedure:
-
Cell Culture: Plate cells in a 96-well plate and grow to confluency.
-
Uptake Assay:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of m-CPBG or the non-specific uptake control for 15-30 minutes at 37°C.
-
Initiate uptake by adding [3H]-5-HT (at a concentration near its Km for SERT).
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
-
Quantification:
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the m-CPBG concentration.
-
Determine the IC50 value using non-linear regression.
-
Visualizations
Signaling Pathway of the 5-HT3 Receptor
Caption: Signaling pathway of the 5-HT3 receptor upon agonist binding.
Experimental Workflow for Receptor Specificity Assessment
Caption: Workflow for assessing the receptor specificity of m-CPBG.
References
- 1. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformationally-restricted analogues and partition coefficients of the 5-HT3 serotonin receptor ligands meta-chlorophenylbiguanide (mCPBG) and meta-chlorophenylguanidine (mCPG) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency of m-CPBG at 5-HT3 Receptor Subunits: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the potency of 1-(m-chlorophenyl)-biguanide (m-CPBG) at various 5-hydroxytryptamine-3 (5-HT3) receptor subunit compositions. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to facilitate a deeper understanding of m-CPBG's pharmacological profile.
Introduction
The 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, is a crucial target in drug discovery, particularly for antiemetic therapies. These receptors are pentameric structures, with the 5-HT3A subunit being capable of forming functional homomeric receptors. The co-assembly of 5-HT3A with other subunits, such as 5-HT3B, 5-HT3C, 5-HT3D, and 5-HT3E, results in heteromeric receptors with distinct pharmacological and biophysical properties. m-CPBG is a potent and selective 5-HT3 receptor agonist widely used as a pharmacological tool to probe receptor function. Understanding its potency at different subunit combinations is critical for interpreting experimental results and for the rational design of novel therapeutics.
Quantitative Comparison of m-CPBG Potency
The following table summarizes the half-maximal effective concentration (EC50) of m-CPBG at different recombinant human 5-HT3 receptor subunit compositions. The data is compiled from studies utilizing two-electrode voltage clamp electrophysiology in Xenopus laevis oocytes.
| Receptor Subunit Composition | m-CPBG EC50 (µM) | Reference |
| 5-HT3A | 3.8 | [1] |
| 5-HT3AB | Similar to 5-HT3A | [2] |
| 5-HT3AC | Similar to 5-HT3A | [2] |
| 5-HT3AD | Similar to 5-HT3A | [2] |
| 5-HT3AE | Similar to 5-HT3A | [2] |
While the EC50 values for m-CPBG are similar across the tested subunit compositions, it is crucial to note that the maximal response elicited by m-CPBG can vary significantly. For instance, m-CPBG acts as a super-agonist at 5-HT3AB receptors, producing a maximal response greater than that of serotonin. In contrast, at 5-HT3AC, 5-HT3AD, and 5-HT3AE receptors, m-CPBG behaves as a partial agonist, with a lower maximal response compared to its effect on 5-HT3A receptors.[2]
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes and calcium influx assays in mammalian cell lines such as Human Embryonic Kidney 293 (HEK293) cells.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is a cornerstone for studying the function of ligand-gated ion channels.
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Complementary RNA (cRNA) encoding the desired 5-HT3 receptor subunits is injected into the oocytes.
-
Incubation: The oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with a recording solution.
-
Agonist Application: Solutions containing varying concentrations of m-CPBG are applied to the oocyte, and the resulting inward current is measured.
-
Data Analysis: The peak current response at each concentration is plotted to generate a dose-response curve, from which the EC50 value is calculated.
Experimental workflow for determining m-CPBG potency using TEVC in Xenopus oocytes.
Calcium Influx Assay in HEK293 Cells
This method measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently or stably transfected with the cDNA encoding the desired 5-HT3 receptor subunits.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Application: A baseline fluorescence is established before the addition of m-CPBG at various concentrations.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is measured using a fluorescence plate reader or microscope.
-
Data Analysis: The fluorescence signal is used to generate dose-response curves and calculate EC50 values.
Signaling Pathway of 5-HT3 Receptor Activation
Activation of the 5-HT3 receptor by an agonist like m-CPBG leads to the rapid opening of a non-selective cation channel, resulting in the influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions. This influx causes depolarization of the cell membrane, leading to an excitatory postsynaptic potential (EPSP) in neurons. The increase in intracellular Ca2+ can also trigger downstream signaling cascades, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinases (ERK1/2).
Simplified signaling pathway of the 5-HT3 receptor upon activation by m-CPBG.
Conclusion
m-CPBG is a valuable pharmacological tool for studying 5-HT3 receptors. While its potency in terms of EC50 is similar across different subunit compositions (5-HT3A, 5-HT3AB, 5-HT3AC, 5-HT3AD, and 5-HT3AE), its efficacy, or maximal response, varies significantly. This highlights the importance of considering the specific receptor subunit composition when interpreting data obtained using m-CPBG. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers working with this important class of receptors.
References
Harnessing m-CPBG to Validate 5-HT3 Receptor Therapeutic Potential in Disease Models
A Comparative Guide for Preclinical Researchers
Meta-chlorophenylbiguanide (m-CPBG) is a potent and high-affinity agonist for the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel involved in fast synaptic transmission.[1][2] Its utility as a pharmacological tool is critical in validating the therapeutic role of 5-HT3 receptors in various central and peripheral nervous system disorders. This guide provides a comparative overview of m-CPBG's application in key disease models, contrasts its effects with the 5-HT3 antagonist Ondansetron, and details relevant experimental protocols to aid researchers in study design.
Mechanism of Action: The 5-HT3 Receptor Pathway
The 5-HT3 receptor is a member of the Cys-loop superfamily of pentameric ligand-gated ion channels.[3] Upon binding of an agonist like serotonin (B10506) or m-CPBG, the channel undergoes a conformational change, opening a central pore permeable to cations (Na+, K+, and Ca2+). This influx of positive ions leads to rapid depolarization of the neuronal membrane, resulting in an excitatory signal. This mechanism is fundamental to the role of 5-HT3 receptors in modulating neurotransmitter release and neuronal excitability in areas such as the hippocampus and brainstem.[3][4]
The diagram below illustrates the activation of the 5-HT3 receptor by the agonist m-CPBG, leading to neuronal depolarization.
Caption: Agonist (m-CPBG) binding opens the 5-HT3 ion channel, causing cation influx and depolarization.
Comparative Efficacy in Preclinical Disease Models
The pro-emetic and anxiogenic-like effects of m-CPBG are instrumental in modeling disease states where 5-HT3 receptor overactivation is hypothesized to be a contributing factor. Its effects are typically contrasted with 5-HT3 antagonists like Ondansetron, which are expected to produce the opposite, therapeutic effect.
Activation of 5-HT3 receptors in the gut and brainstem is a primary driver of nausea and vomiting. m-CPBG potently induces the Bezold-Jarisch reflex, a cardiogenic reflex that causes bradycardia, hypotension, and apnea, and is used as a proxy for emetic potential.[1] In animal models capable of emesis, such as ferrets and dogs, m-CPBG serves as a reliable emetogen.[5][6] In rodents, which lack an emetic reflex, pica (the consumption of non-nutritive substances like kaolin) is used as a surrogate marker for nausea.[7][8]
| Compound | Disease Model | Species | Key Parameter | Result |
| m-CPBG | Chemotherapy-Induced Emesis (Proxy) | Cat | Bezold-Jarisch Reflex | Potently evoked reflex[1] |
| Ondansetron | Chemotherapy-Induced Emesis | Ferret | Emetic Events | Antagonized cisplatin-induced emesis[5] |
| m-CPBG | Nausea-like Behavior | Rat | Kaolin (B608303) Consumption (Pica) | Significantly increases pica |
| Ondansetron | Nausea-like Behavior | Rat | Kaolin Consumption (Pica) | Reduces cisplatin-induced pica[5] |
The role of 5-HT3 receptors in anxiety is complex, but their activation is often associated with increased anxiety-like behaviors in preclinical models.[2] The anxiogenic effect of m-CPBG can be assessed using paradigms like the elevated plus maze (EPM) and light-dark box, where a reduction in exploratory behavior in open/lit areas is indicative of anxiety.[9]
| Compound | Disease Model | Species | Key Parameter | Result |
| m-CPBG | Generalized Anxiety | Mouse/Rat | Time in Open Arms (EPM) | Decreases time and entries |
| Ondansetron | Generalized Anxiety | Mouse/Rat | Time in Open Arms (EPM) | Increases time and entries (anxiolytic effect) |
| m-CPBG | Generalized Anxiety | Mouse/Rat | Time in Light Chamber | Decreases time spent in light |
| Ondansetron | Generalized Anxiety | Mouse/Rat | Time in Light Chamber | Increases time spent in light |
Detailed Experimental Protocols
Accurate and reproducible data is contingent on meticulous experimental design. Below are standardized protocols for key behavioral assays.
-
Animals: Male Wistar rats (200-250g) are individually housed with free access to food, water, and a pre-weighed amount of kaolin clay.
-
Acclimatization: Animals are acclimated to the housing conditions and the presence of kaolin for at least 3 days prior to the experiment.
-
Group Allocation: Rats are randomly assigned to groups: Vehicle (saline), m-CPBG (e.g., 1-10 mg/kg, i.p.), Ondansetron (e.g., 2 mg/kg, i.p.), and Cisplatin (e.g., 6 mg/kg, i.p.).
-
Drug Administration: The test compounds (Vehicle, m-CPBG, or Ondansetron) are administered 30 minutes before the emetogenic challenge with Cisplatin.
-
Data Collection: Food, water, and kaolin consumption are measured at 24, 48, and 72-hour intervals post-cisplatin injection. Pica is defined as the grams of kaolin consumed.[5]
-
Statistical Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare kaolin consumption between groups.
-
Apparatus: The maze consists of four arms (30 cm long x 5 cm wide) set in a plus configuration, elevated 50 cm from the floor. Two opposite arms are enclosed by high walls (15 cm), and the other two are open.
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used. The experiment is conducted under dim lighting conditions to encourage exploration.
-
Drug Administration: Mice are treated with Vehicle (saline), m-CPBG (e.g., 1-5 mg/kg, i.p.), or Ondansetron (e.g., 1 mg/kg, i.p.) 30 minutes before the test.
-
Test Procedure: Each mouse is placed in the central square of the maze, facing an open arm. The animal is allowed to explore freely for 5 minutes. An overhead camera records the session.
-
Data Analysis: An automated tracking system measures the number of entries into and the time spent in the open and closed arms. Anxiogenic-like behavior is characterized by a lower percentage of time spent and entries into the open arms.[9]
-
Statistical Analysis: An independent t-test or one-way ANOVA is used to compare the behavioral parameters between the different treatment groups.
Visualizing the Preclinical Workflow
The following diagram outlines a typical workflow for validating the therapeutic potential of a compound like m-CPBG in a preclinical setting.
Caption: A standard workflow for preclinical validation of a pharmacological agent in a disease model.
References
- 1. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A distinct distribution of functional presynaptic 5-HT receptor subtypes on GABAergic nerve terminals projecting to single hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring the nausea-to-emesis continuum in non-human animals: Refocusing on gastrointestinal vagal signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
A Comparative Analysis of m-CPBG's In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
m-Chlorophenylbiguanide (m-CPBG) is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor, a ligand-gated ion channel. Its effects have been characterized in a variety of experimental settings, both in isolated cellular systems (in vitro) and within whole organisms (in vivo). This guide provides a comprehensive comparison of the observed effects, supported by experimental data and detailed methodologies, to aid researchers in designing and interpreting studies involving this compound.
Data Presentation: A Comparative Summary
The following tables summarize the key quantitative data on the effects of m-CPBG in both in vitro and in vivo preparations.
Table 1: In Vitro Effects of m-CPBG
| Parameter | Preparation | Concentration/Dose | Observed Effect | Reference |
| Receptor Activation (EC50) | Human 5-HT3A/B receptors expressed in Xenopus oocytes | 0.1 µM to 50 µM | Potent activation of 5-HT3 receptors. | [1] |
| Receptor Activation (EC50) | Rodent 5-HT3 receptors | Not specified | mCPBG is ~10-fold more potent than 5-HT. | [2] |
| GABAergic mIPSC Frequency | Mechanically dissociated rat basolateral amygdala neurons | 1 µM | Increased frequency to 226.1 ± 14.1% of control. | [3] |
| GABAergic mIPSC Amplitude | Mechanically dissociated rat basolateral amygdala neurons | 1 µM | Increased mean amplitude to 118.2 ± 4.3% of control. | [3] |
| Hippocampal Gamma Oscillation Power | Mouse hippocampal slices (CA1) | 1 µM | Reduced integral power from 98.9 ± 17.2 µV² to 56.6 ± 8.2 µV². | [4] |
| Spontaneous IPSC Frequency in PV Interneurons | Mouse hippocampal slices | 1 µM | Reduced from 23.3 ± 2.7 Hz to 18.9 ± 2.6 Hz. | [4] |
| Vascular Tone in Cortical Slices | Mouse somatosensory cortical slices | 100 µM | Induced either vasodilation (111.11 ± 3.03% over baseline) or vasoconstriction (90.04 ± 3.15% over baseline). | [5] |
| Spermatozoal Hyperactivation | Mouse spermatozoa | 100 µM | Significantly increased the percentage of hyperactivated spermatozoa. | [6] |
Table 2: In Vivo Effects of m-CPBG
| Parameter | Animal Model | Administration Route & Dose | Observed Effect | Reference |
| Neuronal Auditory Responses | Male CBA/J mice | Iontophoretic application (10–90 nA of 10 mM solution) | Both increases and decreases in evoked responses of inferior colliculus neurons. | [7] |
| Blood Glucose | Adult Wistar male rats | Intracerebroventricular injection | Significant increase in blood glucose in non-stressed rats. | [8] |
| Food Intake (Nucleus Accumbens) | Food-deprived rats | Bilateral microinjection (10.0 or 20.0 µ g/0.5 µl/side) | Dose-dependent increase in 2-hour food intake. | [9] |
| Food Intake (Ventral Tegmental Area) | Food-restricted rats | Bilateral microinjection | Significant reduction in food and water intake. | [9] |
| Respiratory Burst Frequency | Isolated adult turtle brainstems | Bath application (10–50 µM) | Dose-dependent increase in respiratory burst frequency. | [10] |
| Body Temperature | Rats | Injection (dose not specified) | Increased body temperature. | [11] |
| Appetite | Rats | Injection (dose not specified) | Reduced appetite. | [11] |
| Ethanol (B145695) Intake | Wistar rats with high ethanol preference | Intracerebroventricular microinjection | Inactive in reducing ethanol intake. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in this guide.
In Vitro Electrophysiology in Brain Slices
This protocol is a composite based on methodologies used to study m-CPBG's effects on synaptic transmission and network oscillations.[3][4]
-
Slice Preparation:
-
Animals (e.g., mice or rats) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF) of a specific composition (e.g., in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose).
-
Coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus, amygdala) are cut using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Whole-cell patch-clamp recordings are made from visually identified neurons using glass micropipettes filled with an internal solution (composition varies depending on the experiment, e.g., to record excitatory or inhibitory currents).
-
Spontaneous or evoked postsynaptic currents (sIPSCs, sEPSCs) or field potentials are recorded using an appropriate amplifier and data acquisition system.
-
-
Drug Application:
-
m-CPBG is dissolved in the aCSF to the desired final concentration (e.g., 1 µM).
-
The m-CPBG-containing aCSF is bath-applied to the slice for a defined period.
-
Washout is performed by switching the perfusion back to the control aCSF.
-
In Vivo Microinjection and Behavioral Testing
This protocol outlines the general procedure for examining the central effects of m-CPBG on behavior.[8][9]
-
Animal Surgery:
-
Rats are anesthetized and placed in a stereotaxic apparatus.
-
Guide cannulae are surgically implanted, targeting a specific brain region (e.g., nucleus accumbens, ventral tegmental area, or lateral ventricle for intracerebroventricular injections).
-
The cannulae are fixed to the skull with dental cement, and a stylet is inserted to maintain patency.
-
Animals are allowed to recover for a specified period (e.g., one week).
-
-
Drug Preparation and Microinjection:
-
m-CPBG is dissolved in a sterile vehicle (e.g., saline) to the desired concentration.
-
For microinjection, the stylet is removed, and an injection needle connected to a microsyringe is inserted into the guide cannula.
-
A small volume of the drug solution (e.g., 0.5 µl) is infused over a set period (e.g., 1 minute).
-
-
Behavioral Assessment:
-
Following the microinjection, animals are placed in an appropriate testing environment (e.g., an open field with access to food and water).
-
Behavioral parameters such as food intake, water intake, and locomotor activity are quantified over a defined period (e.g., 2 hours).
-
A within-subjects design is often used, where each animal receives all drug doses (including vehicle) in a counterbalanced order.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to m-CPBG's mechanism of action and experimental application.
Caption: Signaling pathway of m-CPBG via the 5-HT3 receptor.
Caption: A generalized workflow for studying m-CPBG effects.
References
- 1. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Presynaptic 5-HT3 receptor-mediated modulation of synaptic GABA release in the mechanically dissociated rat amygdala neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT3a Receptors Modulate Hippocampal Gamma Oscillations by Regulating Synchrony of Parvalbumin-Positive Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of cortical 5-HT3 receptor-expressing interneurons induces NO mediated vasodilatations and NPY mediated vasoconstrictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 5-hydroxytryptamine on spermatozoal hyperactivation and in vitro fertilization in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of serotonin 3 receptors changes in vivo auditory responses in the mouse inferior colliculus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Central 5-HT3 receptor stimulation by m-CPBG increases blood glucose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contrasting effects of 5-HT3 receptor stimulation of the nucleus accumbens or ventral tegmentum on food intake in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT3 receptor-dependent modulation of respiratory burst frequency, regularity, and episodicity in isolated adult turtle brainstems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serotonin signaling to regulate energy metabolism: a gut microbiota perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Evaluating the Translational Relevance of m-CPBG Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of meta-chlorophenylbiguanide (m-CPBG) as a research tool, focusing on its translational relevance. By comparing its performance with alternative compounds and providing detailed experimental data and protocols, this guide aims to assist researchers in making informed decisions when designing preclinical studies targeting the 5-HT3 receptor.
Executive Summary
m-Chlorophenylbiguanide (B1675964) (m-CPBG) is a potent and selective agonist for the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel involved in a variety of physiological processes, including nausea and vomiting, anxiety, and gut motility. Due to its high affinity and specificity, m-CPBG is widely used in preclinical research to probe the function of the 5-HT3 receptor. However, understanding the translational relevance of these studies is crucial for predicting clinical outcomes. This guide presents a comparative analysis of m-CPBG with other 5-HT3 receptor ligands, details key experimental protocols, and discusses the factors influencing the translation of m-CPBG research from the bench to the bedside.
Data Presentation: Comparative Pharmacology of 5-HT3 Receptor Ligands
The following tables summarize the quantitative data from various preclinical studies, allowing for a direct comparison of m-CPBG with other commonly used 5-HT3 receptor agonists and the clinically relevant antagonist, ondansetron (B39145).
Table 1: Comparative Binding Affinities and Functional Potencies of 5-HT3 Receptor Agonists
| Compound | Receptor/Tissue | Assay Type | Parameter | Value | Reference |
| m-CPBG | 5-HT3 Receptors | Radioligand Binding | IC50 | 1.5 nM | [1] |
| m-CPBG | Rat Vagus Nerve | Depolarization | EC50 | 0.05 µM | [1] |
| 5-HT (Serotonin) | Rat Vagus Nerve | Depolarization | EC50 | 0.46 µM | [1] |
| 2-Methyl-5-HT | Rat Vagus Nerve | Depolarization | EC50 | 4.03 µM | [2] |
| Phenylbiguanide (B94773) (PBG) | Nucleus Accumbens | Dopamine (B1211576) Release | Concentration | 0.1 - 1.0 mM | [3] |
Table 2: Comparative Behavioral Effects of 5-HT3 Receptor Agonists in Rats
| Compound | Behavioral Assay | Dose Range | Observed Effect | Reference |
| m-CPBG | Conditioned Place Aversion | 0.3 - 10 mg/kg (i.p.) | Aversion | [4] |
| m-CPBG | Conditioned Taste Aversion | 10 mg/kg (i.p.) | Aversion | [4] |
| Phenylbiguanide (PBG) | Conditioned Place Aversion | 3 - 30 mg/kg (i.p.) | Aversion | [4] |
| Phenylbiguanide (PBG) | Locomotor & Gnawing Behavior | 1 - 30 µg (i.c.v.) | Enhancement | [4] |
Table 3: Antagonism of m-CPBG and Other Agonists by Ondansetron
| Agonist | Antagonist | Experimental Model | Parameter | Value | Reference |
| m-CPBG | Ondansetron | Rat Vagus Nerve Depolarization | pKB | 8.6 ± 0.1 | [1] |
| 5-HT | Ondansetron | Rat Vagus Nerve Depolarization | pA2 | 8.63 | [2] |
| Phenylbiguanide (PBG) | Ondansetron | Conditioned Place Aversion (Rat) | Blocking Dose | 0.01 - 0.1 mg/kg (s.c.) | [4] |
| - | Ondansetron | Rat Cortical Membranes ([3H]GR65630 binding) | pKi | 8.70 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of research findings. Below are protocols for key experiments cited in this guide.
Whole-Cell Patch-Clamp Electrophysiology for 5-HT3 Receptor Characterization
This protocol is adapted from studies investigating the functional properties of 5-HT3 receptors expressed in cell lines.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are transiently transfected with plasmids encoding the desired 5-HT3 receptor subunits (e.g., 5-HT3A) using a suitable transfection reagent. Co-transfection with a fluorescent marker like GFP helps identify transfected cells.
-
-
Electrophysiological Recordings:
-
Recordings are performed 24-48 hours post-transfection.
-
Coverslips with adherent cells are placed in a recording chamber on an inverted microscope and perfused with an external solution (in mM: 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose; pH 7.3).
-
Patch pipettes (3-5 MΩ resistance) are filled with an internal solution (in mM: 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA; pH 7.2).
-
Whole-cell recordings are obtained using a patch-clamp amplifier. Cells are voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application:
-
Agonists and antagonists are prepared as stock solutions and diluted to the final concentration in the external solution.
-
A rapid solution exchange system is used to apply drugs to the recorded cell.
-
For dose-response curves, increasing concentrations of the agonist are applied. To determine antagonist potency, a fixed concentration of the antagonist is pre-applied before co-application with varying concentrations of the agonist.
-
In Vivo Microdialysis for Neurotransmitter Release
This protocol is a generalized procedure for measuring neurotransmitter levels in the brain of awake, freely moving animals, based on methodologies used to study the effects of 5-HT3 receptor ligands on dopamine release.[3][5][6][7]
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat) with an appropriate anesthetic (e.g., isoflurane).
-
Place the animal in a stereotaxic frame.
-
Following a midline scalp incision, drill a small hole in the skull above the target brain region (e.g., nucleus accumbens).
-
Implant a guide cannula to the desired coordinates and secure it with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the test compound (e.g., m-CPBG) either systemically (i.p., s.c.) or locally via reverse dialysis through the probe.
-
Continue collecting samples to measure changes in neurotransmitter concentrations.
-
-
Sample Analysis:
-
Neurotransmitter concentrations in the dialysate are typically quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.
-
Mandatory Visualization
Signaling Pathway of m-CPBG at the 5-HT3 Receptor
Caption: Signaling pathway of m-CPBG at a presynaptic 5-HT3 receptor.
Experimental Workflow for Conditioned Place Aversion
Caption: Experimental workflow for a conditioned place aversion study.
Discussion on Translational Relevance
The translational relevance of preclinical studies using m-CPBG is a multifaceted issue that requires careful consideration of the compound's pharmacology, the animal models employed, and the clinical context.
Strengths of m-CPBG in Preclinical Research
-
High Potency and Selectivity: m-CPBG exhibits high affinity and potent agonist activity at 5-HT3 receptors.[1] This allows for the specific investigation of 5-HT3 receptor-mediated effects with a reduced likelihood of off-target interactions at the concentrations typically used in vitro.
-
Robust and Reproducible Effects: In animal models, m-CPBG reliably induces specific behaviors, such as conditioned taste and place aversion, which are blockable by selective 5-HT3 antagonists like ondansetron.[4] This provides a consistent and quantifiable phenotype for studying 5-HT3 receptor function.
-
Utility in Elucidating Mechanisms: The use of m-CPBG has been instrumental in understanding the role of 5-HT3 receptors in modulating the release of other neurotransmitters, such as dopamine.[3] This is crucial for understanding the complex neural circuits that may be relevant to psychiatric and neurological disorders.
Limitations and Challenges for Clinical Translation
-
Species Differences: While the 5-HT3 receptor is conserved across species, subtle differences in receptor subunit composition, distribution, and pharmacology may exist between rodents and humans. These differences can impact the predictive validity of preclinical findings.
-
Complexity of Human Disease: The behavioral effects of m-CPBG in rodents, such as aversion, are simplistic models of complex human conditions like nausea or anxiety.[4] While informative, these models do not capture the full spectrum of symptoms and psychological factors present in patients.
-
Lack of Clinical Data for m-CPBG: m-CPBG is a tool compound for research and is not used clinically. Therefore, there is no direct clinical data to validate the preclinical observations. The translation of findings relies on the assumption that the mechanisms elucidated by m-CPBG are the same as those targeted by clinically approved 5-HT3 receptor antagonists.
-
Off-Target Effects at Higher Concentrations: While selective, at higher concentrations, m-CPBG and other phenylbiguanides may have effects on dopamine and serotonin (B10506) transporters, which could confound the interpretation of results, particularly in behavioral studies.[8]
-
Focus on Agonism vs. Clinical Use of Antagonists: The vast majority of clinically approved drugs targeting the 5-HT3 receptor are antagonists used to block receptor activation (e.g., for chemotherapy-induced nausea and vomiting).[9][10] While m-CPBG is useful for understanding the consequences of receptor activation, the direct translational relevance to the clinical use of antagonists needs to be carefully interpreted.
Conclusion and Future Directions
m-CPBG remains a valuable pharmacological tool for the preclinical investigation of 5-HT3 receptor function. Its high potency and selectivity allow for precise mechanistic studies that have significantly advanced our understanding of this receptor system. However, researchers and drug developers must be mindful of the inherent limitations in translating findings from animal models to human clinical applications.
To enhance the translational relevance of m-CPBG studies, future research should focus on:
-
Directly comparing the effects of m-CPBG with clinically relevant 5-HT3 receptor antagonists in a wider range of preclinical models.
-
Investigating the effects of m-CPBG in more sophisticated animal models that better recapitulate the complexity of human diseases.
-
Utilizing human-derived cells and tissues where possible to confirm findings from rodent studies.
-
Careful dose selection in behavioral studies to minimize the potential for off-target effects.
By critically evaluating the data and methodologies presented in this guide, the scientific community can better leverage the strengths of m-CPBG as a research tool while acknowledging its limitations, ultimately fostering a more effective and efficient translation of preclinical discoveries into clinical practice.
References
- 1. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of 5-HT3 receptor by 1-phenylbiguanide increases dopamine release in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral effects of the 5-hydroxytryptamine3 receptor agonists 1-phenylbiguanide and m-chlorophenylbiguanide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine releasing effect of phenylbiguanide in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ondansetron: a selective 5-HT(3) receptor antagonist and its applications in CNS-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ondansetron: a serotonin receptor (5-HT3) antagonist for antineoplastic chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of m-CPBG and Novel 5-HT3 Receptor Modulators for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the established 5-HT3 receptor agonist m-CPBG with a selection of novel modulators exhibiting distinct mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the study of the 5-HT3 receptor, a critical target in neuroscience and pharmacology. We present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate a deeper understanding of these compounds' comparative performance.
Comparative Analysis of 5-HT3 Receptor Modulators
The following table summarizes the key pharmacological parameters of m-CPBG and three novel 5-HT3 receptor modulators: Varenicline (a novel agonist), PU02 (a novel negative allosteric modulator), and 5-Chloroindole (B142107) (a novel positive allosteric modulator). These compounds have been selected to represent the diverse range of pharmacological activities at the 5-HT3 receptor.
| Compound | Modulator Type | Receptor Subtype(s) | Assay Type | Key Parameter | Value | Reference(s) |
| m-CPBG | Agonist | 5-HT3 | Radioligand Binding | IC50 | 1.5 nM | [1] |
| Rat Vagus Nerve | Depolarization | EC50 | 0.05 µM | [1] | ||
| Varenicline | Agonist (near full at human) | Human 5-HT3A | Two-electrode voltage clamp (Xenopus oocytes) | EC50 | 5.9 µM | [2][3][4][5] |
| Human 5-HT3A | Two-electrode voltage clamp (Xenopus oocytes) | Rmax | ~80% of 5-HT | [2][3][4][5] | ||
| Mouse 5-HT3A | Two-electrode voltage clamp (Xenopus oocytes) | EC50 | 18 µM | [2][3][4][5] | ||
| Mouse 5-HT3A | Two-electrode voltage clamp (Xenopus oocytes) | Rmax | ~35% of 5-HT | [2][3][4][5] | ||
| PU02 | Negative Allosteric Modulator | Human 5-HT3A | FMP Assay (HEK293 cells) | IC50 | ~1 µM | [6][7] |
| Human 5-HT3A | Electrophysiology (COS-7 cells) | IC50 | 0.49 µM | [6][7] | ||
| Human 5-HT3AB | FMP Assay (HEK293 cells) | IC50 | ~1 µM | [6][7] | ||
| 5-Chloroindole | Positive Allosteric Modulator | Human 5-HT3A | Calcium Imaging (HEK293 cells) | - | Potentiates 5-HT and partial agonist responses | [8][9] |
| Human 5-HT3A | Radioligand Binding | - | ~2-fold increase in 5-HT apparent affinity | [9] |
Signaling Pathways and Experimental Workflows
To provide a clear visual context for the experimental data, the following diagrams illustrate the 5-HT3 receptor signaling pathway and a typical experimental workflow for characterizing novel modulators.
Detailed Experimental Protocols
Radioligand Binding Assay (for determining binding affinity)
This protocol is adapted from methodologies used to characterize high-affinity ligands for the 5-HT3 receptor.
-
Objective: To determine the binding affinity (Ki or IC50) of a test compound for the 5-HT3 receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT3A receptor (e.g., HEK293 cells).
-
Radioligand: [3H]GR65630 or [3H]granisetron.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known 5-HT3 antagonist (e.g., 10 µM Granisetron).
-
Test compound (e.g., m-CPBG, novel modulator) at various concentrations.
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation counter and scintillation cocktail.
-
-
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes (20-50 µg protein) with a fixed concentration of the radioligand (at or below its Kd, e.g., 0.3 nM [3H]GR65630) and varying concentrations of the test compound.
-
Controls:
-
Total Binding: Incubate membranes with only the radioligand.
-
Non-specific Binding: Incubate membranes with the radioligand and a high concentration of the unlabeled competitor.
-
-
Equilibration: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology (for functional characterization)
This protocol is suitable for determining the functional effects of modulators on 5-HT3 receptor ion channel activity.
-
Objective: To measure changes in ion current through the 5-HT3 receptor in response to agonists and modulators.
-
Materials:
-
Cells expressing the 5-HT3 receptor (e.g., HEK293, COS-7, or Xenopus oocytes).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (3-6 MΩ resistance).
-
Extracellular (bath) solution (e.g., in mM: 140 NaCl, 2.8 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4).
-
Intracellular (pipette) solution (e.g., in mM: 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, pH 7.2).
-
Agonist (e.g., 5-HT, m-CPBG) and test modulator stock solutions.
-
-
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording. For oocytes, inject cRNA encoding the 5-HT3 receptor subunits.
-
Recording Setup: Establish a whole-cell patch-clamp configuration on a single cell. Clamp the membrane potential at a holding potential of -60 mV.
-
Agonist Application: Apply a known concentration of a 5-HT3 receptor agonist (e.g., 5-HT at its EC50) to elicit an inward current.
-
Modulator Application:
-
For Antagonists/NAMs: Co-apply the agonist with varying concentrations of the test compound to measure inhibition of the agonist-evoked current.
-
For Agonists: Apply varying concentrations of the test compound to generate a dose-response curve and determine EC50 and maximal response relative to a full agonist like 5-HT.
-
For PAMs: Co-apply a fixed concentration of the test compound with varying concentrations of the agonist to observe potentiation of the agonist-evoked current.
-
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current for each condition.
-
Normalize the responses to the maximal agonist response.
-
Fit the data to appropriate dose-response curves to determine EC50, IC50, and relative efficacy.
-
Calcium Imaging Assay (for high-throughput functional screening)
This assay provides a high-throughput method to assess the functional activity of 5-HT3 receptor modulators by measuring changes in intracellular calcium.
-
Objective: To measure the increase in intracellular calcium concentration following 5-HT3 receptor activation.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist (e.g., 5-HT) and test modulator stock solutions.
-
Fluorescence microplate reader or a fluorescence microscope.
-
-
Procedure:
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Incubate cells with Fluo-4 AM in assay buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add varying concentrations of the test compound (agonist, antagonist, or allosteric modulator) to the wells. For antagonists and allosteric modulators, pre-incubate for a short period before agonist addition.
-
Agonist Stimulation: Add a fixed concentration of a 5-HT3 receptor agonist (e.g., 5-HT at its EC80) to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader or microscope.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline.
-
Plot ΔF against the concentration of the test compound to generate dose-response curves and determine EC50 or IC50 values.
-
Conclusion
The landscape of 5-HT3 receptor pharmacology is evolving with the discovery of novel modulators that offer greater diversity in their mechanisms of action compared to classical agonists and antagonists. While m-CPBG remains a valuable tool as a potent agonist, the emergence of compounds like the partial agonist varenicline, the negative allosteric modulator PU02, and the positive allosteric modulator 5-chloroindole provides researchers with a more nuanced toolkit to probe the function of the 5-HT3 receptor. The experimental protocols detailed in this guide offer robust methods for the head-to-head comparison of these and other novel compounds, facilitating the identification of new therapeutic leads and a deeper understanding of 5-HT3 receptor signaling.
References
- 1. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Varenicline Is a Potent Agonist of the Human 5-Hydroxytryptamine3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Varenicline Is a Potent Agonist of the Human 5-Hydroxytryptamine_3 Receptor [authors.library.caltech.edu]
- 5. Varenicline is a potent agonist of the human 5-hydroxytryptamine3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a novel allosteric modulator of 5-HT3 receptors: inhibition and potentiation of Cys-loop receptor signaling through a conserved transmembrane intersubunit site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. 5-Chloroindole: a potent allosteric modulator of the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anxiogenic Effects of m-CPBG: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of meta-chlorophenylbiguanide (m-CPBG) with alternative compounds in the context of anxiety research. We delve into the molecular mechanisms of m-CPBG, present supporting experimental data from established behavioral assays, and offer detailed protocols for reproducing these key experiments.
The Anxiogenic Mechanism of m-CPBG: A 5-HT3 Receptor Agonist
Meta-chlorophenylbiguanide is a selective agonist for the 5-hydroxytryptamine type 3 (5-HT3) receptor. Unlike other serotonin (B10506) receptors that are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel.[1] Activation of this receptor by an agonist like m-CPBG leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and excitation. This excitatory effect, particularly in brain regions associated with fear and anxiety such as the amygdala and hippocampus, is believed to be the primary mechanism underlying the anxiogenic properties of m-CPBG.
Signaling Pathway of m-CPBG's Anxiogenic Effect
Caption: Signaling pathway of m-CPBG's anxiogenic effect.
Experimental Validation of Anxiogenic Effects
The anxiogenic properties of compounds like m-CPBG are typically validated using a battery of behavioral assays in animal models. The general workflow for these experiments is outlined below.
Experimental Workflow
Caption: General experimental workflow for validating anxiogenic effects.
Comparative Behavioral Data
While direct comparative studies for m-CPBG are limited, data from studies using other serotonergic agonists in widely accepted anxiety models, such as the Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) test, can provide valuable insights. The following tables summarize expected outcomes based on the known anxiogenic effects of 5-HT receptor agonists.
Table 1: Comparison of Anxiogenic Effects in the Elevated Plus Maze (EPM)
| Compound | Dose (mg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries (%) | Closed Arm Entries |
| Saline (Control) | N/A | 15.5 ± 2.1 | 40.2 ± 3.5 | 10.1 ± 1.2 |
| m-CPBG (expected) | 0.5 - 2.0 | ↓ | ↓ | ↔ |
| m-CPP* | 0.5 | 8.2 ± 1.5 | 25.1 ± 4.0 | 9.8 ± 1.5 |
| SR 57227A | 0.1 - 3.0 | ↔ | ↔ | ↔ |
*Note: Data for m-CPP, a 5-HT2C receptor agonist, is used to illustrate a typical anxiogenic response profile.[2] A study using the 5-HT3 agonist SR 57227A in the elevated zero-maze, a similar anxiety model, reported little to no anxiogenic effect at the tested doses.[3] (↓) indicates a decrease, (↑) an increase, and (↔) no significant change.
Table 2: Comparison of Anxiogenic Effects in the Light-Dark Box (LDB) Test
| Compound | Dose (mg/kg, i.p.) | Time in Light Compartment (s) | Transitions |
| Saline (Control) | N/A | 130 ± 15 | 15 ± 2 |
| m-CPBG (expected) | 0.5 - 2.0 | ↓ | ↓ |
| m-CPP* | 0.5 | 75 ± 10 | 8 ± 1 |
| SR 57227A | 0.1 - 3.0 | ↔ | ↔ |
*Note: Data for m-CPP is used to illustrate a typical anxiogenic response profile.[4] The anxiogenic effects of m-CPP in the light-dark box are well-documented.[4]
Neurochemical Effects
Activation of 5-HT3 receptors is known to modulate the release of other neurotransmitters, including dopamine (B1211576) and GABA.[5] Anxiogenic effects are often associated with changes in the neurochemical profile of brain regions integral to the fear circuitry. In vivo microdialysis is a technique used to measure these changes in awake, freely moving animals.
Table 3: Expected Neurochemical Changes Following m-CPBG Administration
| Brain Region | Neurotransmitter | Expected Change |
| Amygdala | Dopamine | ↑ |
| Serotonin | ↔ / ↑ | |
| Hippocampus | Dopamine | ↑ |
| Serotonin | ↔ / ↑ | |
| Nucleus Accumbens | Dopamine | ↑ |
(↑) indicates an increase, and (↔) no significant change. The activation of 5-HT3 receptors has been shown to facilitate dopamine release.[5]
Detailed Experimental Protocols
Elevated Plus Maze (EPM) Protocol
Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[6][7]
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.
-
A video camera and tracking software for automated recording and analysis.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer m-CPBG, SR 57227A, or saline via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Testing:
-
Place the animal in the center of the maze, facing a closed arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using the video tracking system.
-
-
Data Analysis:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Interpretation: A decrease in the time spent in and/or the number of entries into the open arms is indicative of an anxiogenic effect.
Light-Dark Box (LDB) Test Protocol
Objective: To evaluate anxiety-like behavior based on the conflict between the tendency to explore a novel environment and the aversion to a brightly lit area.[8][9][10]
Apparatus:
-
A rectangular box divided into a large, brightly illuminated compartment and a smaller, dark compartment.
-
An opening connects the two compartments.
-
A video camera and tracking software.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer the test compounds or saline 30 minutes prior to the test.
-
Testing:
-
Place the animal in the center of the light compartment.
-
Allow the animal to freely explore both compartments for 10 minutes.
-
Record the session.
-
-
Data Analysis:
-
Time spent in the light and dark compartments.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
Interpretation: A decrease in the time spent in the light compartment and fewer transitions are indicative of an anxiogenic effect.
In Vivo Microdialysis Protocol
Objective: To measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[11][12]
Procedure:
-
Surgery: Under anesthesia, stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., amygdala, hippocampus). Allow for a recovery period of several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer the test compound.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined period.
-
Analysis: Analyze the concentration of neurotransmitters (e.g., serotonin, dopamine) in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
Conclusion
m-CPBG serves as a valuable pharmacological tool for inducing anxiogenic-like states in preclinical research through the activation of 5-HT3 receptors. The experimental protocols and comparative data presented in this guide offer a framework for validating its mechanism of action and for contextualizing its effects relative to other serotonergic compounds. While direct comparative data for m-CPBG is not abundant, the principles outlined here, supported by data from similar compounds, provide a solid foundation for designing and interpreting studies aimed at understanding the neurobiology of anxiety.
References
- 1. Agonist- and antagonist-induced up-regulation of surface 5-HT3A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence that mCPP-induced anxiety in the plus-maze is mediated by postsynaptic 5-HT2C receptors but not by sympathomimetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like effects observed in rats exposed to the elevated zero-maze following treatment with 5-HT2/5-HT3/5-HT4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mCPP-induced anxiety in the light-dark box in rats--a new method for screening anxiolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of m-CPBG hydrochloride and its analogs
An Essential Comparative Guide to m-CPBG Hydrochloride and its Analogs for Researchers
In the field of neuroscience and pharmacology, the selective modulation of the 5-hydroxytryptamine-3 (5-HT3) receptor is of paramount importance for investigating its role in various physiological and pathological processes. 1-(m-chlorophenyl)biguanide (m-CPBG) hydrochloride stands out as a potent and selective 5-HT3 receptor agonist, widely utilized as a pharmacological tool. This guide provides a comparative analysis of this compound and its key analogs, presenting their pharmacological data, experimental protocols, and visualizing the associated signaling pathways and workflows to aid researchers in their experimental design and interpretation.
Pharmacological Profile: A Quantitative Comparison
The affinity and potency of m-CPBG and its analogs at the 5-HT3 receptor have been characterized through radioligand binding and functional assays. The following tables summarize the key quantitative data, offering a clear comparison of their performance.
Table 1: 5-HT3 Receptor Binding Affinities (Ki) of m-CPBG and Phenylbiguanide Analogs
| Compound | Structure | Ki (nM) |
| m-CPBG (3-chloro-phenylbiguanide) | 1-(3-chlorophenyl)biguanide | 1.5 (IC50)[1] |
| Phenylbiguanide (PBG) | 1-phenylbiguanide | >1000 |
| 2-chloro-PBG | 1-(2-chlorophenyl)biguanide | 340 |
| 4-chloro-PBG | 1-(4-chlorophenyl)biguanide | 340 |
| 3,4-dichloro-PBG | 1-(3,4-dichlorophenyl)biguanide | 34 |
| 2,3-dichloro-PBG | 1-(2,3-dichlorophenyl)biguanide | 10 |
| 2,5-dichloro-PBG | 1-(2,5-dichlorophenyl)biguanide | 10 |
| 3,5-dichloro-PBG | 1-(3,5-dichlorophenyl)biguanide | 10 |
| 2,3,5-trichloro-PBG | 1-(2,3,5-trichlorophenyl)biguanide | 0.44 |
| Data sourced from a study using [3H]BRL 43694 displacement in N1E-115 neuroblastoma cells[2]. |
Table 2: Functional Potency (EC50) of m-CPBG and Phenylbiguanide Analogs
| Compound | EC50 (nM) |
| m-CPBG (3-chloro-phenylbiguanide) | 27 |
| Phenylbiguanide (PBG) | 22000 |
| 2-chloro-PBG | 2800 |
| 4-chloro-PBG | 2800 |
| 3,4-dichloro-PBG | 280 |
| 2,3-dichloro-PBG | 100 |
| 2,5-dichloro-PBG | 100 |
| 3,5-dichloro-PBG | 100 |
| 2,3,5-trichloro-PBG | 2.7 |
| Data from whole-cell voltage-clamp studies in N1E-115 neuroblastoma cells[2]. |
Table 3: Binding Affinities (Ki) of Guanidine and Conformationally-Restricted Analogs
| Compound | Structure | Ki (nM) |
| m-CPG (meta-chlorophenylguanidine) | 1-(3-chlorophenyl)guanidine | 32[3] |
| 2-amino-5-chloro-3,4-dihydroquinazoline | Conformationally-restricted analog | 34[3] |
| 2-amino-6-chloro-3,4-dihydroquinazoline | Conformationally-restricted analog | - |
| Data from radioligand binding assays[3]. |
Experimental Protocols: Methodologies for Key Experiments
Detailed and reproducible experimental protocols are crucial for comparative studies. Below are the methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol is adapted from studies determining the binding affinity of compounds for the 5-HT3 receptor.[2]
-
Cell Culture and Membrane Preparation: N1E-115 neuroblastoma cells are cultured to confluence. The cells are harvested, washed with phosphate-buffered saline (PBS), and then homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The final membrane pellet is resuspended in fresh buffer for use in the binding assay.
-
Binding Assay: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]BRL 43694 or [3H]granisetron), and varying concentrations of the test compound (m-CPBG or its analogs).
-
Total Binding: Membranes are incubated with only the radioligand.
-
Non-specific Binding: Membranes are incubated with the radioligand in the presence of a high concentration of an unlabeled 5-HT3 receptor antagonist (e.g., ondansetron) to saturate all specific binding sites.
-
Competitive Binding: Membranes are incubated with the radioligand and a range of concentrations of the test compound.
-
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Data Analysis: The radioactivity on the filters is measured using a scintillation counter. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Whole-Cell Voltage-Clamp Electrophysiology for Functional Potency
This protocol is based on electrophysiological studies assessing the functional activity of 5-HT3 receptor agonists.[2]
-
Cell Preparation: N1E-115 neuroblastoma cells are plated on coverslips and allowed to adhere.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using patch-clamp amplifiers. The cells are held at a negative membrane potential (e.g., -60 mV).
-
Drug Application: Test compounds (m-CPBG or its analogs) are applied to the cells at various concentrations using a rapid perfusion system. The application of the agonist induces an inward current due to the influx of cations through the 5-HT3 receptor channel.
-
Data Acquisition and Analysis: The peak amplitude of the inward current is measured for each concentration of the test compound. The concentration-response data are then fitted to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response) and the Hill coefficient.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: 5-HT3 Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Caption: Electrophysiology Workflow
References
- 1. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biguanide derivatives: agonist pharmacology at 5-hydroxytryptamine type 3 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformationally-restricted analogues and partition coefficients of the 5-HT3 serotonin receptor ligands meta-chlorophenylbiguanide (mCPBG) and meta-chlorophenylguanidine (mCPG) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of m-CPBG Hydrochloride
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of m-CPBG hydrochloride (1-(3-Chlorophenyl)biguanide hydrochloride), a potent 5-HT3 receptor agonist. Adherence to these procedures is essential to mitigate risks and ensure regulatory compliance.
Immediate Safety and Hazard Profile
Before initiating any disposal procedures, it is imperative to be fully aware of the hazard profile of this compound. According to available Safety Data Sheets (SDS), this compound is classified as an irritant.
Key Hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound.
| PPE Item | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved and licensed hazardous waste disposal facility. High-temperature incineration is a common and effective method for the complete destruction of halogenated organic compounds like this compound.[1][2]
1. Waste Segregation:
-
Treat all materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), as hazardous waste.[1]
-
Segregate this compound waste from other waste streams at the point of generation. It should be collected in a dedicated container for halogenated organic waste.[2][3]
-
Crucially, do not mix this waste with non-halogenated solvents or other incompatible chemicals.
2. Waste Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for waste collection. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
The container must be clearly and accurately labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" or "1-(3-Chlorophenyl)biguanide hydrochloride".
-
The primary hazard(s) (e.g., "Irritant").
-
The date when the first waste was added to the container.
-
3. Temporary Storage in the Laboratory:
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be well-ventilated, away from general laboratory traffic, and segregated from incompatible materials.
4. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide a complete and accurate inventory of the waste, including the chemical name and quantity.
-
Follow all institutional and regulatory procedures for waste manifest and handover.
Experimental Protocol: Considerations for Chemical Degradation (for research purposes only)
While direct disposal through a licensed contractor is the standard and required procedure, understanding potential degradation pathways can be valuable for research and development. The following is a theoretical approach based on the chemical properties of biguanides and chlorophenyl compounds and should not be performed as a disposal method without rigorous, compound-specific validation and safety assessment.
Advanced Oxidation Processes (AOPs): Guanidine-based compounds can be susceptible to oxidation.[4][5][6][7] AOPs, such as treatment with Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), are known to degrade aromatic and halogenated compounds. This process generates highly reactive hydroxyl radicals that can break down the molecule.
Disclaimer: This experimental information is for informational purposes only and does not constitute a recommendation for the in-lab treatment of this compound waste. The reaction products and their hazards are unknown for this specific compound.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Oxidation of Organic Molecules with a Redox-Active Guanidine Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aerobic Oxidation of Benzylic Carbons Using a Guanidine Base - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling m-CPBG hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of m-CPBG hydrochloride (CAS No. 2113-05-5). Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile rubber gloves are recommended. Always inspect gloves for integrity before use. |
| Eye Protection | Safety Glasses/Goggles | Chemical safety goggles or a face shield are required. |
| Skin and Body Protection | Lab Coat/Gown | A standard laboratory coat should be worn. For larger quantities or when there is a risk of splashing, a chemically resistant gown is recommended. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 dust mask or higher is required when handling the solid compound to avoid inhalation of dust particles. |
Safe Handling and Operational Plan
2.1. Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.
2.2. Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by clearing it of any unnecessary items and ensuring spill control materials are readily available.
-
Weighing (Solid Form):
-
Perform weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use anti-static weighing paper or a container.
-
Handle the compound gently to avoid creating airborne dust.
-
-
Solution Preparation:
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete.
-
Clean and decontaminate all work surfaces and equipment.
-
2.3. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Storage and Disposal
3.1. Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage for the solid is at 4°C under nitrogen and away from moisture.[3]
-
Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3][4]
3.2. Disposal Plan
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste should be placed in a clearly labeled, sealed container.
-
Contact your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal procedures.
Experimental Workflow and Safety Logic
The following diagrams illustrate the recommended workflow for handling this compound and the logical approach to ensuring safety.
Caption: Experimental workflow for handling this compound.
Caption: Logical relationship for laboratory safety management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

